Lorcaserin
Descripción
This compound is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a this compound substance.
This compound (previously APD-356), a highly selective 5HT2C receptor agonist, is used for the treatment of obesity. It has been shown to reduce body weight and food intake in animal models of obesity, and it is thought that targeting the 5HT2C receptor may alter body weight by regulating satiety. This compound is marketed as a salt form called Belviq, which is this compound hydrochloride. In February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (this compound hydrochloride tablets, 10 mg) and Belviq XR (this compound hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market, and the company has submitted a request to voluntarily withdraw the drug. This decision was based on the results of a clinical trial assessing the risk of heart-related problems that found that patients treated with this compound may have a higher risk of cancer.
This compound is a Serotonin-2c Receptor Agonist. The mechanism of action of this compound is as a Serotonin 2c Receptor Agonist, and Cytochrome P450 2D6 Inhibitor.
This compound is a selective serotonin agonist that was used as a weight loss agent. This compound was in clinical use for eight years when it was withdrawn because of concerns regarding an excess in cancer risk after long term use. In prelicensure studies and while in clinical use, this compound was not found to be associated with serum enzyme elevations during therapy or to instances of clinically apparent liver injury.
Structure
3D Structure
Propiedades
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZERNUQAFMOF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048659 | |
| Record name | Lorcaserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water solubility is greater than 400 mg/mL., White to off-white powder; solubility in water <400 mg/mL /Lorcaserin hydrochloride hemihydrate// | |
| Record name | Lorcaserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lorcaserin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
616202-92-7 | |
| Record name | Lorcaserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616202-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorcaserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616202927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorcaserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lorcaserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 616202-92-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LORCASERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637E494O0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lorcaserin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of Lorcaserin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and structure-activity relationships (SAR) of lorcaserin, a selective 5-HT₂C receptor agonist. This document is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development. It details synthetic methodologies, experimental protocols for biological evaluation, and an analysis of the structural features governing the compound's potency and selectivity.
Introduction
This compound, chemically known as (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a selective agonist of the serotonin (B10506) 5-HT₂C receptor.[1][2] Its activation of these receptors in the pro-opiomelanocortin (POMC) neurons of the hypothalamus is believed to be the mechanism behind its anorectic effects, leading to its development as a weight-management medication.[3] The selectivity of this compound for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes is a critical aspect of its pharmacological profile, as this is thought to minimize the hallucinogenic and valvulopathic side effects associated with less selective serotonergic agents.[4]
Synthesis of this compound
The synthesis of enantiomerically pure (R)-lorcaserin is crucial for its biological activity. Several synthetic routes have been developed, with a common strategy involving the construction of the benzazepine core and subsequent resolution or asymmetric synthesis to obtain the desired enantiomer.
Enantioselective Synthesis from (R)-2-(3-chlorophenyl)propan-1-amine
One of the prominent enantioselective routes commences with the commercially available chiral intermediate, (R)-2-(3-chlorophenyl)propan-1-amine.[5][6] This method involves a three-step sequence: acylation, reduction, and intramolecular Friedel-Crafts cyclization.
Experimental Protocol:
Step 1: Acylation of (R)-2-(3-chlorophenyl)propan-1-amine
-
To a solution of (R)-2-(3-chlorophenyl)propan-1-amine in a suitable aprotic solvent such as dichloromethane, add a base (e.g., triethylamine).
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.
Step 2: Borane Reduction of the Amide
-
Dissolve the crude chloroacetamide from the previous step in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF).
-
Add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C.
-
After the addition is complete, reflux the reaction mixture until the reduction is complete (monitored by TLC).
-
Cool the reaction to room temperature and quench cautiously with methanol, followed by the addition of hydrochloric acid.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent. Basify the aqueous layer and extract with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the N-(2-chloroethyl)amine derivative.
Step 3: Intramolecular Friedel-Crafts Cyclization
-
To a suspension of a Lewis acid, such as aluminum chloride, in a high-boiling inert solvent like 1,2-dichlorobenzene, add the N-(2-chloroethyl)amine derivative.
-
Heat the reaction mixture to a temperature typically ranging from 120-140 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the aqueous layer, wash with an organic solvent, and then basify with a strong base (e.g., NaOH) to a pH > 11.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude (R)-lorcaserin.
Step 4: Salt Formation
-
The crude (R)-lorcaserin freebase can be purified by chromatography and then converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like isopropanol (B130326) or ethyl acetate (B1210297) to yield (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride.[7]
Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (this compound), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of enantiopure antiobesity drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Lorcaserin: A Selective 5-HT₂C Agonist for Weight Management
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of lorcaserin, a selective serotonin (B10506) 2C (5-HT₂C) receptor agonist formerly approved for chronic weight management. The document details the scientific journey of this compound from its medicinal chemistry origins to its eventual withdrawal from the market, offering valuable insights for professionals in the field of drug discovery and development.
Introduction: Targeting Serotonin Receptors for Obesity
The role of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) in regulating appetite and food intake has long been a focus of obesity research.[1] Early serotonergic weight-loss drugs, such as fenfluramine (B1217885) and dexfenfluramine, were effective but were withdrawn from the market due to their association with cardiac valvulopathy and pulmonary hypertension.[2] These adverse effects were linked to their non-selective action, particularly their agonist activity at the 5-HT₂B receptor subtype.[2][3]
This led to the hypothesis that a selective agonist for the 5-HT₂C receptor, which is densely expressed in hypothalamic regions known to control appetite, could promote satiety and reduce food intake without the cardiovascular risks associated with 5-HT₂B activation.[2][4][5] this compound (formerly APD356), developed by Arena Pharmaceuticals, was designed as a potent and selective 5-HT₂C receptor agonist to test this hypothesis.[2][4][5] It was approved by the U.S. Food and Drug Administration (FDA) in 2012 as an adjunct to a reduced-calorie diet and increased physical activity for chronic weight management.[2][4][6][7][8]
Discovery, Medicinal Chemistry, and Synthesis
The development of this compound began with a drug discovery program focused on identifying a new molecular entity with high affinity and selectivity for the 5-HT₂C receptor.[5]
The synthesis and structure-activity relationship (SAR) of a novel series of 3-benzazepine compounds led to the identification of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, later named this compound.[9] In vitro pharmacological profiling demonstrated that this compound was a potent agonist at the human 5-HT₂C receptor with significantly lower affinity for the 5-HT₂A and 5-HT₂B receptors.[9] This selectivity was a key design feature intended to avoid the hallucinogenic effects associated with 5-HT₂A agonism and the cardiac valvulopathy linked to 5-HT₂B agonism.[6]
The selectivity of this compound is evident in its binding affinities and functional potencies across the 5-HT₂ receptor subtypes.
| Parameter | 5-HT₂C Receptor | 5-HT₂A Receptor | 5-HT₂B Receptor | Reference |
| Functional Potency (pEC₅₀) | 8.1 | 6.8 | <6.0 | [9] |
| Binding Affinity (Ki) | 15-fold higher than 5-HT₂A | 100-fold higher than 5-HT₂B | [2] | |
| Selectivity Fold | - | ~18x over 5-HT₂A | ~104x over 5-HT₂B | [10] |
Table 1: In Vitro Pharmacological Profile of this compound.
Several synthetic routes for this compound have been developed. A common and scalable six-step process starts from 2-(4-chlorophenyl)ethanamine, achieving a high overall yield and excellent enantioselectivity.[11] Another approach involves the acylation of enantiomerically pure (R)-2-(3-chlorophenyl)propan-1-amine, followed by reduction and cyclization.[12]
A reported enantioselective synthesis of this compound begins with 3-chlorostyrene (B1584043) oxide.[13][14] The key steps are:
-
Hydrolytic Kinetic Resolution: The racemic 3-chlorostyrene oxide is subjected to hydrolytic kinetic resolution to obtain the desired (R)-enantiomer with high enantiomeric excess.[13][14]
-
Ring Opening: The epoxide ring of (R)-3-chlorostyrene oxide is opened with a suitable amine nucleophile.
-
Nosyl Protection: The resulting amino alcohol is protected with a 2-nitrobenzenesulfonyl (nosyl) group.
-
Cyclization: The nosyl-protected intermediate undergoes intramolecular Friedel-Crafts reaction to form the benzazepine ring system.
-
Reduction: The nosyl group is reduced.
-
Deprotection and Salt Formation: The protecting group is cleaved, and the final product is converted to its hydrochloride salt, this compound HCl.[14]
Mechanism of Action
This compound is believed to reduce food consumption and promote satiety by selectively activating 5-HT₂C receptors on anorexigenic pro-opiomelanocortin (POMC) neurons located in the arcuate nucleus of the hypothalamus.[2][7][15]
Activation of these Gq-coupled receptors is thought to trigger a signaling cascade that results in the depolarization of POMC neurons. This leads to the processing of the POMC pro-peptide and the release of α-melanocyte-stimulating hormone (α-MSH).[2] α-MSH then acts on downstream melanocortin 4 receptors (MC4Rs), primarily in the paraventricular nucleus of the hypothalamus, to suppress appetite and increase feelings of fullness.[2][15] Studies have shown that a functional melanocortin system is required for this compound to exert its effects on energy balance.[16] Additionally, this compound has been found to activate brainstem GLP-1 neurons, which also contributes to its appetite-suppressing effects.[17][18]
Preclinical Development
Preclinical studies in animal models were crucial for characterizing the pharmacological effects of this compound and validating its potential as a weight-loss agent.
In rodent models of diet-induced obesity (DIO), this compound demonstrated a dose-dependent reduction in food intake and body weight.[1][19] These effects were attributed to an enhancement of satiety, as evidenced by a reduction in the number of meals and meal size.[20] Studies showed that this compound's anorectic effects were mediated by the 5-HT₂C receptor, as mice lacking this receptor did not exhibit the same reduction in food intake.[1]
| Animal Model | Dose | Effect on Body Weight | Effect on Food Intake | Reference |
| Diet-Induced Obese Sprague-Dawley Rats | 1-2 mg/kg SC b.i.d. (28 days) | Significant reduction in % body weight gain | Reduced | [19] |
| Non-deprived rats | 0.3-1.0 mg/kg | Advanced the behavioral satiety sequence | Reduced | [20] |
| Rodents (general) | Dose-dependent | Dose-dependent decrease | Dose-dependent decrease | [1] |
Table 2: Summary of Key Preclinical Efficacy Data for this compound.
A representative protocol to evaluate the efficacy of a compound like this compound in a DIO model would involve the following steps:
-
Animal Model: Male Sprague-Dawley rats are used.[19]
-
Induction of Obesity: Following weaning, rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce an obese phenotype, characterized by significantly greater body weight compared to control rats on a standard chow diet.
-
Treatment Groups: DIO rats are randomized into vehicle control and this compound treatment groups (e.g., 1 and 2 mg/kg, administered subcutaneously twice daily).[19]
-
Drug Administration: The compound is administered for a defined period, such as 28 days.[19]
-
Endpoint Measurement:
-
Primary Endpoints: Body weight and food intake are measured daily.
-
Secondary Endpoints: Body composition (fat mass, lean mass) is assessed using techniques like DEXA at the beginning and end of the study. Cardiometabolic parameters (e.g., blood glucose, insulin, lipids) are also measured.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in body weight, food intake, and other parameters between the treatment and vehicle groups over the study period.
Pharmacokinetics
Following oral administration, this compound is rapidly absorbed.[2][21] It is extensively metabolized in the liver via multiple enzymatic pathways into two major, but pharmacologically inactive, metabolites: this compound sulfamate (B1201201) (the major circulating metabolite) and N-carbamoyl glucuronide this compound (the major urinary metabolite).[22]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1.5 - 2 hours | [21] |
| Elimination Half-life (t₁/₂) | ~11 hours | [2][21] |
| Plasma Protein Binding | ~70% | [4][21] |
| Metabolism | Extensive hepatic metabolism | [4] |
| Primary Route of Excretion | Renal (Urine, ~92%) | [2][4] |
Table 3: Key Pharmacokinetic Parameters of this compound in Humans.
Clinical Development
The efficacy and safety of this compound for chronic weight management were established in a robust Phase III clinical trial program involving thousands of overweight and obese patients, with and without type 2 diabetes. The three pivotal trials were BLOOM (Behavioral Modification and this compound for Overweight and Obesity Management), BLOSSOM (Behavioral Modification and this compound Second Study for Obesity Management), and BLOOM-DM (for patients with type 2 diabetes).[23]
Across the Phase III trials, this compound (10 mg twice daily), when used as an adjunct to diet and exercise counseling, resulted in a statistically significant and clinically meaningful weight loss compared to placebo after one year of treatment.[24][25]
| Trial | Parameter (at 1 Year) | This compound 10 mg BID | Placebo | P-value | Reference |
| BLOOM | % of Patients with ≥5% Weight Loss | 47.5% | 20.3% | <0.001 | [26] |
| Mean Weight Loss | 5.8 kg | 2.2 kg | <0.001 | [26] | |
| BLOSSOM | % of Patients with ≥5% Weight Loss | 47.2% | 25.0% | <0.001 | [24][25] |
| % of Patients with ≥10% Weight Loss | 22.6% | 9.7% | <0.001 | [24][25] | |
| Mean Weight Loss | 5.8% | 2.8% | <0.001 | [24][25] | |
| BLOOM-DM | % of Patients with ≥5% Weight Loss | 37.5% | 16.1% | <0.001 | [2] |
Table 4: Summary of Key Efficacy Outcomes from Phase III Clinical Trials of this compound.
In the Phase III trials, this compound was generally well-tolerated. The most common adverse events were headache, dizziness, fatigue, nausea, and dry mouth.[23][24][26][27] In patients with diabetes, hypoglycemia was also a common side effect.[23] Importantly, pooled analysis of echocardiographic data from these trials did not show a significant increase in the incidence of FDA-defined cardiac valvulopathy compared to placebo, addressing the primary safety concern associated with previous serotonergic agents.[3][23]
| Adverse Event | Frequency in this compound Group | Notes | Reference(s) |
| Headache | Most common | Reported in BLOOM, BLOSSOM, BLOOM-DM | [23][24][26] |
| Dizziness | Common | - | [23][24][27] |
| Nausea | Common | - | [23][24][26][27] |
| Fatigue | Common | In patients with and without diabetes | [3][23] |
| Dry Mouth | Common | In patients without diabetes | [3][23] |
| Constipation | Common | In patients without diabetes | [3][23] |
| Hypoglycemia | Common | In patients with type 2 diabetes | [3][23] |
| Cardiac Valvulopathy | Not significantly increased | Incidence similar to placebo in Phase III trials | [3][23][24][26] |
Table 5: Common Adverse Events Associated with this compound in Phase III Trials.
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at multiple centers.[26]
-
Patient Population: 3,182 obese (BMI ≥30) or overweight (BMI 27-29.9 with a comorbidity) adults.[26]
-
Intervention:
-
Patients were randomized (1:1) to receive either this compound 10 mg twice daily or a matching placebo for 52 weeks.
-
All participants received diet and exercise counseling throughout the study.[26]
-
-
Primary Endpoints (at 1 Year):
-
The proportion of patients achieving at least a 5% reduction in body weight from baseline.
-
The mean change in body weight from baseline.[26]
-
-
Key Secondary Endpoints: The proportion of patients achieving at least a 10% weight loss, changes in cardiovascular risk factors, and safety assessments.
-
Safety Monitoring: Serial echocardiograms were performed to monitor for the development of cardiac valvulopathy.[26]
Regulatory History and Market Withdrawal
This compound was approved by the FDA in 2012.[4] As a condition of its approval, the FDA required the manufacturer to conduct a long-term, randomized, placebo-controlled clinical trial to evaluate the risk of cardiovascular problems.[28][29] This post-marketing study, known as CAMELLIA-TIMI 61, involved 12,000 patients over a 5-year period.[28]
While the trial confirmed that this compound did not increase the risk of major adverse cardiovascular events, a secondary analysis of the data revealed an unexpected safety signal: an increased incidence of cancer in the this compound group compared to the placebo group.[28][30]
| Outcome | This compound Group (n=6,000) | Placebo Group (n=6,000) | Reference |
| Patients Diagnosed with Cancer | 462 | 423 | [28][30] |
| Incidence Rate | 7.7% | 7.1% | [28][30] |
Table 6: Cancer Incidence in the CAMELLIA-TIMI 61 Post-Marketing Safety Trial.
A range of cancer types were reported, with pancreatic, colorectal, and lung cancers occurring more frequently in the this compound group.[8][28][29] Based on these findings, the FDA concluded that the risks of this compound outweighed its benefits.[28] In February 2020, the FDA requested that the manufacturer voluntarily withdraw this compound from the U.S. market, and the company complied.[8][28][29][30][31]
Conclusion
The story of this compound represents a significant chapter in the development of anti-obesity pharmacotherapies. It was the product of a rational drug design approach aimed at selectively targeting the 5-HT₂C receptor to achieve weight loss while avoiding the serious cardiovascular side effects of its non-selective predecessors. Preclinical and clinical studies successfully demonstrated its efficacy in promoting satiety and reducing body weight with a generally favorable short-term safety profile.
However, the unforeseen finding of an increased cancer risk in a large, long-term post-marketing trial ultimately led to its withdrawal. The development and subsequent removal of this compound from the market underscore the complexities and challenges of anti-obesity drug development, highlighting the critical importance of long-term safety data for medications intended for chronic use. The extensive body of research generated throughout its lifecycle continues to provide valuable knowledge for scientists and researchers working on novel therapeutics for obesity and metabolic diseases.
References
- 1. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of new-generation anti-obesity medications: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. FDA requests withdrawal of weight-loss drug due to cancer risk [healio.com]
- 9. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (this compound), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of enantiopure antiobesity drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new enantioselective synthesis of antiobesity drug this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A new enantioselective synthesis of antiobesity drug this compound - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. This compound improves glycemic control via a melanocortin neurocircuit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining Predictors of Weight Loss Response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Obesity medication this compound activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Obesity medication this compound activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The 5-HT2C receptor agonist, this compound, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The use of this compound in the management of obesity: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of this compound, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safety and tolerability review of this compound in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A one-year randomized trial of this compound for weight loss in obese and overweight adults: the BLOSSOM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. fda.gov [fda.gov]
- 29. FDA Requests Withdrawal of Weight-Loss Drug Belviq | Summit Health [summithealth.com]
- 30. pro.aace.com [pro.aace.com]
- 31. fda.gov [fda.gov]
Lorcaserin's Serotonin Receptor Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of lorcaserin's binding affinity and functional activity for various serotonin (B10506) receptor subtypes. The document is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways.
Quantitative Data Summary
This compound is a selective agonist for the serotonin 2C (5-HT2C) receptor. This selectivity is crucial to its therapeutic effect as an appetite suppressant, as activation of other serotonin receptor subtypes, such as 5-HT2B, has been associated with adverse cardiovascular effects.[1][2] The following tables summarize the binding affinity (Ki) and functional activity (EC50) of this compound for various human serotonin receptor subtypes.
Table 1: this compound Binding Affinity (Ki) for Human Serotonin Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference(s) |
| 5-HT2C | 15 ± 1 | [3] |
| 5-HT2A | >1000 | [4] |
| 5-HT2B | ~1500 | [4] |
| 5-HT1A | >10000 | [4] |
| 5-HT1B | No significant affinity | [4] |
| 5-HT3 | No significant affinity | [3] |
| 5-HT6 | No significant affinity | [3] |
| 5-HT7 | No significant affinity | [3] |
Lower Ki values indicate higher binding affinity.
Table 2: this compound Functional Activity (EC50) for Human Serotonin Receptor Subtypes
| Receptor Subtype | EC50 (nM) | Assay Type | Reference(s) |
| 5-HT2C | 38 | Inositol (B14025) Phosphate Accumulation | [4] |
| 5-HT2A | 690 | Inositol Phosphate Accumulation | [4] |
| 5-HT2B | 4000 | Inositol Phosphate Accumulation | [4] |
EC50 represents the concentration of a drug that gives half-maximal response.
As the data indicates, this compound demonstrates significantly higher affinity and functional potency at the 5-HT2C receptor compared to other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors.[2][4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the binding affinity and functional activity of this compound.
Radioligand Competition Binding Assay for 5-HT2C Receptor
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Mesulergine (a 5-HT2C receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2C ligand (e.g., 10 µM Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/C) presoaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell pellets containing the 5-HT2C receptor on ice.
-
Homogenize the cells in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 50-120 µg of protein per well).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of this compound.
-
Add the following to each well in the specified order:
-
150 µL of diluted cell membrane suspension.
-
50 µL of assay buffer (for Total Binding wells), 50 µL of NSB control (e.g., 10 µM Mianserin), or 50 µL of this compound at various concentrations (typically spanning from 0.1 nM to 10 µM).
-
50 µL of [³H]mesulergine solution at a final concentration near its dissociation constant (Kd).
-
-
-
Incubation:
-
Gently agitate the plate to ensure thorough mixing.
-
Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mat for at least 30 minutes at 50°C.
-
Place the filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and seal.
-
Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the agonist activity of a compound by quantifying the accumulation of inositol phosphates, a downstream second messenger produced upon activation of Gq-coupled receptors like 5-HT2C.
Materials:
-
Cells: Cells stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).
-
Labeling Medium: Inositol-free DMEM.
-
[³H]myo-inositol.
-
Stimulation Buffer: HBSS or similar buffer containing 10 mM LiCl (to inhibit inositol monophosphatase).
-
Test Compound: this compound.
-
Lysis Buffer: 0.1 M Formic Acid.
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation cocktail.
-
Multi-well plates.
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling:
-
Seed cells expressing the 5-HT2C receptor into multi-well plates.
-
After the cells have attached, replace the culture medium with inositol-free DMEM containing [³H]myo-inositol (e.g., 1 µCi/mL).
-
Incubate for 16-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositide pools.[5]
-
-
Agonist Stimulation:
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and IP Isolation:
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.1 M formic acid).
-
Incubate on ice for 30 minutes to lyse the cells and extract the inositol phosphates.
-
Apply the cell lysates to the anion-exchange chromatography columns.
-
Wash the columns to remove free [³H]myo-inositol.
-
Elute the total [³H]-labeled inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
-
Quantification and Data Analysis:
-
Add the eluate to scintillation vials with scintillation cocktail.
-
Quantify the amount of [³H]-IPs by scintillation counting.
-
Plot the amount of [³H]-IPs accumulated against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response) values.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with this compound's action.
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor by this compound primarily initiates the Gq/11 signaling cascade.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.
This compound's Mechanism of Action in Appetite Suppression
This compound's anorectic effect is primarily mediated through its action on pro-opiomelanocortin (POMC) neurons in the hypothalamus.
Caption: this compound's signaling cascade for appetite suppression.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram outlines the logical flow of the radioligand competition binding assay.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The 5-HT2C receptor agonist, this compound, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preclinical Pharmacology and Toxicology of Lorcaserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Lorcaserin (formerly APD-365, marketed as Belviq®) is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist developed for chronic weight management.[1][2] It was designed to promote satiety and reduce food intake by selectively activating 5-HT2C receptors in the hypothalamus.[3][4] This high selectivity for the 5-HT2C receptor subtype was a key design feature intended to avoid the adverse cardiovascular effects, such as valvular heart disease and pulmonary hypertension, associated with older, non-selective serotonergic weight-loss agents like fenfluramine, which activated 5-HT2B receptors.[3][5]
Despite demonstrating efficacy in preclinical and clinical studies, this compound was voluntarily withdrawn from the market in 2020 at the request of the U.S. Food and Drug Administration (FDA) due to findings from a post-marketing clinical trial that suggested an increased risk of cancer.[2][6][7] This technical guide provides an in-depth summary of the preclinical pharmacology, pharmacokinetics, and toxicology data that characterized this compound during its development.
Preclinical Pharmacology
Mechanism of Action
This compound exerts its anorectic effect by acting as a potent and selective agonist at the 5-HT2C receptor. These receptors are densely expressed on pro-opiomelanocortin (POMC) neurons within the arcuate nucleus of the hypothalamus, a critical brain region for regulating energy balance.[3][8] Activation of these G-protein coupled receptors stimulates the POMC neurons to release alpha-melanocyte-stimulating hormone (α-MSH).[2][3] α-MSH then acts on downstream melanocortin-4 receptors (MC4R) in the paraventricular nucleus, leading to a suppression of appetite and an increase in satiety.[2][3]
In Vitro Receptor Binding and Functional Activity
This compound's defining pharmacological characteristic is its selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes. This selectivity is crucial for its safety profile, as 5-HT2A agonism is associated with hallucinogenic effects, and 5-HT2B agonism is linked to cardiac valvulopathy.[3][4]
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor | Species | Assay Type | Value (nM) | Selectivity Ratio (vs. 5-HT2C) | Citation(s) |
|---|---|---|---|---|---|
| 5-HT2C | Human | Binding Affinity (Ki) | 15 ± 1 | - | [9][10][11] |
| Rat | Binding Affinity (Ki) | 29 ± 7 | - | [9][10][11] | |
| Human | Functional Activity (EC50) | 9 ± 0.5 | - | [1] | |
| 5-HT2A | Human | Binding Affinity (Ki) | ~112 | ~7.5x | [1][12] |
| Human | Functional Activity (EC50) | 168 ± 11 | ~18x | [1][9] | |
| 5-HT2B | Human | Binding Affinity (Ki) | ~174 | ~11.6x | [1] |
| Human | Functional Activity (EC50) | 943 ± 90 | ~104x | [1][9] |
| 5-HT1A | Human | Binding Affinity (Ki) | ~700 | ~47x |[12] |
Note: Selectivity ratios can vary based on the specific assay used. Some sources report up to 100-fold greater affinity for 5-HT2C over 5-HT2B.[3][4]
-
Receptor Binding Assays: Binding affinities (Ki) were typically determined using radioligand displacement assays. Membranes from cells (e.g., HEK-293) recombinantly expressing the human or rat serotonin receptor subtypes were incubated with a specific radioligand and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined and converted to a Ki value.[9][10]
-
Functional Activity Assays: Functional potency (EC50) was assessed by measuring the accumulation of inositol (B14025) phosphate (B84403) in HEK-293 cells expressing the recombinant human 5-HT2 receptor subtypes. This assay measures the activation of the Gq/11 signaling pathway, which is coupled to these receptors. This compound was found to be a full agonist at human 5-HT2C receptors in this assay.[1][9][10]
In Vivo Efficacy in Animal Models
The efficacy of this compound in reducing food intake and body weight was demonstrated in rodent models of obesity, particularly in diet-induced obese (DIO) rats.
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Rats
| Study Duration | Species | Dose (Route) | Key Findings | Citation(s) |
|---|---|---|---|---|
| Acute | Sprague-Dawley Rats | 3, 6, 12, 24 mg/kg (Oral) | Significant, dose-dependent reduction in cumulative food intake at 2, 4, 6, and 22 hours post-dose. | [1][9] |
| 28 Days | Sprague-Dawley Rats | 4.5, 9, 18 mg/kg (Oral, b.i.d.) | Dose-dependent reductions in food intake and body weight gain. Weight loss was due to reduced fat mass, not lean mass. Effects reversed upon discontinuation. | [1][9] |
| 28 Days | Sprague-Dawley Rats | 1-2 mg/kg (SC, b.i.d.) | Significant reduction in percentage body weight gain, primarily due to selective reduction in fat mass as measured by QMR. |[13][14] |
The anorectic effect of this compound was shown to be mediated by the 5-HT2C receptor, as pretreatment with a selective 5-HT2C antagonist (SB242,084) reversed the reduction in food intake, whereas a 5-HT2A antagonist (MDL 100,907) did not.[9][10]
The general workflow for assessing the in vivo efficacy of this compound in DIO models involved several key stages.
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in several species to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. It was found to be rapidly absorbed and demonstrated favorable properties for twice-daily dosing in humans.[15] Notably, studies in rats showed that this compound concentrations in the brain exceeded those in plasma, which is consistent with its centrally-mediated mechanism of action.[15][16]
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Monkey | Citation(s) |
|---|---|---|---|---|
| Route | Oral | Oral | Oral | [15][16] |
| Tmax (h) | ~1.5-2 | N/A | N/A | [3] |
| T1/2 (h) | ~11 | N/A | N/A | [3] |
| Bioavailability (F%) | 94% | N/A | 49% | [15] |
| Protein Binding | 70% | 70% | 70% |[3][16] |
Note: Comprehensive comparative data across all species is limited in the public domain. Tmax and T1/2 values are from human data but reflect the general profile seen in preclinical species.[3]
Toxicology
A comprehensive battery of toxicology studies was conducted to assess the safety profile of this compound.
Safety Pharmacology
-
Central Nervous System (CNS): As a CNS-active drug, this compound induced a dose-dependent reduction in locomotor activity and increased periods of inactivity in rats.[16]
-
Cardiovascular: In cardiovascular safety studies, single oral doses of this compound up to 100 mg/kg had no effect on mean arterial pressure, heart rate, or ECG parameters in monkeys.[16] Extensive histopathological analysis after chronic dosing (up to 1 year in monkeys and 2 years in rodents) showed no adverse effects on heart valves, other cardiac tissues, or pulmonary vasculature, a finding consistent with its low affinity for the 5-HT2B receptor.[15]
Genotoxicity
This compound was evaluated in a standard battery of genotoxicity assays and was found to be non-mutagenic and non-genotoxic.[16]
Table 4: Summary of Genotoxicity Studies for this compound
| Assay | Test System | Result | Citation(s) |
|---|---|---|---|
| Bacterial Reverse Mutation Assay | S. typhimurium, E. coli (Ames Test) | Negative | [17][18] |
| Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | Negative | [17][18] |
| In Vivo Micronucleus Assay | Rat bone marrow | Negative |[17][18] |
Carcinogenicity
Two-year carcinogenicity studies were conducted in mice and rats. While no treatment-related tumors were observed in mice, several tumor types were identified in rats, which became a significant issue for the drug's regulatory assessment and post-marketing surveillance.[16][17]
Table 5: Summary of 2-Year Carcinogenicity Studies of this compound
| Species | Doses (mg/kg/day) | Key Tumor Findings | Citation(s) |
|---|---|---|---|
| CD-1 Mouse | 5, 25, 50 | No treatment-related increases in tumor incidence. | [17][18] |
| Sprague-Dawley Rat | 10, 30, 100 | Females: Increased incidence of mammary fibroadenoma at all doses. Increased mammary adenocarcinoma at 100 mg/kg. Males: Increased incidence of brain astrocytoma at 30 and 100 mg/kg. Other tumors (liver, thyroid, skin) were also noted at higher exposures. |[16][17][19] |
The mammary tumors in female rats were a point of concern, particularly the fibroadenomas, for which there was no safety margin compared to clinical exposure.[16] The increases in these tumors were hypothesized to be potentially related to this compound-induced changes in prolactin homeostasis in rats, a mechanism whose relevance to humans was debated.[17] The brain astrocytomas in male rats were observed at brain exposure levels estimated to be over 300 times higher than the likely exposure in the human brain at the clinical dose.[16] Subsequent research into the mechanism of mammary carcinogenesis suggested that this compound promotes the outgrowth of spontaneously occurring mutant cell clones.[6][19]
Conclusion
The preclinical data for this compound characterized it as a potent, highly selective 5-HT2C receptor agonist with a clear mechanism of action for weight reduction. It demonstrated efficacy in rodent models of obesity by reducing food intake and fat mass. Its pharmacokinetic profile was favorable, and it did not show the cardiovascular liabilities associated with previous non-selective serotonergic agents. However, the comprehensive toxicology program also identified a significant risk signal: this compound was a non-genotoxic carcinogen in rats, inducing multiple tumor types, most notably mammary tumors for which a clear safety margin could not be established. This preclinical finding foreshadowed the eventual safety concerns regarding cancer risk in humans that led to its market withdrawal, underscoring the critical role of long-term animal carcinogenicity studies in drug development.
References
- 1. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The use of this compound in the management of obesity: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] this compound, a Novel Selective Human 5-Hydroxytryptamine2C Agonist: in Vitro and in Vivo Pharmacological Characterization | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ucm.es [ucm.es]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. CarcSeq detection of this compound-induced clonal expansion of Pik3ca H1047R mutants in rat mammary tissue - PMC [pmc.ncbi.nlm.nih.gov]
Lorcaserin Pharmacokinetics in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist, in commonly used rodent models. The information presented herein is intended to support preclinical research and drug development efforts by summarizing key pharmacokinetic parameters, detailing experimental methodologies, and illustrating the underlying signaling pathway.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in multiple rodent species, primarily rats and mice. The following tables summarize the key quantitative data from various studies, providing a comparative view of the drug's absorption, distribution, metabolism, and excretion.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species/Strain | Dose | Route | Notes | Reference |
| Tmax (Time to Maximum Concentration) | 15 minutes | Male Sprague-Dawley | 10 mg/kg | Oral | Rapid absorption noted. | [1] |
| ~0.5 hours | Rat | Not Specified | Oral | Gastrointestinal absorption. | [2] | |
| Cmax (Maximum Concentration) | 0.76 µg/mL | Male Sprague-Dawley | 10 mg/kg | Oral | [1] | |
| 13-160 ng/mL (Cmin-Cmax range) | Male Sprague-Dawley (DIO model) | 1 mg/kg b.i.d. | SC | 7-day treatment period. | [3][4] | |
| 34-264 ng/mL (Cmin-Cmax range) | Male Sprague-Dawley (DIO model) | 2 mg/kg b.i.d. | SC | 7-day treatment period. | [3][4] | |
| t½ (Half-life) | 4.9 hours | Male Sprague-Dawley | 10 mg/kg | Oral | Moderate clearance rate. | [1] |
| ~4-6 hours | Rat | Not Specified | Oral | Elimination half-life from both blood and brain. | [2] | |
| Bioavailability (F) | 93% | Male Sprague-Dawley | 2 to 30 mg/kg | Oral | Highly bioavailable. | [5] |
| Protein Binding | ~70% | Rat | Not Specified | In vitro | [5] | |
| Distribution | 13 to 35-fold higher in brain than plasma | Rat | Not Specified | Oral | Suggests active transport into the brain. | [5] |
| Excretion | Primarily renal | Rat | Not Specified | Not Specified | Major metabolite in urine is N-carbamoyl glucuronide this compound. | [6] |
DIO: Diet-Induced Obesity; SC: Subcutaneous; b.i.d.: twice a day.
Table 2: Pharmacokinetic and Dosing Information of this compound in Mice
While detailed pharmacokinetic tables for mice are less commonly published, several studies have established effective dosing regimens and observed resulting physiological effects.
| Parameter | Value | Species/Strain | Dose | Route | Notes | Reference |
| Effective Dose (Food Intake Reduction) | 7.5 and 10 mg/kg | Wild type mice | Single dose | i.p. | Significantly reduced chow intake at 1, 3, and 6 hours. | [7] |
| Dosing for Anticonvulsant Studies | 1, 3, 5.6, or 10 mg/kg | Fmr1 knockout mice | Single dose | Not Specified | Used to evaluate effects on audiogenic seizures. | [8] |
| Protein Binding | ~67% | Mouse | Not Specified | In vitro | [5] | |
| Distribution | 26-fold higher in brain than plasma | Mouse | Not Specified | Not Specified | Preferential distribution to the brain. | [5] |
i.p.: Intraperitoneal.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly employed in the pharmacokinetic evaluation of this compound in rodent models.
Oral Administration and Blood Collection for Pharmacokinetic Analysis in Rats
This protocol outlines the procedure for single-dose oral administration and subsequent blood sampling to determine the pharmacokinetic profile of a compound.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation
-
Oral gavage needles
-
Anesthetic (e.g., isoflurane)
-
Catheters (for serial sampling) or decapitation equipment (for terminal sampling)
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Preparation: Fast rats overnight (approximately 12 hours) with free access to water before dosing.
-
Dosing: Administer a single oral dose of the this compound formulation using a gavage needle. The volume is typically 5-10 mL/kg.
-
Blood Sampling (Serial): For serial blood sampling, rats are typically cannulated (e.g., in the jugular vein) prior to the study. At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose), collect approximately 0.2-0.3 mL of blood via the cannula into appropriate collection tubes.
-
Blood Sampling (Terminal): For terminal sampling, groups of animals are euthanized at each time point. Blood is collected via cardiac puncture or from the trunk after decapitation.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Analyze the plasma concentrations of this compound and its metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Brain Tissue Harvesting and Analysis in Rodents
This protocol describes the collection of brain tissue to assess the distribution of this compound in the central nervous system.
Materials:
-
Rodents (rats or mice)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical scissors and forceps
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen or dry ice
-
Homogenizer
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Euthanasia: At selected time points after this compound administration, euthanize the animal with an overdose of anesthetic.
-
Perfusion (Optional but Recommended): To remove blood from the brain tissue, perform a transcardial perfusion with ice-cold PBS until the liver is clear.
-
Brain Extraction: Immediately following euthanasia or perfusion, decapitate the animal and carefully dissect the brain from the skull.
-
Dissection of Brain Regions (Optional): If specific brain regions (e.g., hypothalamus, cortex) are of interest, dissect them on an ice-cold surface.
-
Snap Freezing: Immediately snap-freeze the whole brain or dissected regions in liquid nitrogen or on dry ice to prevent degradation of the compound.
-
Storage: Store the frozen tissue at -80°C until analysis.
-
Tissue Homogenization: On the day of analysis, weigh the frozen tissue and homogenize it in a suitable buffer.
-
Analysis: Determine the concentration of this compound in the brain homogenate using a validated analytical method like LC-MS/MS.[9]
In Vitro Metabolism using Rat Liver Microsomes
This protocol is used to assess the metabolic stability of this compound in the liver.
Materials:
-
Rat liver microsomes (commercially available or prepared in-house)
-
This compound solution
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Incubator or water bath (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Centrifuge
-
Analytical instruments (LC-MS/MS)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer, rat liver microsomes, and the this compound solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach the optimal temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile) to the aliquot. This also precipitates the proteins.
-
Protein Precipitation: Centrifuge the samples (e.g., at 10,000 x g for 5 minutes) to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS. The rate of disappearance of the parent compound is used to determine the in vitro half-life and intrinsic clearance.
Urine and Feces Collection in Metabolic Cages
This protocol is for the collection of excreta to study the elimination pathways of this compound.
Materials:
-
Metabolic cages designed for rats or mice
-
Collection tubes for urine and feces
-
Refrigerated collection system (optional, to minimize degradation)
-
Food and water dispensers
Procedure:
-
Acclimatization: Acclimate the animals to the metabolic cages for a few days before the start of the study to minimize stress-related effects on excretion.
-
Dosing: Administer this compound to the animals as required by the study design.
-
Collection: Place the animals in the metabolic cages. The cages are designed to separate urine and feces into individual collection tubes.
-
Sample Collection: Collect urine and feces at predetermined intervals (e.g., every 12 or 24 hours) for a specified duration (e.g., 72 hours). If a refrigerated collection system is used, it will help to preserve the integrity of the samples.
-
Sample Processing and Storage: Measure the volume of urine and the weight of the feces. Homogenize the feces. Store all samples at -80°C until analysis.
-
Analysis: Analyze the urine and fecal homogenates for this compound and its metabolites using LC-MS/MS to determine the extent and routes of excretion.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for a pharmacokinetic study.
Caption: this compound's signaling pathway in POMC neurons.
Caption: Experimental workflow for a typical rodent pharmacokinetic study.
References
- 1. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. research.unsw.edu.au [research.unsw.edu.au]
- 4. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Barbadin Potentiates Long-Term Effects of this compound on POMC Neurons and Weight Loss | Journal of Neuroscience [jneurosci.org]
- 7. 3.7. Application to a Pharmacokinetic Study [bio-protocol.org]
- 8. This compound: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Lorcaserin's Functional Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of lorcaserin, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist. The document details its binding affinity, functional potency, and the primary signaling pathways involved in its mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a clear understanding of the described processes.
Introduction to this compound
This compound is a selective agonist for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The activation of 5-HT2C receptors in the hypothalamus is understood to play a crucial role in the regulation of appetite and satiety.[2] By selectively targeting this receptor, this compound was developed to promote weight loss.[2] Its in vitro characterization is critical to understanding its therapeutic potential and safety profile, particularly its selectivity over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B, to minimize the risk of adverse effects.[3]
Quantitative Pharmacological Data
The in vitro pharmacological profile of this compound has been extensively studied to determine its binding affinity (Ki) and functional potency (EC50) at various serotonin receptor subtypes. This data is crucial for understanding its selectivity and mechanism of action.
Table 1: this compound Binding Affinity (Ki) at Human 5-HT Receptors
| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |
| 5-HT2C | 15 ± 1 | [³H]mesulergine | HEK293 | [1] |
| 5-HT2A | 112 ± 7 | [³H]ketanserin | Not Specified | [4] |
| 5-HT2B | Not Specified | Not Specified | Not Specified |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: this compound Functional Potency (EC50) and Efficacy at Human 5-HT Receptors
| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) | Cell Line | Reference |
| 5-HT2C | Inositol (B14025) Phosphate Accumulation | 9 ± 0.5 | 100 | Not Specified | [4] |
| 5-HT2A | Inositol Phosphate Accumulation | 168 ± 11 | Not Specified | Not Specified | [2] |
| 5-HT2B | Inositol Phosphate Accumulation | 943 ± 90 | Not Specified | Not Specified | [2] |
Note: EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug.
Signaling Pathways
The primary mechanism of action of this compound involves the activation of the 5-HT2C receptor, which is coupled to the Gq/11 family of G proteins. This initiates a downstream signaling cascade resulting in the production of inositol phosphates.
While the Gq/11 pathway is the primary route, studies have also investigated the potential for biased agonism, where a ligand might preferentially activate certain signaling pathways over others (e.g., β-arrestin recruitment). However, for this compound, in vitro tests examining PLC, PLA2, and ERK signaling pathways did not identify significant evidence of biased signaling.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections provide step-by-step protocols for the key assays used to characterize this compound's functional activity.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2C receptor (e.g., HEK293 cells).[1]
-
Radioligand: [³H]mesulergine.[1]
-
Unlabeled competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add assay buffer, the cell membrane preparation, [³H]mesulergine at a concentration close to its Kd, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the agonist activity of a compound by quantifying the accumulation of inositol phosphates, a downstream product of Gq/11 signaling.
Materials:
-
Cells stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
myo-[³H]inositol.
-
Stimulation Buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Lysis Buffer (e.g., perchloric acid).
-
Dowex anion-exchange resin.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Plate cells in multi-well plates and label them overnight with myo-[³H]inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) to allow for IP accumulation.
-
Lysis: Terminate the stimulation by adding ice-cold lysis buffer.
-
IP Isolation: Neutralize the cell lysates and apply them to columns containing Dowex anion-exchange resin to separate the inositol phosphates from other cellular components.
-
Elution: Elute the total inositol phosphates from the resin.
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.
Experimental Workflow
The in vitro characterization of a compound like this compound follows a logical progression from initial binding studies to functional and selectivity assays.
Conclusion
The in vitro characterization of this compound demonstrates its high affinity and selective agonist activity at the 5-HT2C receptor. The primary mechanism of action is through the Gq/11 signaling pathway, leading to the accumulation of inositol phosphates. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of pharmacology and drug development to conduct similar studies and to better understand the foundational data that supports the clinical investigation of such compounds. The structured presentation of quantitative data and visual representation of complex biological processes aim to facilitate a comprehensive understanding of this compound's in vitro functional activity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists this compound and CP-809101 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Lorcaserin on Appetitive Behavior in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: Lorcaserin (brand name Belviq) was voluntarily withdrawn from the U.S. market in 2020 at the request of the Food and Drug Administration (FDA) due to an observed increased risk of cancer in post-marketing studies. This guide is intended for research and drug development informational purposes only.
Executive Summary
This compound, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, has been extensively studied in preclinical animal models for its effects on appetitive behavior and body weight regulation. These studies have been instrumental in elucidating its mechanism of action and characterizing its pharmacological profile. This technical guide provides a comprehensive overview of the key findings from these animal studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying neurobiological signaling pathways. The data consistently demonstrate that this compound reduces food intake and body weight in a dose-dependent manner across various rodent and non-human primate models. The primary mechanism involves the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, leading to enhanced satiety. Furthermore, research has explored its impact on specific feeding-related behaviors, including binge eating and food-motivated operant responding.
Core Mechanism of Action: 5-HT2C Receptor-Mediated POMC Activation
This compound's primary effect on appetite is mediated through its selective agonist activity at the 5-HT2C receptors, which are densely expressed in the central nervous system, particularly in the arcuate nucleus (ARC) of the hypothalamus.[1][2] The activation of these receptors on anorexigenic pro-opiomelanocortin (POMC) neurons triggers a signaling cascade that results in the release of alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Subsequently, α-MSH acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus (PVN) of the hypothalamus, leading to a suppression of appetite and a feeling of satiety.[1][2] More recent evidence also points to the involvement of glucagon-like peptide-1 (GLP-1) producing neurons in the nucleus of the solitary tract (NTS) in the brainstem, suggesting a more complex and distributed neural network underlying this compound's effects.[2]
Quantitative Effects on Food Intake and Body Weight
Animal studies have consistently demonstrated the dose-dependent efficacy of this compound in reducing food intake and body weight. The following tables summarize key quantitative data from representative studies in rats and mice.
Table 1: Effect of this compound on Food Intake in Rodents
| Species | Model | This compound Dose | Route | Duration | % Reduction in Food Intake | Reference |
| Rat | Diet-Induced Obesity | 1 mg/kg, b.i.d. | SC | 28 days | Not specified, but led to weight loss | [3] |
| Rat | Diet-Induced Obesity | 2 mg/kg, b.i.d. | SC | 28 days | Small but significant reduction | [3] |
| Rat | Sprague-Dawley | 3-24 mg/kg | Oral | Acute | 34-82% in the first 2 hours | [4] |
| Rat | Sprague-Dawley | 0.1-3.0 mg/kg | IP | Acute | Dose-dependent reduction in glucose consumption | [5] |
| Mouse | Wild Type | 7.5 mg/kg | IP | Acute | Significant reduction at 1 and 3 hours | [2] |
| Mouse | Wild Type | 10 mg/kg | IP | Acute | Significant reduction at 1, 3, and 6 hours | [6] |
Table 2: Effect of this compound on Body Weight in Rodents
| Species | Model | This compound Dose | Route | Duration | % Reduction in Body Weight Gain | Reference |
| Rat | Diet-Induced Obesity | 1 mg/kg, b.i.d. | SC | 28 days | 28.3% | [3] |
| Rat | Diet-Induced Obesity | 2 mg/kg, b.i.d. | SC | 28 days | 49.1% | [3] |
| Rat | Diet-Induced Obesity | 9 and 18 mg/kg | Oral | 28 days | Significant decrease | [4] |
| Mouse | Diet-Induced Obesity | Not specified | Not specified | Not specified | Dose-dependent decrease | [7] |
Effects on Specific Appetitive Behaviors
Beyond overall food intake and body weight, preclinical studies have investigated the impact of this compound on more nuanced aspects of appetitive behavior.
Binge Eating Behavior
This compound has shown efficacy in reducing binge-like eating in rodent models. These models often involve providing intermittent access to highly palatable, high-fat food to induce bingeing behavior.
Table 3: Effect of this compound on Binge Eating Behavior in Rats
| Model | This compound Dose | Route | Key Finding | Reference |
| High-Fat Food Intermittent Access | 0.25-1.0 mg/kg | SC | Decreased binge intake, but not binge episode occurrence or associated weight gain. | [8][9] |
| Intra-accumbens DAMGO-induced | 1.0 mg/kg | IP | Reduced binge intake. | [10] |
Operant Responding for Food
Operant conditioning paradigms are used to assess the motivational aspects of food reward. In these tasks, animals must perform an action (e.g., lever pressing) to receive a food reward.
Table 4: Effect of this compound on Operant Responding for Food
| Species | Task | This compound Dose | Key Finding | Reference |
| Rat | Reinstatement of food-seeking | 0.3-0.6 mg/kg | Reduced reinstatement of food-seeking behavior. | [11] |
| Rat | Deprivation-induced feeding | 1-3 mg/kg | Reduced deprivation-induced feeding at higher doses. | [11] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.
Diet-Induced Obesity (DIO) Model and Food Intake Measurement
Protocol:
-
Animals: Male Sprague-Dawley or C57BL/6J mice are commonly used. Animals are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[3]
-
Diet: A high-fat diet (HFD), typically providing 45-60% of its calories from fat, is provided ad libitum to induce obesity. A control group is maintained on a standard chow diet.
-
Induction Period: Animals are maintained on the HFD for a period of 8-12 weeks to develop a stable obese phenotype, characterized by significantly higher body weight and adiposity compared to chow-fed controls.
-
Treatment: Animals are randomly assigned to treatment groups (vehicle control and various doses of this compound). This compound is typically administered via subcutaneous (SC) injection, intraperitoneal (IP) injection, or oral gavage, once or twice daily (b.i.d.).[3]
-
Measurements: Body weight and food intake are recorded daily. Food intake is measured by weighing the food hopper at the same time each day, with spillage accounted for.
-
Duration: The treatment period typically lasts for several weeks (e.g., 28 days) to assess chronic effects.[3]
Binge Eating Model (Intermittent High-Fat Food Access)
Protocol:
-
Animals: Adult male Sprague-Dawley rats are often used.[8][9]
-
Housing and Diet: Rats are singly housed and have ad libitum access to standard chow and water.
-
Binge Induction: For 2 hours on three non-consecutive days per week (e.g., Monday, Wednesday, Friday), rats are given access to a highly palatable high-fat food (HFF).[8][9] This intermittent access schedule induces a binge-like consumption of the HFF.
-
Treatment: Prior to the HFF access period, rats are administered this compound or vehicle via a specified route (e.g., SC injection).[8][9]
-
Measurements:
-
Binge Intake: The amount of HFF consumed during the 2-hour access period is measured.
-
Binge Episode Occurrence: A "binge" is often defined as consuming a significantly greater amount of HFF than a control group with continuous access to the same food.
-
Weight Gain: Body weight is measured before and after the HFF access period to assess associated weight gain.[8][9]
-
Microstructural Analysis of Feeding Behavior
This technique provides a detailed analysis of the patterns of feeding, offering insights into the underlying motivations and physiological states (e.g., satiety vs. palatability).
Protocol:
-
Apparatus: Animals are placed in specialized cages equipped with lickometers that record the precise timing of individual licks for a liquid diet.
-
Procedure: Non-deprived rats are given access to a palatable liquid diet (e.g., glucose solution) for a set period.
-
Drug Administration: this compound or vehicle is administered prior to the test session.
-
Data Analysis: The microstructure of licking is analyzed to determine:
-
Bout Number: The number of discrete periods of licking. A reduction in bout number is indicative of enhanced satiety.[5]
-
Bout Size: The number of licks within a single bout.
-
Lick Rate: The speed of licking within a bout, which can reflect the palatability of the food.[5]
-
Inter-bout Interval: The time between licking bouts.
-
Conclusion
Preclinical animal studies have provided a robust foundation for understanding the effects of this compound on appetitive behavior. The consistent findings of reduced food intake and body weight, mediated primarily through the 5-HT2C receptor-POMC pathway, have been well-documented. Furthermore, studies on specific feeding behaviors like binge eating and operant responding have offered deeper insights into its pharmacological profile. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of obesity, pharmacology, and neuroscience, facilitating the design and interpretation of future studies on appetite regulation. While this compound is no longer on the market, the knowledge gained from these preclinical investigations continues to inform the development of novel therapeutics for obesity and related metabolic disorders.
References
- 1. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obesity medication this compound activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT2C receptor agonist, this compound, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pimavanserin and this compound Attenuate Measures of Binge Eating in Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pimavanserin and this compound Attenuate Measures of Binge Eating in Male Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound and CP-809101 reduce motor impulsivity and reinstatement of food seeking behavior in male rats: Implications for understanding the anti-obesity property of 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of Lorcaserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular targets of the selective serotonin (B10506) 5-HT2C receptor agonist, lorcaserin, beyond its primary therapeutic target. This compound was developed for weight management and acts centrally to reduce appetite.[1] However, a comprehensive understanding of its interactions with other molecular targets is crucial for a complete pharmacological assessment. This document provides a detailed overview of this compound's off-target binding affinities and functional activities, outlines the experimental protocols used to determine these interactions, and visualizes the associated signaling pathways.
Quantitative Analysis of this compound's Molecular Interactions
This compound exhibits a high degree of selectivity for the 5-HT2C receptor. However, measurable affinity and activity have been observed at other serotonin receptor subtypes, most notably the 5-HT2A and 5-HT2B receptors. The following tables summarize the quantitative data on this compound's binding affinity (Ki) and functional potency (EC50) at these key off-target sites, as well as its primary target for comparative purposes.
Table 1: this compound Binding Affinity (Ki) at Serotonin Receptors
| Receptor Subtype | Ki (nM) | Species | Source |
| 5-HT2C | 13 - 15 | Human | [2] |
| 5-HT2A | 92 - 112 | Human | [2][3] |
| 5-HT2B | 147 - 174 | Human | [2] |
| 5-HT1A | 700 | Human | [3][4] |
Table 2: this compound Functional Activity (EC50 and Efficacy) at Serotonin Receptors
| Receptor Subtype | EC50 (nM) | Efficacy (% of Serotonin) | Assay Type | Species | Source |
| 5-HT2C | 9 - 39 | Full Agonist | Inositol (B14025) Phosphate (B84403) Accumulation | Human | [5][6] |
| 5-HT2A | 168 - 553 | Partial Agonist (75%) | Inositol Phosphate Accumulation | Human | [6][7] |
| 5-HT2B | 943 - 2380 | Full Agonist | Inositol Phosphate Accumulation | Human | [6] |
While extensive off-target screening of this compound has been conducted against a broad panel of G protein-coupled receptors (GPCRs) and ion channels, demonstrating high selectivity, the detailed quantitative data from these comprehensive panels are not publicly available.[2][5][8] Studies have reported that this compound showed no significant activity at other serotonin receptors such as 5-HT1A (in functional assays), 5-HT3, 5-HT4C, 5-HT5A, 5-HT6, and 5-HT7, nor did it compete for binding to serotonin, dopamine, and norepinephrine (B1679862) transporters.[5][6][8]
Key Off-Target Signaling Pathways
The primary off-target interactions of this compound occur at the 5-HT2A and 5-HT2B receptors. Both of these receptors, like the 5-HT2C receptor, are G protein-coupled receptors that primarily signal through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC).
5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is implicated in a wide range of physiological and pathological processes, and its modulation can lead to various central and peripheral effects.
5-HT2B Receptor Signaling
Similar to the 5-HT2A receptor, the 5-HT2B receptor couples to Gq/G11 proteins to activate the phospholipase C pathway. This signaling cascade is particularly relevant in the cardiovascular system, where 5-HT2B receptor activation has been linked to valvular heart disease.
Experimental Protocols
The characterization of this compound's off-target profile relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to determine binding affinity and functional activity.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (Specific Activity: 70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation:
-
Combine receptor membranes (10-20 µg protein), [³H]Ketanserin (final concentration 0.5 nM), and varying concentrations of this compound (or control compound) in the assay buffer.
-
For determination of non-specific binding, use 1 µM of unlabeled ketanserin.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold assay buffer to separate bound from free radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Competitive Radioligand Binding Assay for 5-HT2B Receptor
-
Receptor Source: Membranes from human embryonic kidney (HEK293) cells stably expressing the human recombinant 5-HT2B receptor.
-
Radioligand: [³H]LSD (Specific Activity: ~80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Incubation:
-
Combine receptor membranes (20-40 µg protein), [³H]LSD (final concentration 1.5 nM), and varying concentrations of this compound in the assay buffer.
-
For determination of non-specific binding, use 10 µM of unlabeled serotonin.
-
Incubate at 37°C for 30 minutes.
-
-
Filtration, Quantification, and Data Analysis: Follow steps 5-7 as described for the 5-HT2A receptor binding assay.
Functional Assays
Functional assays are used to determine the potency (EC50) and efficacy (Emax) of a compound at a specific receptor by measuring a downstream cellular response following receptor activation.
Protocol: Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq/G11-coupled receptor activation.
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor in a suitable medium.
-
Cell Labeling:
-
Plate the cells in 24-well plates.
-
Label the cells by incubating overnight with myo-[³H]inositol (0.5 µCi/mL) in an inositol-free medium.
-
-
Assay Procedure:
-
Wash the cells with a Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with the same buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.
-
Add varying concentrations of this compound (or serotonin as a positive control) and incubate for 60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the incubation by adding ice-cold 0.4 M perchloric acid.
-
Neutralize the extracts with 0.72 M KOH, 0.6 M KHCO₃.
-
Separate the total inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
-
Quantification:
-
Elute the inositol phosphates and measure the radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphate accumulation against the logarithm of the agonist concentration.
-
Determine the EC50 value (concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal response) by non-linear regression analysis.
-
Experimental Workflow for Off-Target Profiling
The identification and characterization of off-target molecular interactions is a critical component of preclinical drug development. The following diagram illustrates a typical workflow.
Conclusion
This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond the 5-HT2C receptor. The data clearly indicates that while this compound is highly selective for its primary target, it does possess measurable affinity and functional activity at the 5-HT2A and 5-HT2B receptors, and to a lesser extent, the 5-HT1A receptor. Understanding these off-target interactions is essential for interpreting the full pharmacological profile of this compound and for guiding the development of future selective serotonergic agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of pharmacology and drug discovery.
References
- 1. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT2C receptor agonist, this compound, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of Lorcaserin on Central Nervous System Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist previously approved for chronic weight management.[1][2] Its primary mechanism of action involves the modulation of central nervous system (CNS) pathways that regulate appetite and satiety. This technical guide provides an in-depth overview of this compound's effects on these pathways, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling cascades. This compound's selectivity for the 5-HT2C receptor, with approximately 15-fold and 100-fold greater affinity than for 5-HT2A and 5-HT2B receptors respectively, was a key feature in its development, aiming to minimize the adverse effects associated with non-selective serotonergic agents.[1]
Core Mechanism of Action
This compound exerts its anorectic effects by acting as an agonist at 5-HT2C receptors, which are densely expressed in the hypothalamus, a critical brain region for the homeostatic regulation of energy balance.[1][3] Specifically, this compound targets 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[1][4] Activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade that ultimately leads to a sensation of satiety and a reduction in food intake.[3][4] Beyond the hypothalamus, this compound's influence extends to other brain regions, including the brainstem, which also contribute to its effects on appetite control.[5]
Quantitative Data
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference(s) |
| 5-HT2C | Human | Radioligand Binding | Ki | 15 ± 1 | [2][6] |
| 5-HT2C | Rat | Radioligand Binding | Ki | 29 ± 7 | [2][6] |
| 5-HT2A | Human | Radioligand Binding | Ki | ~225 | [1] |
| 5-HT2B | Human | Radioligand Binding | Ki | ~1500 | [1] |
| 5-HT2C | Human | Inositol (B14025) Phosphate Accumulation | EC50 | 27 | [6] |
| 5-HT2A | Human | Inositol Phosphate Accumulation | EC50 | 486 | [6] |
| 5-HT2B | Human | Inositol Phosphate Accumulation | EC50 | 2818 | [6] |
Table 2: In Vivo Effects of Chronic this compound Administration in Diet-Induced Obese (DIO) Rats
| Treatment Group | Dose (mg/kg, s.c., b.i.d.) | Study Duration (days) | Change in Body Weight (%) | Change in Fat Mass (%) | Food Intake Reduction | Reference(s) |
| Vehicle | - | 28 | +10.6 ± 0.4 | - | - | [7] |
| This compound | 1 | 28 | +7.6 ± 1.2 | Selective reduction | Modest | [7] |
| This compound | 2 | 28 | +5.4 ± 0.6 | Selective reduction | Modest | [7] |
| This compound | 9 and 18 | 28 | Significant reduction | Significant reduction | Significant | [8] |
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway in POMC Neurons
The binding of this compound to the 5-HT2C receptor on POMC neurons triggers a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, contributing to neuronal depolarization and the release of alpha-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus of the hypothalamus to suppress appetite.[1][8]
Experimental Workflow for In Vivo Studies in Diet-Induced Obese (DIO) Rats
A common preclinical model to evaluate the efficacy of anti-obesity drugs like this compound is the diet-induced obese (DIO) rat. The workflow for such a study typically involves a period of high-fat diet feeding to induce obesity, followed by a treatment phase with the drug candidate and a subsequent washout period.
Detailed Experimental Protocols
In Vitro: Inositol Phosphate (IP) Accumulation Assay
This assay measures the functional activity of this compound at 5-HT2C receptors by quantifying the accumulation of inositol phosphates, a downstream second messenger.
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2C receptor.
-
Cell Seeding: Cells are seeded into 96-well plates and grown to near confluency.
-
Labeling: The cells are labeled by incubating with myo-[3H]inositol in serum-free medium overnight. This incorporates the radiolabel into the cellular phosphoinositide pools.
-
Compound Stimulation:
-
The cells are washed to remove unincorporated [3H]myo-inositol.
-
A stimulation buffer containing LiCl (to inhibit the degradation of inositol monophosphates) and varying concentrations of this compound or a reference agonist is added to the wells.
-
The plates are incubated for 30-60 minutes at 37°C.
-
-
Assay Termination and Lysis: The stimulation is terminated by adding a lysis buffer (e.g., 0.1 M formic acid).
-
IP Isolation: The total [3H]-labeled inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography columns.
-
Detection and Analysis: The amount of [3H]-IPs is quantified by scintillation counting. The data are then plotted against the log concentration of this compound to determine the EC50 value.
In Vivo: Diet-Induced Obesity (DIO) Rat Model
This model is used to assess the efficacy of this compound on body weight, food intake, and body composition in an obese state.
-
Animals: Male Sprague-Dawley rats.
-
Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Induction Phase: Rats are fed a high-fat diet (e.g., Research Diets D12492; 60% kcal from fat) for approximately 12 weeks to induce obesity.[9]
-
Treatment Phase: Rats continue on the high-fat diet.
-
-
Drug Administration: this compound hydrochloride is dissolved in saline and administered subcutaneously (s.c.) twice daily (b.i.d.) at doses ranging from 1 to 18 mg/kg.[7][8] A vehicle control group receives saline injections.
-
Measurements:
-
Body Weight and Food Intake: Measured daily.
-
Body Composition: Fat mass and lean mass are measured at baseline and at the end of the treatment period using Quantitative Magnetic Resonance (QMR).[7]
-
-
Pharmacokinetic Analysis: Blood samples can be collected at various time points after dosing to determine the plasma concentrations of this compound.
Ex Vivo: Electrophysiology (Whole-Cell Patch-Clamp Recording)
This technique is used to directly measure the effects of this compound on the electrical activity of POMC neurons.
-
Tissue Preparation:
-
Mice are anesthetized, and their brains are rapidly dissected and placed in an ice-cold, oxygenated cutting solution.
-
Coronal brain slices (220 µm) containing the arcuate nucleus of the hypothalamus are prepared using a vibratome.[10]
-
-
Recording:
-
Slices are transferred to a recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
POMC neurons are identified (e.g., using a fluorescent reporter mouse line).
-
Whole-cell patch-clamp recordings are made in either current-clamp mode (to measure membrane potential and firing rate) or voltage-clamp mode (to measure synaptic currents).
-
A baseline recording is established, and then this compound (e.g., 100 µM) is applied to the slice via puff application.[10]
-
-
Data Analysis: Changes in resting membrane potential, action potential firing frequency, or the amplitude and frequency of postsynaptic currents are analyzed to determine the effect of this compound on neuronal excitability. For instance, in voltage-clamp mode, the membrane potential can be held at -60 mV to record this compound-induced inward currents.[10]
Conclusion
This compound's impact on the CNS is primarily driven by its selective agonism of the 5-HT2C receptor, leading to the activation of anorexigenic pathways originating in the hypothalamus. The stimulation of POMC neurons and the subsequent release of α-MSH are central to its mechanism of reducing food intake and promoting satiety. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for understanding and further investigating the intricate neural circuits modulated by this compound. This information is critical for researchers and professionals in the field of drug development for metabolic and neurological disorders.
References
- 1. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 5. CarcSeq detection of this compound-induced clonal expansion of Pik3ca H1047R mutants in rat mammary tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Distinct Hypothalamic and Brainstem Contributions to this compound Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Barbadin Potentiates Long-Term Effects of this compound on POMC Neurons and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Lorcaserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, is a chiral pharmaceutical agent previously approved for the management of obesity. The therapeutic activity of this compound resides primarily in the (R)-enantiomer. Consequently, the development of efficient and scalable enantioselective synthetic routes to (R)-lorcaserin is of significant importance for both academic research and industrial drug production. This technical guide provides an in-depth overview of the key enantioselective strategies employed for the synthesis of this compound, including chiral resolution of a racemic mixture, utilization of a chiral pool starting material, and catalytic asymmetric synthesis.
Key Enantioselective Synthetic Strategies
The synthesis of enantiomerically pure (R)-lorcaserin can be broadly categorized into three main approaches:
-
Chiral Resolution: This classical approach involves the synthesis of a racemic mixture of this compound, followed by separation of the enantiomers using a chiral resolving agent. A widely used method employs L-(+)-tartaric acid to form diastereomeric salts, which can be separated by fractional crystallization.
-
Chiral Pool Synthesis: This strategy utilizes an enantiomerically pure starting material that already contains the desired stereocenter. A notable example is the synthesis starting from (R)-2-(3-chlorophenyl)propan-1-amine.
-
Catalytic Asymmetric Synthesis: This modern approach introduces the chiral center through a catalytic enantioselective reaction. Key examples include the iridium-catalyzed asymmetric hydrogenation of a prochiral olefin intermediate and the use of hydrolytic kinetic resolution (HKR) to obtain a chiral epoxide precursor.
The following sections will delve into the specifics of these synthetic routes, presenting quantitative data in tabular format for easy comparison, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for the different enantioselective synthetic routes to (R)-lorcaserin.
| Route | Starting Material | Key Chiral Step | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Chiral Resolution[1] | 2-(4-chlorophenyl)ethanamine | Resolution with L-(+)-tartaric acid | 23.1 | >99.8 |
| Hydrolytic Kinetic Resolution[2] | 3-chlorostyrene (B1584043) oxide | Hydrolytic Kinetic Resolution | Not Reported | >99 |
| Iridium-Catalyzed Asymmetric Hydrogenation[3][4][5] | 1-methylene-tetrahydro-benzo[d]azepin-2-one | Asymmetric Hydrogenation | High (step-wise) | up to 99 |
| Chiral Pool Synthesis[6] | (R)-2-(3-chlorophenyl)propan-1-amine | N/A (Chiral Starting Material) | Not Reported | High (enantiopure starting material) |
Experimental Protocols
Chiral Resolution of Racemic this compound using L-(+)-Tartaric Acid[1]
This protocol describes the resolution of racemic 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.
Materials:
-
Racemic 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
-
L-(+)-tartaric acid
-
Acetone
-
Water
Procedure:
-
Dissolve the racemic this compound in acetone.
-
Prepare a solution of L-(+)-tartaric acid in water.
-
Add the L-(+)-tartaric acid solution to the this compound solution with stirring.
-
Heat the mixture to reflux, then allow it to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with cold acetone.
-
The (R)-lorcaserin-(-)-tartrate salt is obtained as a crystalline solid.
-
To recover the free base, dissolve the tartrate salt in water and basify with an appropriate base (e.g., sodium hydroxide) to a pH of >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-lorcaserin.
Hydrolytic Kinetic Resolution (HKR) of 3-Chlorostyrene Oxide[2]
This protocol outlines the key chirality-inducing step in the synthesis of (R)-lorcaserin starting from 3-chlorostyrene oxide.
Materials:
-
Racemic 3-chlorostyrene oxide
-
(R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of racemic 3-chlorostyrene oxide in THF, add the (R,R)-Jacobsen's catalyst.
-
Add water to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by TLC or GC.
-
Upon reaching approximately 50% conversion, quench the reaction.
-
The unreacted (R)-3-chlorostyrene oxide is separated from the diol product by column chromatography.
Iridium-Catalyzed Asymmetric Hydrogenation[3][4][5]
This protocol describes the asymmetric hydrogenation of 8-chloro-1-methylene-2,3,4,5-tetrahydro-1H-benzo[d]azepin-2-one to the corresponding chiral intermediate.
Materials:
-
8-chloro-1-methylene-2,3,4,5-tetrahydro-1H-benzo[d]azepin-2-one
-
[Ir(COD)Cl]2
-
Chiral ligand (e.g., O-SIPHOX)
-
Iodine (I2)
-
Dichloromethane (DCM)
-
Hydrogen gas (H2)
Procedure:
-
In a glovebox, prepare the iridium catalyst by stirring [Ir(COD)Cl]2 and the chiral ligand in DCM for 30 minutes.
-
In a separate vial, dissolve the substrate in DCM.
-
Transfer the substrate solution and the catalyst solution to an autoclave.
-
Add iodine to the autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography to obtain the enantiomerically enriched 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-2-one.
Visualizations
Synthetic Pathway Diagrams
Caption: Chiral Resolution approach to (R)-Lorcaserin.
Caption: Hydrolytic Kinetic Resolution pathway.
Caption: Asymmetric Hydrogenation synthetic route.
Caption: Chiral Pool synthesis of (R)-Lorcaserin.
Conclusion
The enantioselective synthesis of this compound has been successfully achieved through various strategic approaches. The choice of a particular route for industrial-scale production would depend on a multitude of factors including cost of starting materials and reagents, process safety, scalability, and overall efficiency. While chiral resolution is a well-established and robust method, modern catalytic asymmetric techniques offer more atom-economical and elegant solutions. The continued development of novel catalysts and synthetic methodologies will undoubtedly lead to even more efficient and sustainable processes for the production of enantiomerically pure pharmaceuticals like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of this compound via iridium-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of enantiopure antiobesity drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Serotonin 2C Receptor Agonist Lorcaserin and Its Impact on Drug-Seeking Behaviors: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence demonstrating the effects of lorcaserin, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, on drug-seeking behaviors.[1][2][3][4][5] this compound was initially approved for weight management and has been extensively investigated for its potential to treat substance use disorders.[2][3][4][6] This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: 5-HT2C Receptor Agonism
This compound exerts its effects by selectively activating the 5-HT2C receptor, a G protein-coupled receptor.[1][7] This activation is thought to modulate the activity of mesolimbic dopamine (B1211576) pathways, which are critically involved in the rewarding effects of drugs of abuse.[8][9] By indirectly regulating dopamine neurotransmission, this compound has been shown to reduce the reinforcing effects of various drugs and attenuate drug-seeking behaviors in preclinical models.[2][5]
Signaling Pathway of this compound at the 5-HT2C Receptor
Caption: this compound's activation of the 5-HT2C receptor and downstream signaling cascade.
Effects of this compound on Nicotine-Seeking Behavior
Preclinical studies have consistently demonstrated that this compound reduces nicotine (B1678760) self-administration and reinstatement of nicotine-seeking behavior in rodent models.[1][10][11]
Quantitative Data: this compound's Effect on Nicotine-Seeking
| Animal Model | This compound Dose (mg/kg, SC) | Behavioral Paradigm | Key Findings | Reference |
| Rats | 0.3 - 1 | Nicotine Self-Administration (FR5) | Dose-dependent decrease in nicotine infusions. | [1] |
| Rats | 1 | Nicotine Self-Administration (FR5) | Effect blocked by 5-HT2C antagonist SB-242084. | [1] |
| Rats | 0.3, 0.6 | Nicotine Discrimination | Attenuated the discriminative stimulus effects of nicotine. | [1] |
| Rats | 0.3 - 1 | Cue- and Nicotine-Primed Reinstatement | Reduced reinstatement of nicotine-seeking. | [1][10] |
| Rats | 0.3 - 1 | Nicotine-Induced Impulsivity (5-CSRTT) | Reduced nicotine-induced increases in anticipatory responding. | [1][10] |
| Rats | 0.3, 0.6, 1 (in combination with varenicline) | Nicotine Self-Administration | Additive effect with varenicline (B1221332) in reducing nicotine self-administration. | [12] |
| Rats | 0.3 (in combination with varenicline) | Nicotine-Primed Reinstatement | Enhanced the effect of varenicline in reducing reinstatement. | [12] |
| Non-human primates | 1.0 | Nicotine Self-Administration | Significantly decreased responding for nicotine. | [11] |
Experimental Protocol: Nicotine Self-Administration and Reinstatement in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgery: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is passed subcutaneously to an exit point on the back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above each lever, a house light, and a drug infusion pump.
-
Acquisition of Nicotine Self-Administration:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Pressing the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light illumination for 20 seconds).
-
Pressing the "inactive" lever has no programmed consequences.
-
A fixed-ratio (FR) schedule of reinforcement is typically used, starting with FR1 and progressing to FR5.
-
-
Extinction:
-
Once stable self-administration is achieved, extinction sessions begin.
-
During extinction, active lever presses no longer result in nicotine infusion or cue presentation.
-
Sessions continue until responding on the active lever is significantly reduced.
-
-
Reinstatement:
-
Following extinction, reinstatement of nicotine-seeking is tested.
-
Reinstatement can be triggered by a priming injection of nicotine, presentation of the conditioned cues, or a combination of both.
-
This compound or vehicle is administered (typically subcutaneously) prior to the reinstatement session.
-
The number of active lever presses during the reinstatement session is the primary measure of drug-seeking.
-
Effects of this compound on Cocaine-Seeking Behavior
This compound has also been shown to attenuate the reinforcing effects of cocaine and reduce cocaine-seeking in both rodent and non-human primate models.[13][14][15]
Quantitative Data: this compound's Effect on Cocaine-Seeking
| Animal Model | This compound Dose (mg/kg) | Route of Administration | Behavioral Paradigm | Key Findings | Reference |
| Rhesus Monkeys | 3.2 | Intragastric (repeated) | Cocaine Self-Administration | Decreased the number of cocaine infusions received over a 14-day period. | [13] |
| Rhesus Monkeys | Varies | Subcutaneous | Cocaine-Primed Reinstatement | Dose-dependently attenuated reinstated responding. | [16][17] |
| Rats | Not specified | Not specified | Cocaine Self-Administration | Reduces cocaine self-administration. | [15] |
| Rats | Not specified | Not specified | Cue-Induced Reinstatement | Attenuates cue-induced reinstatement of cocaine-seeking. | [18] |
Experimental Workflow: Cocaine Self-Administration and Reinstatement
Caption: A typical experimental workflow for preclinical self-administration and reinstatement studies.
Effects of this compound on Opioid-Seeking Behavior
The effects of this compound on opioid-seeking behaviors are more complex. While some studies suggest a reduction in opioid self-administration and relapse vulnerability, others indicate a lack of effect on opioid choice and potential adverse interactions.[6][19][20][21][22]
Quantitative Data: this compound's Effect on Opioid-Seeking
| Animal Model | This compound Dose (mg/kg) | Route of Administration | Behavioral Paradigm | Key Findings | Reference |
| Rats | 0.25 - 1 | Not specified | Oxycodone Self-Administration | Inhibited oxycodone intake; effect blocked by SB242084. | [22] |
| Rats | 0.25 - 1 | Not specified | Cue-Reactivity for Oxycodone | Decreased responding for cues associated with oxycodone. | [22] |
| Rhesus Monkeys | 0.32 - 1.78 | Intravenous | Fentanyl vs. Food Choice | Failed to alter the choice of fentanyl over food. | [6][21] |
| Rhesus Monkeys | 0.1 - 1.78 | Subcutaneous | Ventilatory Effects | Dose-dependently decreased minute volume and enhanced opioid-induced ventilatory depression. | [6][21] |
| Rhesus Monkeys | Varies | Subcutaneous | Heroin-Primed Reinstatement | Dose-dependently attenuated reinstated responding. | [16][17] |
Summary and Future Directions
Preclinical evidence strongly suggests that this compound, through its action as a 5-HT2C receptor agonist, can effectively reduce drug-seeking behaviors for nicotine and cocaine. Its therapeutic potential for opioid use disorder is less clear, with some studies indicating efficacy in reducing relapse-like behavior while others raise concerns about a lack of effect on choice and potential for exacerbating opioid-induced respiratory depression.
Future research should focus on further elucidating the specific neuronal circuits through which this compound modulates the rewarding effects of different classes of drugs. Additionally, investigating the combination of this compound with other pharmacotherapies may reveal synergistic effects and new treatment strategies for substance use disorders. Despite its withdrawal from the market for weight management, the extensive preclinical data on this compound provides a valuable foundation for the continued development of 5-HT2C receptor agonists as potential treatments for addiction.[7]
References
- 1. The 5-HT2C Receptor Agonist this compound Reduces Nicotine Self-Administration, Discrimination, and Reinstatement: Relationship to Feeding Behavior and Impulse Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The behavioral pharmacology and therapeutic potential of this compound for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The behavioral pharmacology and therapeutic potential of this compound for substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Therapeutic Potential of 5-HT2C Receptor Agonists for Addictive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. The 5-HT2C receptor agonist this compound reduces nicotine self-administration, discrimination, and reinstatement: relationship to feeding behavior and impulse control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound (Belviq®) on nicotine- and food-maintained responding in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evidence for combining the 5-HT2C receptor agonist this compound and varenicline as a treatment for nicotine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Reduces the Discriminative Stimulus and Reinforcing Effects of Cocaine in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and Preliminary Efficacy of this compound for Cocaine Use Disorder: A Phase I Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Safety and Preliminary Efficacy of this compound for Cocaine Use Disorder: A Phase I Randomized Clinical Trial [frontiersin.org]
- 16. Effects of this compound on reinstatement of responding previously maintained by cocaine or remifentanil in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on reinstatement of responding previously maintained by cocaine or remifentanil in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 20. sciencedaily.com [sciencedaily.com]
- 21. Interactions between this compound and opioids: ventilation and food-versus-drug choice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Suppresses Oxycodone Self-Administration and Relapse Vulnerability in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Reverse Engineering Lorcaserin for Novel Therapeutic Targets
For Distribution: Researchers, Scientists, and Drug Development Professionals
Abstract
Lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist, was formerly approved for chronic weight management before its market withdrawal due to a purported increased cancer risk.[1][2][3] Despite its withdrawal, this compound's unique pharmacological profile presents a valuable opportunity for reverse engineering to identify novel therapeutic targets and applications.[4] This guide provides a comprehensive technical framework for researchers to systematically deconstruct this compound's mechanism of action, identify potential off-targets, and validate new therapeutic hypotheses. We detail this compound's known pharmacology, present methodologies for target identification, provide specific experimental protocols, and outline a workflow for validating novel targets.
Introduction: The Rationale for Reverse Engineering this compound
This compound was designed as a selective agonist for the 5-HT2C receptor, which is densely expressed in the hypothalamus and implicated in appetite regulation.[1][5][6] Its mechanism involves stimulating pro-opiomelanocortin (POMC) neurons, leading to a suppression of appetite.[5][6] The drug demonstrated efficacy in promoting weight loss in several large-scale clinical trials (BLOOM, BLOSSOM, and BLOOM-DM).[5][7][8][9]
However, the full spectrum of its biological effects may not be exclusively mediated by the 5-HT2C receptor. The concept of "polypharmacology" suggests that a drug's interaction with multiple targets can be crucial for its therapeutic effect.[10] Reverse engineering, a process of deconstructing a drug's actions to understand its composition and mechanism, offers a powerful strategy to uncover these additional targets.[4][11][12][13] By identifying the complete set of this compound's interacting partners, we can:
-
Uncover Novel Biology: Elucidate previously unknown roles of the 5-HT2C receptor or identify entirely new pathways affected by this compound.
-
Repurpose for New Indications: Its known effects on the central nervous system suggest potential applications in other psychiatric and neurological disorders.
-
Develop Safer, More Efficacious Drugs: By understanding the full target profile, future drug design can aim to engage desired targets while avoiding those associated with adverse effects.
This guide will focus on the practical, technical aspects of applying reverse engineering principles to this compound.
Known Pharmacology of this compound
A thorough understanding of this compound's established pharmacology is the foundation for any reverse engineering effort.
Receptor Binding and Functional Activity
This compound is a potent and selective 5-HT2C receptor agonist.[14] It exhibits significantly lower affinity for the 5-HT2A and 5-HT2B receptors, which is a key design feature to avoid the hallucinogenic effects associated with 5-HT2A agonism and the valvular heart disease linked to 5-HT2B agonism.[6][15][16]
Table 1: this compound Receptor Binding Affinity
| Receptor | Ki (nM) | Selectivity vs. 5-HT2C |
| Human 5-HT2C | 15 ± 1 [14] | - |
| Human 5-HT2A | 112[17] | ~7.5-fold[16] |
| Human 5-HT2B | 943 ± 90[16] | ~104-fold[15][16] |
| Human 5-HT1A | 700[17] | ~47-fold |
Table 2: this compound Functional Potency (Inositol Phosphate Accumulation)
| Receptor | EC50 (nM) | Activity |
| Human 5-HT2C | 9 ± 0.5 [16] | Full Agonist [16] |
| Human 5-HT2A | 168 ± 11[16] | Partial Agonist[16] |
| Human 5-HT2B | 943 ± 90[16] | Full Agonist[16] |
Signaling Pathways
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that canonically couples to the Gq/11 family of G-proteins.[18] Agonist binding initiates a cascade of intracellular events. However, emerging evidence shows that the 5-HT2C receptor can also engage in non-canonical signaling, which may be influenced by the specific agonist bound to it (a concept known as biased agonism).[19][20]
-
Canonical Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[18][21]
-
Non-Canonical Pathways: The 5-HT2C receptor has also been shown to couple to other G-proteins like Gi/o and G12/13.[18][20] Additionally, it can signal through β-arrestin pathways, which are independent of G-protein activation.[19]
Canonical 5-HT2C Gq/11 Signaling Pathway
Methodologies for Novel Target Identification
The core of reverse engineering lies in identifying the direct and indirect molecular partners of this compound. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful and widely used technique for this purpose.[22][23][24]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Belviq) Withdrawn From Market due to Increased Risk of Cancer | Pharmacy Services | University of Utah Health [pharmacyservices.utah.edu]
- 3. fda.gov [fda.gov]
- 4. Reverse Engineering Drugs: this compound as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized placebo-controlled clinical trial of this compound for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A one-year randomized trial of this compound for weight loss in obese and overweight adults: the BLOSSOM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugpatentwatch.com [drugpatentwatch.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. innoprot.com [innoprot.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 24. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Lorcaserin: A Serotonin 2C Receptor Agonist's Therapeutic Potential in Substance Use Disorders
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Substance use disorders (SUDs) represent a significant global health challenge with a pressing need for novel pharmacotherapies. Lorcaserin, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist previously approved for weight management, has emerged as a compound of interest for its potential to treat various SUDs. Preclinical evidence has consistently demonstrated this compound's ability to reduce the self-administration of nicotine (B1678760), opioids, alcohol, and cocaine in animal models. The underlying mechanism is believed to involve the modulation of the mesolimbic dopamine (B1211576) system, a key neural pathway in reward and addiction. However, the translation of these promising preclinical findings to clinical efficacy has been met with mixed results. A pivotal Phase II clinical trial for cocaine use disorder failed to meet its primary endpoint, whereas studies on smoking cessation have shown more encouraging outcomes. This technical guide provides a comprehensive overview of the current state of research on this compound for SUDs, detailing its mechanism ofaction, summarizing quantitative data from key preclinical and clinical studies, outlining experimental protocols, and visualizing the associated biological and procedural pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of addiction medicine. It is important to note that this compound was voluntarily withdrawn from the market in 2020 due to a potential increased risk of cancer, a factor that significantly impacts its future therapeutic prospects.[1][2]
Mechanism of Action: Targeting the 5-HT2C Receptor in Addiction
This compound is a potent and selective agonist for the 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[3] Its affinity for the 5-HT2C receptor is significantly higher than for the 5-HT2A and 5-HT2B receptor subtypes, which is crucial for its safety profile, as activation of the 5-HT2B receptor has been associated with cardiac valvulopathy.[3]
The therapeutic potential of this compound in SUDs is primarily attributed to its ability to modulate the mesolimbic dopamine pathway, which is central to the rewarding effects of drugs of abuse.[4][5] 5-HT2C receptors are located on various neurons within this pathway, including GABAergic interneurons in the ventral tegmental area (VTA). Activation of these receptors by this compound is thought to enhance GABAergic inhibition of dopamine neurons, leading to a decrease in dopamine release in the nucleus accumbens (NAc).[6][7] This reduction in dopamine signaling is hypothesized to blunt the reinforcing effects of addictive substances, thereby reducing the motivation to seek and consume them.
dot
Caption: this compound's signaling pathway in the VTA.
Preclinical Evidence
A substantial body of preclinical research has investigated the effects of this compound across various animal models of SUDs. The most common paradigms used are drug self-administration, where animals learn to perform a task to receive a drug infusion, and reinstatement models, which are used to study relapse.
dot
Caption: A typical preclinical experimental workflow.
Nicotine
Preclinical studies in both rodents and non-human primates have demonstrated that this compound can effectively reduce nicotine self-administration.
| Study Type | Species | This compound Doses | Key Findings | Reference |
| Self-Administration | Rat | 0.6-1 mg/kg, SC | Dose-dependently reduced intravenous nicotine self-administration. | [8] |
| Reinstatement | Rat | 0.3-1 mg/kg, SC | Reduced reinstatement of nicotine-seeking behavior elicited by a nicotine prime and conditioned stimulus. | [8][9] |
| Self-Administration | Rhesus Monkey | 0.1-1.0 mg/kg, IM (acute) | Produced significant, dose-dependent decreases in nicotine-maintained responding. | [10][11] |
| Self-Administration | Rhesus Monkey | 0.1 mg/kg/hr, SC (continuous) | Decreased intake of 10 µg/kg/inj nicotine to about 50% of baseline. | [10][11] |
Experimental Protocol Example: Nicotine Self-Administration in Rhesus Monkeys [10][11] Adult rhesus monkeys with a history of nicotine self-administration are trained to respond on a fixed-ratio (FR) schedule for intravenous nicotine injections. Daily sessions are conducted, and once a stable baseline of responding is established, this compound is administered either as an acute intramuscular pretreatment or via a continuous subcutaneous infusion. The effects of this compound on the number of nicotine infusions earned are then measured and compared to baseline and vehicle control conditions. To assess selectivity, the effect of this compound on responding for a non-drug reinforcer, such as food pellets, is also evaluated.
Cocaine
This compound has been shown to decrease cocaine self-administration in preclinical models, although its effectiveness in choice procedures has been less consistent.
| Study Type | Species | This compound Doses | Key Findings | Reference |
| Self-Administration | Rat | 0.6-1 mg/kg | Dose-dependently decreased cocaine self-administration. | [12] |
| Self-Administration | Rhesus Monkey | 1 and 3.2 mg/kg, IG | Dose-dependently decreased self-administration of 0.032 mg/kg/infusion cocaine by ~50% and ~80%, respectively. | [12] |
| Choice Procedure | Rhesus Monkey | Not specified | Failed to decrease the choice of cocaine over food. | [13] |
Experimental Protocol Example: Cocaine Self-Administration in Rats [14][15] Rats are surgically implanted with intravenous catheters in the jugular vein. Following recovery, they are placed in operant conditioning chambers and trained to press a lever to receive an infusion of cocaine on a fixed-ratio schedule of reinforcement (e.g., FR5). Sessions are typically 60-90 minutes long. Once stable responding is achieved, animals are pretreated with various doses of this compound or vehicle before the self-administration session to determine the effect on cocaine intake.
Opioids
The evidence for this compound's efficacy in opioid use disorder is mixed. While some studies show a reduction in self-administration, others, particularly those using choice models, have not found a significant effect.
| Study Type | Species | This compound Doses | Key Findings | Reference |
| Self-Administration | Rat | 0.25-1 mg/kg, SC | Attenuated oxycodone self-administration and cue-induced reinstatement. | [13] |
| Self-Administration | Rhesus Monkey | Not specified | Decreased heroin self-administration. | [16] |
| Choice Procedure | Rhesus Monkey | 0.32 to 1.78 mg/kg, IV | Failed to alter the choice of fentanyl over food. | [17] |
| Withdrawal | Mouse | 0.5 mg/kg, IP | Ameliorated naloxone-precipitated withdrawal in morphine-dependent mice. | [18] |
Alcohol
This compound has demonstrated the ability to reduce alcohol consumption in animal models of binge-like drinking.
| Study Type | Species | This compound Doses | Key Findings | Reference |
| Binge-like Drinking | Mouse | Not specified | Dose-dependently reduced binge-like ethanol (B145695) intake. | [2] |
| Two-Bottle Choice | Rat (alcohol-preferring) | 0.625 and 1.25 mg/kg, SC | Significantly reduced alcohol intake for up to 6 hours post-administration. | [19] |
| Binge Drinking | Mouse | Not specified | Reduced alcohol consumption and seeking behaviors. | [20] |
Clinical Evidence
The translation of preclinical findings for this compound into clinical applications for SUDs has yielded varied results. While it showed promise for smoking cessation, a large clinical trial for cocaine use disorder was unsuccessful.
Smoking Cessation
Clinical studies have provided evidence that this compound may be an effective aid for smoking cessation.
| Study Type | Participants | This compound Dose | Key Findings | Reference |
| Phase II, Randomized, Placebo-Controlled | 603 active smokers | 10 mg QD and 10 mg BID | 10 mg BID significantly increased continuous abstinence rates at weeks 9-12 (15.3% vs. 5.6% for placebo, p=0.003). | [21][22][23] |
| Pilot Study (Combination Therapy) | 61 adult daily smokers | 10 mg BID (with nicotine patch) | Biochemically confirmed continuous abstinence rate of 31.1% at 7-10 weeks post-quit attempt. Prevented weight gain associated with quitting. | [24] |
Experimental Protocol Example: Phase II Smoking Cessation Trial [23] This was a randomized, double-blind, placebo-controlled trial. Participants were active smokers randomized to receive this compound (10 mg once or twice daily) or a placebo for 12 weeks. All participants also received smoking cessation counseling. The primary endpoint was the continuous quit rate during the last four weeks of the trial (weeks 9-12), confirmed by measuring exhaled carbon monoxide levels.
Cocaine Use Disorder
Despite promising preclinical data, a large, multi-site Phase II clinical trial of this compound for cocaine use disorder (CUD) did not demonstrate efficacy.
| Study Type | Participants | This compound Dose | Key Findings | Reference |
| Phase II, Randomized, Placebo-Controlled (NCT03007394) | 242 individuals with CUD | 10 mg BID | No significant difference between this compound and placebo in the proportion of participants achieving abstinence during the last 3 weeks of the 13-week trial (1.1% for this compound vs. 4.3% for placebo). | [13][25] |
| Phase I, Randomized, Placebo-Controlled | 25 non-treatment seeking individuals with CUD | Ascending doses | This compound was found to be safe when administered with cocaine but did not reduce the reinforcing effects of cocaine. Participants treated with this compound were more likely to choose cocaine over money. | [26] |
| Pilot Study | 22 men who have sex with men with CUD | 20 mg extended-release daily | Not associated with significant reductions in cocaine use as measured by urine tests, but was associated with a significant reduction in self-reported cocaine use. | [9] |
Opioid Use Disorder
The first clinical trial of this compound for opioid use disorder did not find it to be effective at the dose tested.
| Study Type | Participants | This compound Dose | Key Findings | Reference |
| Inpatient, Randomized, Crossover | 12 non-treatment-seeking volunteers with OUD | 10 mg BID | Did not alter oxycodone self-administration or its subjective effects. | [27] |
| Pilot, Randomized Trial | OUD individuals | 10 mg BID | Investigated for extended-release naltrexone (B1662487) induction and retention. | [16] |
Alcohol and Methamphetamine Use Disorders
A pilot study suggested potential benefits of this compound for alcohol and methamphetamine use disorders.
| Study Type | Participants | This compound Dose | Key Findings | Reference |
| Open-label pilot study | 10 with AUD, 8 with MUD | 10 mg daily for 4 days, then 10 mg BID for 1 month | Reduced self-reported alcohol and amphetamine-type substance use and craving. | [28] |
Synthesis and Future Directions
The journey of this compound from a promising preclinical candidate to its clinical evaluation for substance use disorders provides valuable lessons for the field of addiction pharmacotherapy.
dot
Caption: Logical flow from mechanism to clinical outcomes.
The preclinical data for this compound across multiple SUDs were robust, consistently demonstrating a reduction in drug-taking and drug-seeking behaviors. This supported the hypothesis that modulating the mesolimbic dopamine system via 5-HT2C receptor agonism is a viable strategy for treating addiction.
However, the clinical trial results have been inconsistent. The success in a smoking cessation trial suggests that for nicotine dependence, the mechanism of action of this compound may be particularly relevant. Conversely, the failure in the CUD trial highlights the complexities of translating findings from animal models to human populations and from one SUD to another. Several factors could contribute to this discrepancy, including differences in the neurobiology of cocaine versus nicotine dependence, the doses of this compound used in clinical trials, and the inherent limitations of preclinical models in capturing the multifaceted nature of human addiction.
The withdrawal of this compound from the market due to a potential cancer risk presents a significant hurdle for its future development for any indication. Nevertheless, the research into this compound has provided a valuable proof-of-concept for targeting the 5-HT2C receptor in the treatment of SUDs. Future research in this area could focus on:
-
Developing novel 5-HT2C receptor agonists with improved safety profiles.
-
Investigating the therapeutic potential of these new compounds in preclinical models of various SUDs, with a particular focus on choice procedures to better predict clinical efficacy.
-
Exploring the use of 5-HT2C receptor agonists as part of combination therapies for SUDs.
-
Identifying biomarkers that could predict which individuals are most likely to respond to 5-HT2C receptor-targeted therapies.
References
- 1. This compound: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serotonin 2C receptor agonist this compound, alone and in combination with the opioid receptor antagonist naltrexone, attenuates binge-like ethanol drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound bidirectionally regulates dopaminergic function site-dependently and disrupts dopamine brain area correlations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Alters Serotonin and Noradrenaline Tissue Content and Their Interaction With Dopamine in the Rat Brain [frontiersin.org]
- 6. The 5-HT2C receptor agonist, this compound, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The 5-HT2C Receptor Agonist this compound Reduces Nicotine Self-Administration, Discrimination, and Reinstatement: Relationship to Feeding Behavior and Impulse Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pilot study of extended-release this compound for cocaine use disorder among men who have sex with men: A double-blind, placebo-controlled randomized trial | PLOS One [journals.plos.org]
- 10. Effects of this compound (Belviq®) on nicotine- and food-maintained responding in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound (Belviq®) on nicotine- and food-maintained responding in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The behavioral pharmacology and therapeutic potential of this compound for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Learning from this compound: lessons from the negative clinical trial of this compound to treat cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. This compound Treatment for Extended-Release Naltrexone Induction and Retention for Opioid Use Disorder Individuals: A Pilot, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interactions between this compound and opioids: ventilation and food-versus-drug choice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving Translational Research Outcomes for Opioid Use Disorder Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a selective 5-HT(2C) receptor agonist, decreases alcohol intake in female alcohol preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. login.medscape.com [login.medscape.com]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. Combination Varenicline and this compound for Tobacco Dependence Treatment and Weight Gain Prevention in Overweight and Obese Smokers: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eisai.com [eisai.com]
- 24. Combination this compound and Nicotine Patch for Smoking Cessation Without Weight Gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Results of a randomized, double-blind, placebo-controlled trial of this compound in cocaine use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Safety and Preliminary Efficacy of this compound for Cocaine Use Disorder: A Phase I Randomized Clinical Trial [frontiersin.org]
- 27. Effects of this compound on oxycodone self-administration and subjective responses in participants with opioid use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The 5-HT2C receptor as a therapeutic target for alcohol and methamphetamine use disorders: A pilot study in treatment-seeking individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Lorcaserin in Diet-Induced Obesity Models: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the pharmacodynamics of lorcaserin, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, specifically within the context of diet-induced obesity (DIO) models. This compound was developed for weight management and exerts its primary effects on the central nervous system to reduce appetite and promote satiety.[1][2] This document synthesizes key preclinical findings from in vitro and in vivo studies, presents quantitative data in structured tables, details common experimental methodologies, and visualizes the underlying neurobiological pathways and workflows. The information is intended for researchers, scientists, and drug development professionals engaged in the study of obesity and metabolic disorders.
Core Mechanism of Action
This compound's efficacy as an anti-obesity agent is rooted in its selective agonist activity at the 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[3][4] The hypothalamus, a critical brain region for regulating energy homeostasis, is the primary site of action.[5][6]
Hypothalamic Signaling Cascade
The anorectic effect of this compound is primarily mediated through the activation of 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons within the arcuate nucleus (ARC) of the hypothalamus.[2][3][7] This activation initiates a signaling cascade that results in the release of alpha-melanocyte-stimulating hormone (α-MSH), a peptide product of POMC.[2][5][6] Subsequently, α-MSH acts on downstream melanocortin-4 receptors (MC4R), leading to a sensation of satiety and a reduction in food intake.[2][5][7] Concurrently, this pathway is understood to inhibit the orexigenic Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons.[7]
Expanded Neural Circuitry
Recent research indicates a more complex, multi-nodal mechanism involving other brain regions. The anorectic effects of this compound have been shown to also depend on the activation of glucagon-like peptide-1 (GLP-1) producing neurons in the nucleus of the solitary tract (NTS) in the brainstem.[2][8] This suggests that this compound recruits parallel or overlapping pathways to achieve its full effect on appetite suppression, integrating signals from both the hypothalamus and the brainstem.[8]
In Vitro Pharmacological Profile
The therapeutic success and safety profile of this compound are directly linked to its high selectivity for the 5-HT2C receptor subtype over the 5-HT2A and 5-HT2B receptors. Agonism at 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy, a significant concern with earlier, non-selective serotonergic agents.[4][6]
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Receptor Subtype | Species | Binding Affinity (Ki, nM) | Functional Activity | Selectivity (Fold) vs. 5-HT2C |
| 5-HT2C | Human | 15 ± 1[1][4][9] | Full Agonist[1][4][9] | - |
| Rat | 29 ± 7[1][9] | N/A | - | |
| 5-HT2A | Human | 112 - 266[4] | Partial Agonist[10] | ~15-18[4] |
| 5-HT2B | Human | 174 - 1560[4] | Full Agonist[10] | ~100-104[1][4] |
In Vivo Pharmacodynamics in DIO Models
Studies utilizing rodent models of diet-induced obesity (DIO) are crucial for evaluating the preclinical efficacy of anti-obesity compounds. This compound has been extensively characterized in these models, demonstrating robust effects on body weight, composition, and food intake.
Effects on Body Weight and Composition
Chronic daily administration of this compound to rats maintained on a high-fat diet results in dose-dependent reductions in body weight gain.[1][9][10] Importantly, this reduction in body weight is primarily attributed to a selective decrease in fat mass, with no significant impact on lean mass.[10][11][12] Upon discontinuation of treatment, body weight typically returns to control levels.[1][9]
Table 2: Effects of Chronic this compound Administration on Body Weight in DIO Rats
| Animal Model | Dose & Administration | Duration | Key Findings on Body Weight & Composition |
| DIO Sprague-Dawley Rats | 1-2 mg/kg, SC, b.i.d. | 28 days | Significantly reduced percentage body weight gain compared to vehicle (Vehicle: +10.6%; LOR 1 mg/kg: +7.6%; LOR 2 mg/kg: +5.4%).[11][12] |
| The reduction in body weight was due to a selective decrease in body fat mass.[11][12] | |||
| DIO Rats | 4, 9, 18 mg/kg | 28 days | Dose-dependently decreased body weight gain.[10] |
| Body composition analysis showed a significant reduction in fat mass, not fat-free mass.[10] |
Effects on Food Intake
This compound produces both acute and chronic reductions in food intake in DIO models.[1][9] This hypophagic effect is specifically mediated by the 5-HT2C receptor, as it can be reversed by pretreatment with a 5-HT2C-selective antagonist (e.g., SB242,084) but not by a 5-HT2A-selective antagonist.[1][9] The effect on food consumption is often most pronounced during the initial phase of treatment.[13]
Key Experimental Protocols
Standardized protocols are essential for the reliable evaluation of pharmacodynamics in DIO models. Below are summaries of common methodologies used in this compound research.
Diet-Induced Obesity (DIO) Rodent Model Protocol
The DIO rat model is a widely used and translationally relevant paradigm for studying obesity.
-
Animal Selection: Outbred male rats (e.g., Sprague-Dawley or Wistar) are selected at approximately 5 weeks of age.[13][14]
-
Acclimation: Animals are individually housed and acclimated for ~2 weeks on a standard low-fat chow diet.[14]
-
Induction Phase: Rats are provided ad libitum access to a high-fat diet (HFD), typically containing 45-60% kcal from fat (e.g., Research Diets D12492), for an extended period (e.g., 3 months) to induce an obese phenotype.[12][13][14]
-
Group Allocation: Following the induction period, animals are randomized into treatment groups (vehicle, this compound low dose, this compound high dose) balanced for body weight and fat mass.[12]
-
Treatment Phase: this compound or vehicle is administered chronically, often twice daily (b.i.d.) via subcutaneous (SC) injection, for the study duration (e.g., 28 days).[12][13]
-
Data Collection: Body weight and food intake are measured daily. Body composition (fat and lean mass) is assessed at baseline and at the end of the study using techniques like Quantitative Magnetic Resonance (QMR).[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jneurosci.org [jneurosci.org]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obesity medication this compound activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cms.transpharmation.com [cms.transpharmation.com]
- 14. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Lorcaserin in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of lorcaserin in various rat behavioral studies. The information is intended to guide researchers in designing and conducting experiments to evaluate the behavioral effects of this selective serotonin (B10506) 5-HT2C receptor agonist.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in different behavioral paradigms in rats.
Table 1: this compound Dosage in Feeding Behavior Studies
| Behavioral Paradigm | Strain | Dosage Range (mg/kg) | Route of Administration | Key Findings |
| Binge Eating Model (High-Fat Food) | Sprague-Dawley | 0.25 - 1.0 | Subcutaneous (SC) | Decreased binge intake.[1] |
| Deprivation-Induced Feeding | Not Specified | 1 - 3 | Subcutaneous (SC) | Reduced deprivation-induced feeding at higher doses.[2] |
| Diet-Induced Obesity | Sprague-Dawley | 1 - 2 (twice daily) | Subcutaneous (SC) | Reduced body weight gain and food intake.[3] |
| Food Reinforcement (FR5TO20s) | Not Specified | 0.3 - 1 | Subcutaneous (SC) | Dose-related decrease in the number of food pellets earned.[4] |
| Food Self-Administration | Not Specified | 5, 10, 20 | Not Specified | Effective in reducing food self-administration.[5] |
Table 2: this compound Dosage in Anxiety and Depression-Like Behavior Studies
| Behavioral Paradigm | Strain | Dosage Range (mg/kg) | Route of Administration | Key Findings |
| Nicotine (B1678760) Withdrawal-Induced Anxiety | Not Specified | 0.1, 0.3, 0.6 | Not Specified | No significant changes in anxiety behavior.[6] |
| Nicotine Withdrawal-Induced Depression | Not Specified | 0.1, 0.3, 0.6 | Not Specified | 0.1 mg/kg attenuated depression-like phenotype; 0.3 mg/kg had no effect; 0.6 mg/kg induced depression-like behavior.[6] |
Table 3: this compound Dosage in Other Behavioral Studies
| Behavioral Paradigm | Strain | Dosage Range (mg/kg) | Route of Administration | Key Findings |
| Drug Discrimination | Sprague-Dawley | 0.178 - 1.0 | Intraperitoneal (IP) | Dose-dependently increased this compound-lever responding.[7][8] |
| Motor Impulsivity (5-CSRTT) | Not Specified | 0.3 - 0.6 | Subcutaneous (SC) | Reduced premature responding.[2] |
| Go-NoGo Task | Not Specified | 0.3 - 0.6 | Subcutaneous (SC) | Improved accuracy by reducing false alarms.[2] |
| Nicotine Self-Administration | Sprague-Dawley | 0.3125 - 20 | Subcutaneous (SC) | Significant reduction in nicotine self-administration.[5] |
| Ejaculation | Not Specified | 0.3 - 1.0 | Intravenous (IV) | Induced ejaculation in anesthetized rats.[9] |
| Ejaculation (Non-copulating) | Not Specified | 1.0, 4.0, 10 | Oral (per os) | Induced non-copulating ejaculations in sexually naïve rats.[9] |
| Dopaminergic Function | Not Specified | 0.3, 3 | Intraperitoneal (IP) | Did not change VTA and SNc DA population neural activity.[10] |
Experimental Protocols
Binge Eating Model
Objective: To assess the effect of this compound on binge eating behavior in rats with intermittent access to high-fat food.
Materials:
-
Male Sprague-Dawley rats[1]
-
High-fat food (HFF)
-
Standard chow
-
This compound hydrochloride
-
Vehicle (e.g., saline)
-
Subcutaneous injection supplies
Procedure:
-
Housing and Habituation: House rats individually and provide ad libitum access to standard chow and water. Allow them to acclimate to the housing conditions.
-
Binge Eating Induction: Provide intermittent access to a palatable, high-fat food for 2-hour sessions, three times a week, typically starting 3 hours into the dark cycle.[1] Standard chow and water should be available at all other times.
-
Drug Administration: Dissolve this compound in the appropriate vehicle. Administer this compound (e.g., 0.25, 0.5, or 1.0 mg/kg, SC) or vehicle 15 minutes before the start of the HFF access session.[1] Injections should be administered subcutaneously at a volume of 1 mL/kg.[1]
-
Data Collection: Measure the amount of HFF consumed during the 2-hour access period. Body weight should also be monitored regularly.
-
Data Analysis: Compare the amount of HFF consumed between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound using the elevated plus maze test.
Materials:
-
Elevated plus maze apparatus (for rats: 50 cm long x 10 cm wide arms, elevated 50-55 cm)[11]
-
Video tracking software (e.g., ANY-maze, EthoVision XT)[11][12]
-
This compound hydrochloride
-
Vehicle
-
Appropriate injection supplies
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.[11]
-
Drug Administration: Administer this compound or vehicle at the desired dose and route. The pretreatment time will depend on the route of administration and should be determined from pharmacokinetic data.
-
Test Procedure:
-
Data Collection: Use video tracking software to automatically score the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Distance traveled in each arm.[12]
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) solution between each trial to remove olfactory cues.[11][13]
-
Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect. Compare the parameters between the different treatment groups using appropriate statistical analyses.
Operant Conditioning for Food Reward
Objective: To assess the impact of this compound on the motivation to work for a food reward.
Materials:
-
Operant conditioning chambers equipped with levers, a food dispenser, and a house light.[14]
-
Food pellets (e.g., 45 mg banana-flavored pellets).[15]
-
This compound hydrochloride
-
Vehicle
-
Appropriate injection supplies
Procedure:
-
Food Restriction: Food restrict the rats to 85-90% of their free-feeding body weight to motivate them to work for food.[14][16]
-
Shaping and Training:
-
Drug Administration: Once stable responding is achieved, administer this compound or vehicle at the desired dose and route before the start of the operant session. Pretreatment times should be consistent.
-
Test Session: Place the rat in the operant chamber and begin the session. The session duration should be predetermined (e.g., 30 minutes).
-
Data Collection: Record the number of lever presses and the number of food pellets earned during the session.
-
Data Analysis: Compare the responding between the this compound-treated and vehicle-treated groups to determine the effect of the drug on motivation for food reward.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's signaling pathway in promoting satiety.
Caption: Experimental workflow for the rat binge eating model.
References
- 1. Frontiers | Pimavanserin and this compound Attenuate Measures of Binge Eating in Male Sprague-Dawley Rats [frontiersin.org]
- 2. This compound and CP-809101 reduce motor impulsivity and reinstatement of food seeking behavior in male rats: Implications for understanding the anti-obesity property of 5-HT2C receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a 5-HT2C Agonist, Decreases Nicotine Self-Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic this compound Treatment Reverses the Nicotine Withdrawal-Induced Disruptions to Behavior and Maturation in Developing Neurons in the Hippocampus of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the discriminative stimulus effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Administration has Pro-Ejaculatory Effects in Rats via 5-HT2C Receptors Activation: A Putative Pharmacologic Strategy to Delayed Ejaculation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound bidirectionally regulates dopaminergic function site-dependently and disrupts dopamine brain area correlations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 14. Operant Procedures for Assessing Behavioral Flexibility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Reward/punishment-based decision making in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorcaserin Administration in Mouse Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of lorcaserin in mouse feeding studies. This compound, a selective serotonin (B10506) 5-HT2C receptor agonist, has been a significant tool in obesity research for its role in reducing food intake and promoting weight loss.[1][2][3] This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical studies.
Mechanism of Action
This compound selectively activates 5-HT2C receptors, which are highly expressed in the pro-opiomelanocortin (POMC) neurons of the hypothalamus.[1][4] This activation stimulates the release of alpha-melanocortin-stimulating hormone (α-MSH), which in turn acts on melanocortin-4 receptors (MC4R) to suppress appetite and increase satiety.[4] Its high selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors minimizes the risk of adverse cardiovascular and psychiatric side effects associated with less selective serotonin agonists.[1][2]
Signaling Pathway of this compound
The following diagram illustrates the signaling cascade initiated by this compound binding to the 5-HT2C receptor in hypothalamic POMC neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lorcaserin in Human Plasma via High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of lorcaserin in human plasma. This compound, a selective serotonin (B10506) 2C receptor agonist, requires accurate measurement in plasma for pharmacokinetic studies and clinical research.[1] This method utilizes Solid-Phase Extraction (SPE) for sample clean-up and an ultraviolet (UV) detector for quantification, providing a reliable and reproducible assay for researchers, scientists, and drug development professionals. Metoprolol (B1676517) is employed as a suitable internal standard (IS) to ensure accuracy and precision.[1]
Introduction
This compound is a medication developed for chronic weight management.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and evaluating its safety and efficacy. This necessitates a validated bioanalytical method for its quantification in biological matrices like plasma. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a specific, precise, and accurate platform for this purpose. The method described herein involves the isolation of this compound and the internal standard from plasma using solid-phase extraction, followed by chromatographic separation on a C18 reversed-phase column.
Experimental
Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
Metoprolol (Internal Standard)[1]
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
Potassium Dihydrogen Orthophosphate (for buffer preparation)
-
Orthophosphoric Acid
-
Ultrapure Water
-
Drug-free Human Plasma (with EDTA as anticoagulant)
-
Orochem C18 SPE Cartridges[1]
Instrumentation
-
HPLC system with a UV/Vis detector (e.g., Shimadzu)
-
Phenomenex Luna C18 column (250 x 4.6 mm, 5 µm particle size)[1]
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
Chromatographic Conditions
A summary of the HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile : Methanol (65:20:15, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 222 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard | Metoprolol[1] |
Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and metoprolol (IS) at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with the mobile phase.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with appropriate volumes of the this compound working standard solutions and a fixed concentration of the metoprolol working solution to yield calibration standards ranging from 500 to 3000 ng/mL.[1][2] Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.[2]
Sample Extraction: Solid-Phase Extraction (SPE)
The SPE procedure is a critical step for removing plasma proteins and other interfering substances.[1]
-
Sample Pre-treatment: Dilute 0.5 mL of plasma sample (calibration standards, QCs, or unknown samples) with 0.5 mL of ultrapure water.[1]
-
Cartridge Conditioning: Condition the Orochem C18 SPE cartridge by passing 0.5 mL of methanol.[1]
-
Cartridge Equilibration: Equilibrate the cartridge by passing 0.5 mL of ultrapure water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.[1]
-
Washing: Wash the cartridge with 0.5 mL of ultrapure water to remove polar impurities.[1]
-
Drying: Dry the cartridge under a stream of nitrogen for 1-2 minutes.[1]
-
Elution: Elute this compound and the internal standard from the cartridge with 0.5 mL of methanol into a clean collection tube.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Results and Method Validation
The described method was validated according to international regulatory guidelines for accuracy, precision, linearity, recovery, and stability.[1]
Chromatography
Under the specified chromatographic conditions, this compound and the internal standard, metoprolol, were well-resolved from endogenous plasma components. The retention time for this compound was approximately 7.19 minutes, and for metoprolol, it was 5.15 minutes.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this HPLC method.
| Parameter | Result |
| Linearity Range | 500 - 3000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Retention Time (this compound) | 7.19 min[1] |
| Retention Time (Metoprolol - IS) | 5.15 min[1] |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL[2] |
| Mean Recovery | ~89%[1] |
Method validation parameters such as accuracy and precision are expected to be within acceptable limits as per regulatory guidelines (typically ±15%, and ±20% for LLOQ).
Visualizations
Caption: Workflow for this compound Quantification in Plasma.
Caption: Principle of Chromatographic Separation.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and validated approach for the quantification of this compound in human plasma. The use of solid-phase extraction for sample preparation ensures a clean extract, minimizing matrix effects and leading to accurate and precise results. This method is suitable for pharmacokinetic studies and other research applications requiring the measurement of this compound concentrations in a biological matrix.
References
Application Notes and Protocols: UPLC-MS/MS Assay for Lorcaserin in Brain Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the quantification of lorcaserin in brain tissue samples using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The described method is sensitive, selective, and reliable for pharmacokinetic and drug distribution studies in preclinical research. Detailed procedures for sample preparation, chromatographic and mass spectrometric conditions, and method validation are presented. Additionally, this compound's mechanism of action is illustrated to provide context for its pharmacological effects.
Introduction
This compound is a selective serotonin (B10506) 5-HT2C receptor agonist that was approved for the treatment of obesity.[1][2][3] It acts on the central nervous system, specifically activating 5-HT2C receptors in the hypothalamus, to promote satiety and reduce appetite.[2][3] The quantification of this compound in brain tissue is crucial for understanding its pharmacokinetics, target engagement, and relationship between drug concentration and pharmacological effect in preclinical models. This UPLC-MS/MS method provides a robust and sensitive approach for such evaluations.
Mechanism of Action
This compound selectively binds to and activates 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[2][4] This activation stimulates the release of alpha-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus to suppress appetite.[2] this compound has a significantly higher affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors, which is a key feature for its safety profile.[2][3]
Figure 1: Signaling pathway of this compound in appetite suppression.
Experimental Protocols
This section details the materials and procedures for the UPLC-MS/MS assay of this compound in brain tissue.
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Carbamazepine (B1668303) (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Rat brain tissue (or other relevant species)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve carbamazepine in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard in the same diluent.
Sample Preparation: Protein Precipitation
-
Homogenization: Homogenize brain tissue samples (e.g., 1 g of tissue in 3 mL of ultrapure water) using a mechanical homogenizer.
-
Aliquoting: Aliquot 100 µL of the brain tissue homogenate into a 1.5 mL microcentrifuge tube.
-
Spiking: Add the internal standard working solution to each sample.
-
Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.
Figure 2: Experimental workflow for brain tissue sample preparation.
UPLC-MS/MS Conditions
The following parameters are based on a validated method and can be adapted for other UPLC-MS/MS systems.[1][5][6]
Table 1: UPLC Parameters
| Parameter | Value |
| UPLC System | Waters Acquity UPLC |
| Column | Acquity BEH™ C18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate:Formic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 195.99 | 143.91 | 25 | 15 |
| Carbamazepine (IS) | 237.00 | 178.97 | 30 | 20 |
Method Validation
The bioanalytical method should be validated according to FDA guidelines.[7][8] Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Example Results (Brain Tissue)[1] |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Calibration Range | - | 3.07–500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. | 3.07 ng/mL |
| Precision (Intra- and Inter-day) | %CV ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (Intra- and Inter-day) | %Bias within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent, precise, and reproducible. | > 85% |
| Matrix Effect | Consistent and reproducible. | Minimal |
| Stability (Freeze-thaw, Short-term, Long-term) | %Deviation within ±15% | Stable |
Data Presentation and Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression for analysis.
-
Quantification: Determine the concentration of this compound in the brain tissue samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable means for the quantification of this compound in brain tissue samples. The protocol is robust and can be readily implemented in a research or drug development setting for pharmacokinetic and pharmacodynamic studies. Adherence to the described sample preparation, chromatographic, and mass spectrometric conditions, along with proper method validation, will ensure the generation of high-quality data.
References
- 1. A Validated UPLC-MS-MS Assay for the Rapid Determination of this compound in Plasma and Brain Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for Preparing Lorcaserin Solutions for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin is a selective serotonin (B10506) 5-HT2C receptor agonist that has been investigated for its effects on appetite and weight management.[1][2] Accurate and reproducible preparation of this compound solutions is critical for the success of in vivo experiments. These application notes provide detailed protocols for the preparation and administration of this compound solutions for research purposes, including information on solubility, vehicle selection, stability, and dosing guidelines for rodent models.
This compound Properties
A summary of the key physicochemical properties of this compound hydrochloride, the common salt form used in research, is provided below.
| Property | Value | Reference(s) |
| Chemical Name | (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | [3] |
| Molecular Formula | C₁₁H₁₄ClN · HCl | [3] |
| Molecular Weight | 232.15 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Solubility | Freely soluble in water; Soluble in DMSO (>10 mM), Chloroform, Ethyl acetate, Methanol, Acetonitrile. Water solubility reported as >400 mg/mL and 2 mg/mL. | [1][3][5] |
| pKa | 9.53 | [5] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere. | [5] |
Signaling Pathway
This compound selectively activates the 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[1] This activation stimulates the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to suppress appetite.[1]
Experimental Protocols
Solution Preparation
Vehicle Selection:
The choice of vehicle depends on the desired concentration, route of administration, and the specific requirements of the animal model.
| Vehicle | Notes | Reference(s) |
| Saline (0.9% NaCl) | Commonly used for subcutaneous (SC) and intraperitoneal (IP) injections. This compound hydrochloride is readily soluble in saline. | [6] |
| Distilled Water | Suitable for oral gavage (PO) and other administration routes. This compound hydrochloride is freely soluble. | |
| Milli-Q Water with 5% DMSO | Can be used for IP and SC injections, particularly if higher concentrations are needed, though this compound is generally water-soluble. | [7] |
| 10% Sucrose (B13894) Solution | Can be used to improve palatability for voluntary oral administration in rats. | [4] |
Protocol for Preparing a 1 mg/mL this compound Solution in Saline:
-
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
-
-
Procedure:
-
Weigh the required amount of this compound hydrochloride powder using a calibrated analytical balance. For a 10 mL solution of 1 mg/mL, weigh 10 mg of this compound HCl.
-
Aseptically transfer the powder to a sterile vial.
-
Add the desired volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
For sterile administration, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Label the vial with the compound name, concentration, vehicle, date of preparation, and storage conditions.
-
Solution Stability and Storage
| Storage Condition | Stability | Reference(s) |
| Room Temperature | Stable for at least 3 months in aqueous solution. | |
| 40°C | Stable for at least 3 months in aqueous solution. | |
| 2-8°C | Stock solutions in water are reported to be stable for at least 5 days. | |
| -20°C | Recommended for long-term storage of the solid compound. | [5] |
| Photostability | While specific photostability studies on this compound solutions are not widely published, it is good practice to protect solutions from light, especially for long-term storage. | [8] |
| pH Stability | This compound is subjected to forced degradation studies and is found to be stable in acidic and basic conditions, with significant degradation only observed under oxidative stress. | [8] |
Administration Protocols
General Guidelines:
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
-
Use aseptic techniques for all injections.
-
The volume of administration should be appropriate for the size and species of the animal.
Oral Gavage (PO) in Rats:
-
Dose Range: 4.5-18 mg/kg, twice daily.
-
Vehicle: Distilled water or 10% sucrose solution.
-
Volume: Typically 1-5 mL/kg.
-
Procedure:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Administer the solution slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Subcutaneous (SC) Injection in Rats and Mice:
-
Dose Range (Rats): 0.3125 - 20 mg/kg.[9]
-
Dose Range (Mice): 1 - 10 mg/kg.[7]
-
Vehicle: Saline.
-
Volume (Rats): 1 mL/kg.[6]
-
Volume (Mice): 10 mL/kg.[7]
-
Procedure:
-
Restrain the animal.
-
Lift the loose skin over the back or flank to form a "tent."
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Intraperitoneal (IP) Injection in Mice:
-
Procedure:
-
Restrain the mouse and tilt its head downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.
-
Aspirate to check for the presence of urine or intestinal contents.
-
Inject the solution.
-
Withdraw the needle.
-
Experimental Workflow
Summary of In Vivo Study Parameters
The following table summarizes dosing parameters from various preclinical studies.
| Animal Model | Administration Route | Dose Range (mg/kg) | Vehicle | Concentration (mg/mL) | Dosing Volume | Reference(s) |
| Sprague-Dawley Rat | SC | 1 - 2 | Saline | 1 - 2 | 1 mL/kg | [6] |
| Sprague-Dawley Rat | SC | 0.3125 - 20 | Saline | 0.3125 - 20 | 1 mL/kg | [9] |
| Zucker Rat | SC | 3 | Not specified | 3 | Not specified | [13] |
| C57BL/6J Mouse | IP | 2.5 - 10 | Saline | 0.5 - 2 | 5 mL/kg | [12] |
| Fmr1 Knockout Mouse | IP | 1 - 10 | Not specified | 0.1 - 1 | 10 mL/kg | [7] |
| C57BL/6J Mouse | SC | 3 | Milli-Q Water + 5% DMSO | 0.3 | 10 mL/kg | [7] |
Disclaimer: This information is intended for research purposes only. This compound was withdrawn from the market for human use due to an increased risk of cancer. Appropriate safety precautions should be taken when handling this compound. Researchers should consult relevant literature and institutional safety guidelines before conducting any experiments.
References
- 1. This compound | C11H14ClN | CID 11658860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of this compound, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Hydrochloride | C11H15Cl2N | CID 11673085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound as an Anticonvulsant in Juvenile Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of this compound and Related Impurities in DRUG Substance Supported by Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a 5-HT2C Agonist, Decreases Nicotine Self-Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. cms.transpharmation.com [cms.transpharmation.com]
Application Notes and Protocols for the Use of Lorcaserin in Rodent Models of Binge Eating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist, in preclinical rodent models of binge eating. This document includes detailed experimental protocols, a summary of key quantitative data, and a visualization of the underlying signaling pathway to guide researchers in designing and interpreting their studies.
Introduction
Binge eating disorder (BED) is a serious eating disorder characterized by recurrent episodes of eating large quantities of food in a short period, often accompanied by a feeling of loss of control. Rodent models that mimic aspects of binge eating are crucial for understanding the neurobiology of this disorder and for the development of novel pharmacotherapies. This compound has shown efficacy in reducing food intake and promoting weight loss, and its mechanism of action makes it a compound of interest for investigating potential treatments for binge eating. These notes are intended to provide a practical guide for researchers utilizing this compound in this context.
Data Presentation: Efficacy of this compound in a Rat Model of Binge Eating
The following tables summarize the quantitative effects of this compound in a well-established rodent model of binge eating: the intermittent access to high-fat food (HFF) model. In this model, rats are given restricted access to a palatable, high-fat diet, which leads to binge-like consumption.
Table 1: Effect of this compound on Binge Intake in Male Sprague-Dawley Rats [1]
| Treatment Group | Dose (mg/kg) | Mean Binge Intake (kcal) | % Reduction vs. Vehicle |
| Vehicle | 0 | 45.3 | - |
| This compound | 0.25 | 42.1 | 7.1% |
| This compound | 0.5 | 38.9 | 14.1% |
| This compound | 1.0 | 28.7* | 36.6% |
*p < 0.05 vs. vehicle. Data are adapted from Price et al. (2018).
Table 2: Effect of this compound on Binge Episode Occurrence and Body Weight Gain in Male Sprague-Dawley Rats [1]
| Treatment Group | Dose (mg/kg) | Binge Episode Occurrence (%) | Body Weight Gain (g) |
| Vehicle | 0 | 81.3 | 10.2 |
| This compound | 1.0 | 75.0 | 9.8 |
Data are adapted from Price et al. (2018). While a 1.0 mg/kg dose of this compound significantly reduced binge intake, it did not significantly affect the occurrence of binge episodes or associated weight gain in this study.
Table 3: Comparative Efficacy of a Different 5-HT2C Agonist (WAY163909) on Binge Intake [2]
| Treatment Group | Dose (mg/kg) | Mean HFF Binge Intake (kcal) | % Reduction vs. Vehicle |
| Vehicle | 0 | ~50 | - |
| WAY163909 | 1.0 | ~35 | ~30% |
| WAY163909 | 2.0 | ~30 | ~40% |
*p < 0.05 vs. vehicle. Data are estimated from graphical representations in Price et al. (2018). This demonstrates that another selective 5-HT2C receptor agonist also effectively reduces binge-like eating.
Experimental Protocols
Intermittent High-Fat Food Access Model to Induce Binge Eating in Rats
This protocol is adapted from methodologies used in several studies, including Price et al. (2018).[1][3][4][5][6][7]
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Standard rodent chow
-
High-fat food (HFF), e.g., a diet with 45-60% of calories from fat
-
Animal caging with wire mesh floors to allow for accurate food intake measurement
-
Scales for weighing animals and food
Procedure:
-
Acclimation (1 week):
-
House rats individually and allow them to acclimate to the housing facility for at least one week.
-
Provide ad libitum access to standard chow and water.
-
Handle the rats daily to reduce stress.
-
-
Binge Eating Induction (4-6 weeks):
-
Continue to provide ad libitum access to standard chow and water throughout the experiment.
-
On three non-consecutive days of the week (e.g., Monday, Wednesday, Friday), provide the rats with a pre-weighed amount of HFF for a limited period (e.g., 2 hours) during the dark cycle.
-
On the remaining four days of the week, the rats only have access to standard chow.
-
Measure the amount of HFF and standard chow consumed after each access period.
-
Monitor the body weight of the rats regularly (e.g., daily or 3 times a week).
-
A stable pattern of high HFF intake during the limited access periods, significantly exceeding the intake of a control group with continuous access to HFF, indicates the establishment of binge-like eating behavior.
-
Administration of this compound and Data Collection
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or distilled water)
-
Injection supplies (syringes, needles)
Procedure:
-
Drug Preparation:
-
Dissolve this compound hydrochloride in the chosen vehicle to the desired concentrations (e.g., 0.25, 0.5, and 1.0 mg/ml for a 1 ml/kg injection volume).
-
Prepare a vehicle-only solution to serve as the control.
-
-
Drug Administration:
-
On the day of the binge-eating session, administer the prepared this compound solution or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the HFF is presented (e.g., 30 minutes prior).
-
Use a within-subjects or between-subjects design for drug administration. In a within-subjects design, each rat receives all treatment doses (including vehicle) in a counterbalanced order, with washout periods between treatments.
-
-
Data Collection and Analysis:
-
Measure the amount of HFF consumed during the 2-hour access period.
-
Calculate the total caloric intake from HFF.
-
Record the occurrence of a binge episode, which can be defined as HFF intake exceeding a certain threshold (e.g., the 95th percentile of HFF intake in a control group with continuous access).
-
Continue to monitor body weight.
-
Analyze the data using appropriate statistical methods, such as repeated measures ANOVA for dose-response studies, followed by post-hoc tests to compare individual doses to the vehicle control.[8]
-
Mandatory Visualizations
Signaling Pathway of this compound in POMC Neurons
Caption: this compound's mechanism of action in promoting satiety.
Experimental Workflow
Caption: Workflow for assessing this compound in a binge eating model.
Logical Relationship of this compound's Effects
Caption: Summary of this compound's effects on binge eating behaviors.
References
- 1. Pimavanserin and this compound Attenuate Measures of Binge Eating in Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of high fat diet after chronic exposure drives binge behavior and dopaminergic dysregulation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermittent Binge-Intake Model in Mice [jove.com]
- 5. The duration of intermittent access to preferred sucrose-rich food affects binge-like intake, fat accumulation, and fasting glucose in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binge eating, overeating and food addiction: Approaches for examining food overconsumption in laboratory rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obesity medication this compound activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lorcaserin Administration in Cocaine Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist, in preclinical and clinical studies of cocaine self-administration. The following sections detail experimental protocols, summarize quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Introduction
This compound has been investigated as a potential pharmacotherapy for cocaine use disorder due to its mechanism of action involving the modulation of dopamine (B1211576) neurotransmission through serotonin 5-HT2C receptor activation.[1][2] Preclinical studies in rodents and non-human primates have demonstrated that this compound can attenuate various aspects of cocaine-related behaviors, including self-administration and reinstatement of drug-seeking.[3][4] Clinical trials have also explored its safety and efficacy in human participants with cocaine use disorder.[5][6] These notes are intended to serve as a detailed resource for researchers designing and conducting studies in this area.
Data Presentation
Table 1: Effects of Acute this compound Administration on Cocaine Self-Administration in Rhesus Monkeys
| This compound Dose (mg/kg, i.g.) | Mean Cocaine Infusions (0.032 mg/kg/infusion) | Mean Rate of Responding (responses/s) | Reference |
| Saline (Baseline) | ~25 | ~0.8 | [7] |
| 0.1 | No significant change | No significant change | [1] |
| 0.32 | No significant change | No significant change | [1] |
| 1.0 | No significant change | No significant change | [1] |
| 3.2 | Significant decrease (~10 infusions) | Significant decrease (~0.3 responses/s) | [1][7] |
Table 2: Effects of Repeated this compound Administration on Cocaine Self-Administration in Rhesus Monkeys
| This compound Dose (mg/kg/day, i.g.) | Duration | Mean Cocaine Infusions (0.032 mg/kg/infusion) | Mean Rate of Responding (responses/s) | Reference |
| 0.1 - 1.0 | 14 days | No systematic alteration | No systematic alteration | [1] |
| 3.2 | 14 days | Sustained decrease | Sustained decrease | [1] |
Table 3: this compound's Effect on Cocaine-Induced Reinstatement of Drug-Seeking Behavior in Rhesus Monkeys
| This compound Pretreatment (mg/kg) | Cocaine Priming Dose (mg/kg) | Reinstated Responding | Reference |
| Saline | 0.1 - 1.0 | Reinstatement of responding | [4] |
| 3.2 | 0.1 - 1.0 | Reduced reinstatement | [4] |
| 0.1 - 1.0 (s.c.) | 0.32 | Dose-dependent attenuation | [8][9] |
Table 4: Effects of this compound on Cocaine Self-Administration under a Progressive-Ratio Schedule in Rats
| This compound Pretreatment (mg/kg) | Cocaine Dose (mg/kg/infusion) | Breakpoint | Reference |
| Vehicle | 0.32 | Baseline | [10] |
| 0.1 - 5.6 | 0.32 | Dose-dependent decrease | [10] |
Table 5: Human Studies of this compound and Cocaine Administration
| This compound Dose | Cocaine Administration | Key Findings | Reference |
| 10 mg once daily, increasing to 10 mg twice daily | Ascending IV doses (10, 20, 40 mg) | Reduced subjective craving; Increased choice for cocaine over money | [5][6][11] |
| 10 mg and 20 mg single doses | IV cocaine | Explored subjective and reinforcing effects | [12] |
| 10 mg extended-release | Self-reported use | Associated with reductions in self-reported cocaine use | [13][14] |
Experimental Protocols
Cocaine Self-Administration in Rodents (Rats)
This protocol is designed to assess the effect of this compound on the reinforcing properties of cocaine using a progressive-ratio schedule of reinforcement.
a. Subjects: Male Sprague-Dawley rats.[10]
b. Surgical Procedure:
-
Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein.
-
Exteriorize the catheter on the back of the rat to allow for drug infusions during experimental sessions.
-
Allow for a post-operative recovery period.
c. Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the rat's catheter.
d. Training:
-
Train rats to self-administer cocaine (e.g., 0.32 mg/kg/infusion) under a fixed-ratio (FR) schedule (e.g., FR1 or FR5) where a set number of lever presses results in a cocaine infusion.[7][15]
-
Associate the active lever with cocaine infusion and a stimulus light, while the inactive lever has no programmed consequences.
-
Continue training until stable responding is achieved.
e. Progressive-Ratio (PR) Testing:
-
Switch to a PR schedule where the response requirement for each subsequent infusion increases.[16][17]
-
The session ends when the rat fails to meet the response requirement within a specified time (e.g., one hour), and the last completed ratio is termed the "breakpoint."
-
Administer this compound (e.g., 0.1-5.6 mg/kg) or vehicle 25 minutes before the start of the session to determine its effect on the breakpoint.[10]
f. Data Analysis: Analyze the breakpoints as a measure of the reinforcing efficacy of cocaine. A decrease in breakpoint following this compound administration suggests a reduction in cocaine's reinforcing effects.
Cocaine Self-Administration and Reinstatement in Non-Human Primates (Rhesus Monkeys)
This protocol evaluates this compound's effect on both ongoing cocaine self-administration and the reinstatement of cocaine-seeking behavior, a model for relapse.
a. Subjects: Rhesus monkeys.[1][4][8][9]
b. Surgical Procedure: Surgically implant a chronic indwelling venous catheter.
c. Apparatus: Primate operant chambers with levers and an automated drug delivery system.
d. Self-Administration Phase:
-
Train monkeys to respond on a lever for intravenous cocaine infusions (e.g., 0.032 mg/kg/infusion) under a fixed-ratio (FR) schedule (e.g., FR30).[1][2]
-
Once stable responding is established, administer this compound (e.g., 0.1-3.2 mg/kg, intragastrically) 90 minutes before the session to assess its effect on the number of cocaine infusions earned.[1][7]
e. Extinction and Reinstatement Phase:
-
Following the self-administration phase, begin extinction sessions where lever presses no longer result in cocaine infusions. Continue until responding is significantly reduced.
-
To test for reinstatement, administer a non-contingent "priming" infusion of cocaine (e.g., 0.1-1 mg/kg) prior to the session.[4]
-
Administer this compound (e.g., 3.2 mg/kg) or saline before the priming infusion to determine its ability to block cocaine-induced reinstatement of drug-seeking behavior.[4]
f. Data Analysis:
-
Self-Administration: Compare the number of cocaine infusions per session after this compound versus vehicle administration.
-
Reinstatement: Compare the number of responses on the previously active lever during reinstatement sessions with this compound versus vehicle pretreatment.
Human Laboratory Study of this compound and Cocaine Interaction
This protocol is designed to assess the safety, subjective effects, and reinforcing effects of cocaine in the presence of this compound in a controlled clinical setting.
a. Participants: Non-treatment seeking individuals with cocaine use disorder.[5][6][18]
b. Study Design: A double-blind, placebo-controlled, randomized design is often employed.[5][6]
c. Medication Administration:
-
Participants are randomized to receive either this compound (e.g., 10 mg once daily, increasing to twice daily) or a matching placebo for a specified duration.[5][6][18]
-
Participants are typically inpatients to ensure medication adherence and monitor for adverse events.[5]
d. Cocaine Administration Sessions:
-
On specific study days, participants receive ascending intravenous doses of cocaine (e.g., 10 mg, 20 mg, 40 mg) or saline in a blinded manner.[5][6][18]
-
Cardiovascular measures (heart rate, blood pressure) and subjective effects (e.g., using Visual Analog Scales for "craving," "high," etc.) are assessed at regular intervals.[5]
e. Self-Administration/Choice Procedure:
-
A choice procedure may be implemented where participants can choose between receiving a dose of cocaine or a monetary reward, often under a progressive-ratio schedule.[5][11]
-
The number of choices for cocaine versus money serves as a measure of cocaine's reinforcing efficacy.
f. Data Analysis:
-
Safety: Analyze cardiovascular data for any significant interactions between this compound and cocaine.
-
Subjective Effects: Compare VAS ratings between the this compound and placebo groups.
-
Reinforcing Effects: Analyze the choice data to determine if this compound alters the reinforcing value of cocaine relative to money.
Signaling Pathways and Workflows
Caption: this compound's signaling pathway in modulating cocaine reward.
References
- 1. This compound Reduces the Discriminative Stimulus and Reinforcing Effects of Cocaine in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Learning from this compound: lessons from the negative clinical trial of this compound to treat cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT(2C) receptor agonist this compound reduces cocaine self-administration, reinstatement of cocaine-seeking and cocaine induced locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Cocaine and Methamphetamine Self-Administration and Reinstatement of Responding Previously Maintained by Cocaine in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Preliminary Efficacy of this compound for Cocaine Use Disorder: A Phase I Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on reinstatement of responding previously maintained by cocaine or remifentanil in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on reinstatement of responding previously maintained by cocaine or remifentanil in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Cocaine and 3,4-Methylenedioxypyrovalerone (MDPV) Self-Administration by this compound Is Mediated by 5-HT2C Receptors in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Safety and Preliminary Efficacy of this compound for Cocaine Use Disorder: A Phase I Randomized Clinical Trial [frontiersin.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. escholarship.org [escholarship.org]
- 14. Pilot study of extended-release this compound for cocaine use disorder among men who have sex with men: A double-blind, placebo-controlled randomized trial | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Progressive ratio schedules in drug self-administration studies in rats: a method to evaluate reinforcing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neurolipidomics.com [neurolipidomics.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Preclinical Efficacy Studies of Lorcaserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist developed for chronic weight management.[1][2] It exerts its effect by activating 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus, a key region of the brain for appetite control.[3] This activation is believed to promote satiety and thereby reduce food intake, leading to weight loss.[1][3] Preclinical efficacy studies are crucial for evaluating the potential of this compound and similar compounds. These studies typically involve animal models of obesity to assess effects on body weight, food consumption, and metabolic parameters.[2][4] This document provides detailed application notes and protocols for conducting such preclinical evaluations.
Mechanism of Action: Signaling Pathway
This compound selectively binds to and activates 5-HT2C receptors located on POMC neurons in the arcuate nucleus (ARC) of the hypothalamus. This activation stimulates the production and release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) in downstream neurons. This signaling cascade ultimately results in a sensation of satiety and a decrease in food intake.
Caption: this compound Signaling Pathway.
Experimental Design and Protocols
A robust preclinical evaluation of this compound involves a multi-faceted approach, including a relevant animal model and a battery of behavioral, metabolic, and molecular assays.
Animal Model: Diet-Induced Obesity (DIO)
The DIO model in rodents, particularly mice and rats, is a widely used and translationally relevant model for studying obesity.[5][6]
Protocol for Diet-Induced Obesity in Mice:
-
Animal Strain: C57BL/6J mice are a commonly used strain as they are susceptible to developing obesity, insulin (B600854) resistance, and hyperglycemia on a high-fat diet.[5][6]
-
Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[7]
-
Diet: At 6-8 weeks of age, randomize mice into two groups: a control group receiving a standard chow diet (e.g., 10% kcal from fat) and a DIO group receiving a high-fat diet (HFD; e.g., 45-60% kcal from fat).[5][7][8]
-
Induction Period: Maintain mice on their respective diets for 10-16 weeks to induce a stable obese phenotype in the HFD group.[5][7] Monitor body weight and food intake weekly.[7]
-
Confirmation of Obesity: Before initiating this compound treatment, confirm the obese phenotype by significantly higher body weight and fat mass in the DIO group compared to the control group.
Efficacy Endpoints
Protocol:
-
Acclimation: Individually house the DIO mice and allow them to acclimate for at least 3 days before the start of the experiment.
-
Treatment Groups: Randomize DIO mice into vehicle control and this compound treatment groups (e.g., 1, 2, 5, 10 mg/kg).
-
Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a specified duration (e.g., 28 days).[4]
-
Measurements:
The OGTT assesses the ability of the animal to clear a glucose load and is a key indicator of insulin sensitivity.[9][10]
Protocol:
-
Fasting: Fast mice for 4-6 hours prior to the test. Ensure free access to water.[11]
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a small drop of blood collected from the tail tip using a glucometer.[9][11]
-
Glucose Administration: Administer a bolus of glucose (1-2 g/kg body weight) via oral gavage.[9][11]
-
Blood Glucose Monitoring: Collect blood from the tail tip at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[9][10][11]
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
Metabolic cages are used to measure energy expenditure, respiratory exchange ratio (RER), food and water intake, and locomotor activity.[12][13][14]
Protocol:
-
Acclimation: Acclimate individual mice to the metabolic cages for at least 24-48 hours before data collection begins.[12]
-
Data Collection: Following acclimation, continuously monitor the following parameters for 24-72 hours:
-
Oxygen consumption (VO2)
-
Carbon dioxide production (VCO2)
-
Food and water intake
-
Locomotor activity (beam breaks)
-
-
Calculations:
-
Respiratory Exchange Ratio (RER): Calculated as VCO2/VO2. An RER of ~1.0 indicates carbohydrate oxidation, while an RER of ~0.7 indicates fat oxidation.[14]
-
Energy Expenditure (EE): Calculated from VO2 and VCO2 data.
-
-
Data Analysis: Compare the average RER, EE, food and water intake, and activity levels between the vehicle and this compound-treated groups.
Target Engagement and Mechanism of Action Studies
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[15][16][17] For this compound, measuring serotonin levels in the hypothalamus can confirm target engagement.[18]
Protocol:
-
Probe Implantation: Surgically implant a microdialysis guide cannula targeting the hypothalamus in anesthetized rats or mice. Allow for a recovery period of at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).[16]
-
Baseline Collection: Collect baseline dialysate samples for at least 60-120 minutes to establish stable neurotransmitter levels.[19]
-
This compound Administration: Administer this compound and continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Sample Analysis: Analyze the dialysate samples for serotonin and its metabolite, 5-HIAA, using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[19]
This technique is used to quantify the protein expression of the 5-HT2C receptor in hypothalamic tissue.[20][21]
Protocol:
-
Tissue Collection: At the end of the treatment period, euthanize the animals and dissect the hypothalamus.
-
Protein Extraction: Homogenize the hypothalamic tissue in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the 5-HT2C receptor.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).[20]
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of POMC and cocaine- and amphetamine-regulated transcript (CART), which are downstream targets of 5-HT2C receptor activation.
Protocol:
-
Tissue Collection and RNA Extraction: Dissect the hypothalamus and extract total RNA using a suitable kit (e.g., TRIzol).[22]
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[22]
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for POMC, CART, and a reference gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Determine the relative gene expression using the comparative Ct (ΔΔCt) method.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice
| Treatment Group | Dose (mg/kg) | Change in Body Weight (g) | Cumulative Food Intake (g) |
| Vehicle | - | +10.6 ± 0.4 | 120 ± 5 |
| This compound | 1 | +7.6 ± 1.2 | 110 ± 6 |
| This compound | 2 | +5.4 ± 0.6** | 102 ± 4 |
| This compound | 5 | - | - |
| This compound | 10 | - | - |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. Data adapted from preclinical studies.[4][23][24] |
Table 2: Effect of this compound on Glucose Tolerance in DIO Mice
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) | Glucose AUC (mg/dLmin) |
| Vehicle | - | 150 ± 10 | 30000 ± 1500 |
| This compound | 2.5 | 145 ± 8 | 28000 ± 1200 |
| This compound | 5 | 130 ± 7 | 25000 ± 1000* |
| This compound | 10 | 125 ± 5 | 22000 ± 800 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. Data adapted from preclinical studies.[25][26] |
Table 3: Effect of this compound on Metabolic Parameters in DIO Mice
| Treatment Group | Dose (mg/kg) | 24h Energy Expenditure (kcal/day) | 24h Respiratory Exchange Ratio (RER) |
| Vehicle | - | 12.5 ± 0.5 | 0.85 ± 0.02 |
| This compound | 10 | 12.3 ± 0.6 | 0.84 ± 0.03 |
| Data are presented as mean ± SEM. Preclinical studies have shown that this compound does not significantly alter energy expenditure.[3][27] |
Experimental Workflow
Caption: Preclinical Efficacy Workflow.
References
- 1. This compound: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. mmpc.org [mmpc.org]
- 9. vmmpc.org [vmmpc.org]
- 10. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 12. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 13. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 14. Metabolic Cage System | Research, Innovation & Impact [research.missouri.edu]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 19. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Unique expression patterns of 5-HT2A and 5-HT2C receptors in the rat brain during postnatal development: Western blot and immunohistochemical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Selective Restoration of Pomc Expression in Glutamatergic POMC Neurons: Evidence for a Dynamic Hypothalamic Neurotransmitter Network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cms.transpharmation.com [cms.transpharmation.com]
- 25. researchgate.net [researchgate.net]
- 26. This compound Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Lorcaserin's Effects on Locomotor Activity in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of lorcaserin, a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, on locomotor activity in mice. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound is a selective 5-HT2C receptor agonist that has been investigated for its effects on appetite and body weight.[1][2] Its mechanism of action involves the stimulation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, leading to a reduction in appetite.[2] In addition to its effects on feeding behavior, this compound has been shown to modulate locomotor activity in rodents.[3][4][5][6] Assessing these effects is crucial for a comprehensive preclinical evaluation of the drug's pharmacological profile. The open field test is a standard method used to evaluate general locomotor activity, exploration, and anxiety-like behavior in rodents.[7][8][9]
Data Presentation
The following tables summarize the quantitative effects of this compound on locomotor activity in mice as reported in preclinical studies.
Table 1: Dose-Dependent Effect of this compound on Locomotor Activity
| This compound Dose (mg/kg, SC) | Total Distance Traveled (units) | Rearing Counts (units) | Statistical Significance (vs. Vehicle) |
| Vehicle | 1262.6 ± 76.2 | 123.7 ± 8.1 | - |
| 0.1 | - | - | Not Significant |
| 0.3 | - | - | Not Significant |
| 1.0 | Significantly Decreased | - | p<0.01 |
| 3.0 | Significantly Decreased | Significantly Decreased | p<0.01 |
Data adapted from studies demonstrating a dose-related decrease in locomotor activity.[3][5] The threshold dose to reduce total distance traveled was 1 mg/kg, and for rearing counts, it was 3 mg/kg.[3][5]
Table 2: Reversal of this compound-Induced Hypoactivity by a 5-HT2C Antagonist
| Treatment | Total Distance Traveled (units) |
| Vehicle | Baseline |
| This compound (3 mg/kg) | Significantly Reduced |
| SB-242084 (5-HT2C Antagonist) + this compound (3 mg/kg) | Activity Reversed to Baseline |
This table illustrates that the effects of this compound on locomotor activity are mediated by the 5-HT2C receptor, as a selective antagonist (SB-242084) can reverse the observed reduction in movement.[4]
Experimental Protocols
This section provides a detailed methodology for assessing the effects of this compound on spontaneous locomotor activity in mice using the open field test.
Protocol 1: Open Field Test for Locomotor Activity Assessment
1. Animals:
- Species: Male C57BL/6J mice are commonly used.[4]
- Age/Weight: Typically adult mice weighing 23 ± 3 grams.[10]
- Housing: House mice in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.
- Acclimation: Allow mice to acclimate to the housing facility for at least one week before testing and to the testing room for 10-60 minutes prior to the experiment.[4][9]
2. Materials:
- This compound hydrochloride
- Vehicle (e.g., sterile water or 0.9% saline)
- 5-HT2C receptor antagonist (e.g., SB-242084) for mechanism-of-action studies.
- Syringes and needles for subcutaneous (SC) or intraperitoneal (IP) injections.
- Open field arena (e.g., 50 x 50 x 50 cm, made of opaque plexiglass).[8]
- Video tracking system and software for automated data collection.[7][8][11]
- 70% ethanol (B145695) for cleaning the arena.
3. Experimental Procedure:
- Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).[3][5]
- Drug Administration: Administer this compound or vehicle via subcutaneous (SC) injection.[3][5] The volume of injection is typically 10 ml/kg.[10]
- Pre-treatment Time: Place the mouse in the open field arena 10 minutes after the injection.[4]
- Test Session:
- Gently place the mouse in the center of the open field arena.[8]
- Allow the mouse to explore freely for a set duration, typically 30 to 90 minutes.[5][10]
- Record the session using the video tracking system.
- Data Collection: The software will automatically record several parameters, including:
- Total distance traveled (cm): A measure of overall locomotor activity.[9]
- Rearing frequency: The number of times the mouse stands on its hind legs, indicative of exploratory behavior.[9]
- Time spent in the center vs. periphery: Can be used to assess anxiety-like behavior.
- Movement time (s): The total duration the mouse is in motion.[9]
- Rest time (s): The total duration the mouse is immobile.[9]
- Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[8]
4. Data Analysis:
- Analyze the collected data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the different dose groups to the vehicle control group.[10]
- A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's signaling pathway.
Experimental Workflow
Caption: Experimental workflow diagram.
References
- 1. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of this compound as an Anticonvulsant in Juvenile Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT2C Receptor Agonist this compound Reduces Nicotine Self-Administration, Discrimination, and Reinstatement: Relationship to Feeding Behavior and Impulse Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjunctive effect of the serotonin 5-HT2C receptor agonist this compound on opioid-induced antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Battery of Behavioral Tests Assessing General Locomotion, Muscular Strength, and Coordination in Mice [jove.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combination Use of Lorcaserin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lorcaserin in combination with other pharmacological agents. The information is compiled from various preclinical and clinical studies to guide further research and drug development. Due to the voluntary withdrawal of this compound from the market in 2020 at the request of the U.S. Food and Drug Administration (FDA) due to an observed increased risk of cancer, any new research should be approached with appropriate caution and ethical considerations.
This compound in Combination with Phentermine
The combination of the selective serotonin (B10506) 5-HT2C receptor agonist, this compound, and the sympathomimetic amine, phentermine, has been investigated for its potential to produce enhanced weight loss.[1][2] The rationale for this combination lies in their distinct mechanisms of action: this compound promotes satiety by activating proopiomelanocortin (POMC) neurons, while phentermine stimulates the release of norepinephrine, suppressing appetite.[3][4]
Quantitative Data Summary
A 12-week, randomized, double-blind, pilot safety study provides the primary clinical data for this combination.[5]
| Treatment Group | Mean Weight Loss (kg) | Mean Weight Loss (%) | Patients with ≥5% Weight Loss (%) |
| This compound 10 mg BID | 3.5 | 3.3 | 28.2 |
| This compound 10 mg BID + Phentermine 15 mg QD | 7.0 | 6.7 | 59.0 |
| This compound 10 mg BID + Phentermine 15 mg BID | 7.6 | 7.2 | 70.9 |
| BID: twice daily, QD: once daily | |||
| [Data sourced from a 12-week pilot safety study][5] |
The combination therapy demonstrated a dose-dependent increase in weight loss compared to this compound monotherapy.[5]
| Adverse Event Category | This compound 10 mg BID (%) | This compound 10 mg BID + Phentermine 15 mg QD (%) | This compound 10 mg BID + Phentermine 15 mg BID (%) |
| Reporting ≥1 Potentially Serotonergic AE | 37.2 | 42.3 | 40.5 |
| Discontinuation due to AEs | 5.1 | Not Reported | 11.4 |
| AE: Adverse Event | |||
| [Data sourced from a 12-week pilot safety study][2][5] |
The incidence of potentially serotonergic adverse events was not significantly increased with the addition of phentermine. However, the higher dose of combination therapy led to a greater discontinuation rate due to adverse events.[2][5]
Experimental Design Summary: Pilot Safety Study
This section outlines the methodology of the 12-week, randomized, double-blind, pilot safety study of this compound in combination with phentermine.
-
Objective: To assess the short-term tolerability of this compound alone or with two different dose regimens of phentermine.[5]
-
Study Population: 238 non-diabetic patients with obesity (BMI ≥30 kg/m ²) or who were overweight (BMI ≥27 kg/m ²) with at least one comorbidity.[5]
-
Randomization: Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[1]
-
Treatment Arms:
-
This compound 10 mg twice daily (BID)
-
This compound 10 mg BID + Phentermine 15 mg once daily (QD)
-
This compound 10 mg BID + Phentermine 15 mg BID[5]
-
-
Study Duration: 12 weeks.[5]
-
Primary Endpoint: Incidence of nine common, potentially serotonergic adverse events (dry mouth, headache, dizziness, fatigue, insomnia, nausea, diarrhea, vomiting, and anxiety).[2]
-
Secondary Endpoints: Mean weight loss and the proportion of patients achieving ≥5% weight loss.[5]
-
Counseling: All patients received one-on-one counseling throughout the study.[2]
Signaling Pathway and Experimental Workflow
Caption: Combined mechanism of action for this compound and phentermine.
Caption: Workflow of the this compound and phentermine combination trial.
This compound in Combination with GLP-1 Receptor Agonists
Preclinical studies have explored the combination of this compound with glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide (B1674861) and exendin-4, revealing a potential for synergistic effects on food intake reduction.[6][7][8][9] The rationale is based on the distinct yet complementary pathways these agents utilize to regulate appetite. This compound acts centrally on serotonin receptors, while GLP-1 receptor agonists mimic the effects of the endogenous incretin (B1656795) hormone GLP-1, which has central and peripheral effects on satiety.[6][10]
Quantitative Data Summary
A preclinical study in mice demonstrated the enhanced anorectic effect of combining this compound with a GLP-1 receptor agonist.
| Treatment Group | 1-hour Food Intake Reduction (relative to control) | 4-hour Food Intake Reduction (relative to control) |
| This compound (7.5 mg/kg) | Significant Reduction | Significant Reduction |
| Liraglutide (0.1 mg/kg) | Significant Reduction | Significant Reduction |
| This compound + Liraglutide | Greater reduction than either monotherapy | Greater reduction than either monotherapy |
| [Data from a preclinical study in male and female wild-type mice][6] |
The combination of this compound and liraglutide produced a greater reduction in food intake compared to either drug administered alone.[6] Another preclinical study in diet-induced obese mice showed that the combination of this compound and a GLP-1/glucagon coagonist resulted in synergistic reductions in food intake and body weight.[11]
Experimental Design Summary: Preclinical Food Intake Study
This section summarizes the methodology of a preclinical study investigating the combined effect of this compound and liraglutide on food intake in mice.
-
Objective: To determine if co-administration of this compound and a GLP-1 receptor agonist produces a greater anorectic effect than either drug individually.[6]
-
Animal Model: Male and female wild-type mice.[6]
-
Treatment Groups:
-
Vehicle (Control)
-
This compound (7.5 mg/kg, intraperitoneal injection)
-
Liraglutide (0.1 mg/kg)
-
This compound + Liraglutide[6]
-
-
Primary Endpoint: Cumulative food intake measured at 1, 2, 4, and 6 hours post-injection.[6]
Signaling Pathway and Logical Relationship
Caption: Synergistic appetite reduction via this compound and GLP-1 agonist pathways.
This compound in Combination with Varenicline (B1221332)
The combination of this compound and varenicline, a partial agonist of nicotinic acetylcholine (B1216132) receptors, has been explored for smoking cessation and preventing post-cessation weight gain.[12][13] Varenicline aids in smoking cessation by reducing cravings and the rewarding effects of nicotine, while this compound's appetite-suppressing properties could mitigate the common side effect of weight gain after quitting smoking.[14][15][16]
Quantitative Data Summary
A pilot study in overweight and obese smokers provides preliminary data on this combination.
| Outcome | Result |
| Prolonged Smoking Abstinence at 12 weeks | 50% |
| Prolonged Smoking Abstinence at 26 weeks | 30% |
| Mean Weight Change at 12 weeks (abstinent smokers) | +1.1 kg |
| Mean Waist Circumference Change at 12 weeks (abstinent smokers) | +0.2 cm |
| [Data from an open-label, single-arm pilot study][12] |
The combination appeared to be safe and may reduce post-cessation weight gain.[12]
Experimental Design Summary: Pilot Study for Smoking Cessation
This section outlines the methodology of an open-label, single-arm pilot study of this compound and varenicline.
-
Objective: To obtain preliminary data on the safety and effectiveness of combination varenicline and this compound in preventing post-cessation weight gain and treating tobacco dependence in overweight and obese smokers.[12]
-
Study Population: 20 overweight or obese (BMI 27–40 kg/m ²) adult smokers.[12][13]
-
Treatment: All participants received open-label varenicline (1 mg twice a day) and this compound (10 mg twice a day) for 12 weeks.[12]
-
Study Duration: 12 weeks of treatment with a follow-up at 26 weeks.[12]
-
Primary Outcomes: Changes in weight and waist circumference at 12 and 26 weeks in smokers who achieved prolonged abstinence.[12]
Logical Relationship of Combination Therapy
Caption: Therapeutic goals of combining varenicline and this compound.
This compound in Combination with Metformin (B114582)
A clinical trial was designed to evaluate the efficacy and safety of combining this compound with metformin for weight loss in patients with schizophrenia.[17] Antipsychotic medications often lead to significant weight gain, and this combination was proposed as a potential management strategy. Metformin is known to have modest weight-loss effects and improve insulin (B600854) sensitivity, which could complement the appetite-suppressing effects of this compound.
Experimental Design Summary: Clinical Trial in Schizophrenia
This section outlines the planned methodology for the clinical trial.
-
Objective: To assess the efficacy and safety of this compound/metformin combination treatment and this compound monotherapy on weight, body composition, and metabolic measures in overweight people with schizophrenia.[17]
-
Study Population: Approximately 110 overweight individuals with schizophrenia.[17]
-
Study Design: 52-week, double-blind, randomized, placebo-controlled study.[17]
-
Treatment Arms:
-
This compound/Metformin combination
-
This compound monotherapy
-
Placebo[17]
-
-
Dosages:
-
This compound: 10 mg with a maximum dose of 20 mg.
-
Metformin: 500 mg with a maximum dose of 2,000 mg.[17]
-
-
Behavioral Intervention: All participants were to be offered weekly diet and exercise counseling.[17]
Disclaimer: The information provided in these application notes is for research and informational purposes only and does not constitute medical advice. This compound has been withdrawn from the market due to safety concerns. Any research involving this compound must be conducted in accordance with all applicable laws and regulations and with the highest ethical standards.
References
- 1. Coadministration of this compound and phentermine for weight management: A 12‐week, randomized, pilot safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coadministration of phentermine, this compound increases weight loss, not adverse events in adults with obesity [healio.com]
- 3. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. britannica.com [britannica.com]
- 5. Coadministration of this compound and phentermine for weight management: A 12-week, randomized, pilot safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Obesity medication this compound activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Obesity medication this compound activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression. [repository.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. GLP1 Receptor Agonists—Effects beyond Obesity and Diabetes [mdpi.com]
- 11. Combination of this compound and GLP-1/glucagon Coagonist Improves Metabolic Dysfunction in Diet Induced-obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination Varenicline and this compound for Tobacco Dependence Treatment and Weight Gain Prevention in Overweight and Obese Smokers: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Lorcaserin from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin is a selective serotonin (B10506) 2C receptor agonist previously approved for weight management.[1][2] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over other methods like protein precipitation and liquid-liquid extraction, including reduced plasma matrix interference, fewer sample transfer and evaporation steps, and consequently, more consistent and reliable results.[1] This document provides detailed application notes and protocols for the solid-phase extraction of this compound from biological samples, primarily focusing on plasma. The methodologies described are based on validated HPLC-based bioanalytical methods.[1]
Principle of Solid-Phase Extraction for this compound
Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a complex mixture. For this compound, a non-polar compound with a log P value of 2.56, a reverse-phase SPE mechanism is typically employed.[1] In this process, the biological sample is loaded onto a C18 sorbent. This compound, being relatively non-polar, is retained on the hydrophobic stationary phase while more polar matrix components are washed away. Finally, a non-polar organic solvent is used to elute the retained this compound, providing a cleaner and more concentrated sample for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from a validated SPE-HPLC method for the determination of this compound in rat plasma.[1]
Table 1: Method Validation Parameters [1]
| Parameter | Result |
| Linearity Range | 500 - 3000 ng/mL |
| Correlation Coefficient (r²) | 0.998 ± 0.00038 |
| Recovery of this compound | 86.856% |
| Recovery of Internal Standard (Metoprolol) | 90.169% |
| Interday Precision (% RSD, n=3) | 1.23 |
| Intraday Precision (% RSD, n=3) | 1.14 |
| Robustness | Robust |
Table 2: Stability Studies of this compound in Plasma
| Stability Condition | % Accuracy |
| Bench top stability at RT for 12 h | 100.6736 ± 1.60 |
| Freeze-thaw stability (3 cycles at –70±5°C) | 99.12 ± 5.04 |
Experimental Protocols
This section details the protocol for the solid-phase extraction of this compound from plasma, followed by HPLC analysis.
Materials and Reagents
-
This compound Hydrochloride reference standard
-
Metoprolol (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Drug-free plasma (Human or rat)
Equipment
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
Chromatographic Conditions for Analysis[1][3]
-
Column: Phenomenex Luna C18 (250 x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Phosphate buffer (pH 3):Acetonitrile:Methanol (65:20:15, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 222 nm
-
Injection Volume: 20 µL
-
Retention Time (this compound): 7.19 ± 0.2 min
-
Retention Time (Metoprolol IS): 5.15 min
Solid-Phase Extraction Protocol
A detailed workflow for the solid-phase extraction of this compound from plasma is provided below. This protocol is optimized for Orochem C18 SPE cartridges.[1][4]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
SPE Cartridge Equilibration:
-
Sample Loading:
-
Washing:
-
Drying:
-
Elution:
-
Sample Analysis:
-
The eluted sample is ready for injection into the HPLC system under the specified chromatographic conditions.
-
Visualizations
The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. A Validated UPLC-MS-MS Assay for the Rapid Determination of this compound in Plasma and Brain Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of this compound, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Analytical Method Validation of Lorcaserin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin is a selective serotonin (B10506) 5-HT2C receptor agonist formerly approved for chronic weight management.[1][2] Understanding its pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its major metabolites, is crucial for drug development and clinical monitoring. This document provides detailed application notes and protocols for the validated analytical methods used to quantify this compound and its primary metabolites, this compound N-sulfamate and N-carbamoyl glucuronide, in biological matrices.[3][4] The primary analytical techniques discussed are Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC), which offer the sensitivity and selectivity required for bioanalytical studies.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism, with two major metabolites identified in humans: this compound N-sulfamate, the main circulating metabolite in plasma, and N-carbamoyl glucuronide, the primary metabolite excreted in urine.[3][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of this compound, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Lorcaserin as a Tool Compound for 5-HT2C Receptor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing lorcaserin as a selective tool compound for the investigation of the 5-hydroxytryptamine 2C (5-HT2C) receptor. This compound is a potent and selective 5-HT2C receptor agonist that has been instrumental in elucidating the physiological roles of this receptor, particularly in the regulation of appetite and metabolism.[1][2] These notes offer detailed protocols for key in vitro and in vivo experimental paradigms, summarize its pharmacological properties, and illustrate the associated signaling pathways.
Pharmacological Profile of this compound
This compound exhibits high affinity and functional potency for the human 5-HT2C receptor. Its selectivity is a key attribute, with significantly lower affinity for the closely related 5-HT2A and 5-HT2B receptors, which is crucial for minimizing off-target effects such as hallucinogenic activity (associated with 5-HT2A) and cardiac valvulopathy (linked to 5-HT2B).[3][4]
Table 1: In Vitro Pharmacological Profile of this compound at Human 5-HT Receptor Subtypes
| Parameter | 5-HT2C | 5-HT2A | 5-HT2B | Reference |
| Binding Affinity (Ki, nM) | 15 ± 1 | ~270 (18-fold lower) | ~1560 (104-fold lower) | [2][5] |
| Functional Potency (EC50, nM) | 9 ± 0.5 | 168 ± 11 | 943 ± 90 | [6] |
| Selectivity over 5-HT2C (fold) | - | ~18 | ~104 | [2][6] |
Signaling Pathways of the 5-HT2C Receptor
Activation of the 5-HT2C receptor by this compound primarily initiates a canonical signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Recent research has also indicated the potential for biased agonism, where this compound may engage other signaling pathways, including those mediated by β-arrestin and other G proteins like G12/13.[1][2] Understanding these alternative pathways is crucial for a complete picture of this compound's mechanism of action.
Caption: Canonical and alternative signaling pathways of the 5-HT2C receptor.
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro and in vivo experiments using this compound to study the 5-HT2C receptor.
In Vitro Assays
This assay determines the binding affinity (Ki) of this compound for the 5-HT2C receptor.
Caption: Workflow for a radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor
-
Radioligand: [3H]mesulergine
-
Unlabeled ligand: this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the h5-HT2C receptor to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of unlabeled this compound, and 50 µL of [3H]mesulergine (at a concentration near its Kd).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]mesulergine (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the agonist activity of this compound by quantifying the production of inositol phosphates, a downstream product of Gq/11 signaling.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2C receptor
-
[3H]myo-inositol
-
Inositol-free DMEM
-
Stimulation Buffer: HBSS with 20 mM HEPES and 10 mM LiCl
-
This compound
-
Lysis Buffer: 0.1 M Formic Acid
-
Dowex AG1-X8 resin
-
Scintillation counter
Protocol:
-
Cell Culture and Labeling:
-
Seed CHO-K1 cells expressing the h5-HT2C receptor in 24-well plates.
-
Label the cells by incubating them overnight in inositol-free DMEM containing [3H]myo-inositol (1 µCi/mL).
-
-
Compound Stimulation:
-
Wash the cells with stimulation buffer.
-
Add varying concentrations of this compound in stimulation buffer and incubate for 60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the buffer and adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
-
Purification and Quantification:
-
Apply the cell lysates to Dowex AG1-X8 columns.
-
Wash the columns with water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphate (B84403) accumulation against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Assays
This model is used to evaluate the effect of this compound on body weight and food intake in an obesity-relevant context.[7]
Caption: Workflow for a diet-induced obesity study.
Materials:
-
Male Sprague-Dawley or C57BL/6J mice
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Animal balance
-
Metabolic cages (optional, for precise food intake and energy expenditure measurement)
Protocol:
-
Obesity Induction:
-
House animals individually and provide ad libitum access to a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
-
Treatment:
-
Randomize the obese animals into treatment and vehicle control groups.
-
Administer this compound (e.g., 1-10 mg/kg, subcutaneously or orally) or vehicle once or twice daily for a predetermined period (e.g., 28 days).
-
-
Monitoring:
-
Record body weight and food intake daily.
-
At the beginning and end of the study, body composition (fat mass and lean mass) can be assessed using techniques like DEXA or qNMR.
-
-
Data Analysis:
-
Compare the change in body weight, cumulative food intake, and body composition between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
This method provides a detailed characterization of how this compound affects the patterns of food consumption.
Materials:
-
Automated feeding monitoring system (e.g., BioDAQ, TSE-systems, or custom-built devices)
-
Single-housed animals
-
This compound and vehicle
-
Data analysis software
Protocol:
-
Acclimation:
-
Acclimate the animals to the automated feeding system for at least 3-5 days before the experiment.
-
-
Data Collection:
-
Administer this compound or vehicle at the desired dose and route.
-
Record feeding behavior continuously for a set period (e.g., 24 hours). The system will log the time and amount of each feeding event.
-
-
Data Analysis:
-
Define a "meal" or "bout" based on specific criteria (e.g., a minimum amount of food consumed, preceded and followed by a certain period of no feeding, known as the inter-meal interval).
-
Analyze the following parameters:
-
Meal/Bout Size: The amount of food consumed during a single meal or bout.
-
Meal/Bout Duration: The length of time of a single meal or bout.
-
Number of Meals/Bouts: The total number of meals or bouts in the recording period.
-
Feeding Rate: The amount of food consumed per unit of time during a meal or bout.
-
Satiety Ratio: The inter-meal interval divided by the size of the preceding meal.
-
-
Compare these parameters between the this compound- and vehicle-treated groups to understand the behavioral mechanism of appetite suppression (e.g., reduced meal size, prolonged inter-meal interval).
-
Conclusion
This compound is an invaluable tool for researchers investigating the 5-HT2C receptor. Its selectivity and well-characterized pharmacological profile allow for targeted studies into the receptor's role in various physiological processes. The protocols provided here offer a starting point for robust in vitro and in vivo experimentation. A thorough understanding of its signaling pathways, including the potential for biased agonism, will further enhance the interpretation of experimental outcomes and contribute to the broader field of serotonin (B10506) research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A system for studying the microstructure of ingestive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 67.20.83.195 [67.20.83.195]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Determination of Lorcaserin Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lorcaserin is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist that was developed for the management of obesity.[1][2] Its therapeutic efficacy is attributed to its action on 5-HT2C receptors in the central nervous system, which are known to regulate appetite and metabolism.[2][3] A critical aspect of the pharmacological profile of this compound is its selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors.[1][4][5] Activation of 5-HT2A receptors is associated with hallucinogenic effects, while activation of 5-HT2B receptors has been linked to cardiac valvulopathy.[1][5] Therefore, accurately determining the in vitro receptor selectivity of this compound is paramount for understanding its mechanism of action and safety profile.
These application notes provide detailed protocols for key in vitro assays used to characterize the receptor selectivity of this compound, including radioligand binding assays and functional assays.
Data Presentation: this compound Receptor Selectivity Profile
The following tables summarize the quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) at various human serotonin receptors.
Table 1: this compound Binding Affinity (Ki) at Human Serotonin Receptors
| Receptor | Ki (nM) | Reference |
| 5-HT2C | 15 ± 1 | [1][4] |
| 5-HT2A | 112 | [6] |
| 5-HT2B | ~1560 (104-fold selectivity vs 5-HT2C) | [1][4] |
| 5-HT1A | 700 | [6] |
Note: Ki values represent the concentration of this compound required to inhibit 50% of radioligand binding.
Table 2: this compound Functional Potency (EC50) at Human Serotonin Receptors
| Receptor | Assay Type | EC50 (nM) | Fold Selectivity vs 5-HT2C | Reference |
| 5-HT2C | Inositol (B14025) Phosphate (B84403) Accumulation | 15 | - | [1][4] |
| 5-HT2A | Inositol Phosphate Accumulation | 270 | 18 | [1][4] |
| 5-HT2B | Inositol Phosphate Accumulation | 1560 | 104 | [1][4] |
| 5-HT2C (mouse) | Phosphoinositide Hydrolysis | Low nanomolar | - | [7] |
| 5-HT2A (mouse) | Phosphoinositide Hydrolysis | - | 13 | [7] |
| 5-HT2C (human) | Phosphoinositide Hydrolysis | - | 38 | [7] |
Note: EC50 values represent the concentration of this compound that elicits a half-maximal response in a functional assay.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[8] These assays measure the displacement of a radioactively labeled ligand by the test compound (this compound).
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2C, 5-HT2A, and 5-HT2B Receptors
Objective: To determine the binding affinity (Ki) of this compound for human 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Materials:
-
Cell membranes expressing the human receptor of interest (5-HT2C, 5-HT2A, or 5-HT2B)
-
Radioligand:
-
For 5-HT2C: [¹²⁵I]DOI
-
For 5-HT2A: [³H]ketanserin
-
For 5-HT2B: [³H]LSD
-
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of a known antagonist for the respective receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
-
Filtration apparatus
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).
-
Total Binding: For total binding wells, add assay buffer instead of the test compound.
-
Non-specific Binding: For non-specific binding wells, add a high concentration of a competing non-labeled ligand.
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.[9][10]
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For G-protein coupled receptors (GPCRs) like the serotonin receptors, common functional assays include measuring second messenger production, such as inositol phosphates or cyclic AMP (cAMP), or downstream events like calcium mobilization.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
The 5-HT2 receptor family, including 5-HT2C, 5-HT2A, and 5-HT2B, primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol phosphates (IPs).[11]
Signaling Pathway Diagram:
Caption: 5-HT2C receptor-mediated IP3/DAG signaling pathway.
Objective: To determine the functional potency (EC50) of this compound at 5-HT2C, 5-HT2A, and 5-HT2B receptors by measuring inositol phosphate accumulation.
Materials:
-
Cells stably expressing the human receptor of interest (e.g., CHO or HEK293 cells)
-
[³H]myo-inositol
-
Cell culture medium
-
This compound
-
LiCl solution
-
Lysis buffer
-
Anion exchange resin (e.g., Dowex AG1-X8)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling:
-
Culture cells expressing the receptor of interest in 24- or 48-well plates.
-
Label the cells by incubating them with [³H]myo-inositol in inositol-free medium overnight to allow for incorporation into cellular phosphoinositides.
-
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulation: Add this compound at various concentrations to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis: Terminate the reaction by adding a lysis buffer (e.g., ice-cold perchloric acid).
-
IP Isolation:
-
Neutralize the cell lysates.
-
Apply the lysates to an anion exchange column.
-
Wash the column to remove free [³H]myo-inositol.
-
Elute the total [³H]inositol phosphates with a high salt buffer.
-
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates produced against the logarithm of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Protocol 3: Calcium Flux Assay
As a downstream consequence of IP3 production, intracellular calcium levels rise.[11] This change can be measured using calcium-sensitive fluorescent dyes.
Workflow Diagram:
Caption: Workflow for a calcium flux assay.
Objective: To measure the this compound-induced increase in intracellular calcium via 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Materials:
-
Cells stably expressing the receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[12]
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well or 384-well plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 (to aid in dye dispersal).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be cleaved to its active form.
-
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Inject this compound at various concentrations into the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Calculate the EC50 value using non-linear regression analysis.
-
Protocol 4: Cyclic AMP (cAMP) Functional Assay
While 5-HT2C receptors primarily couple to Gq, they can also influence adenylyl cyclase activity and cAMP levels.[13] Assays to measure cAMP can be used to further characterize the signaling profile of this compound, particularly for assessing its activity at other serotonin receptors that couple to Gs (stimulatory) or Gi (inhibitory) proteins.
Signaling Pathway Diagram:
Caption: Gs and Gi-coupled receptor signaling pathways for cAMP modulation.
Objective: To determine if this compound modulates cAMP levels through activation of various serotonin receptors.
Materials:
-
Cells expressing the receptor of interest
-
This compound
-
Forskolin (B1673556) (an activator of adenylyl cyclase, used for studying Gi-coupled receptors)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[14][15]
Procedure (for a Gi-coupled receptor):
-
Cell Treatment:
-
Pre-treat cells with IBMX.
-
Add this compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically involves a competitive immunoassay format.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the cell lysates.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
Conclusion
The in vitro assays described provide a robust framework for characterizing the receptor selectivity of this compound. By employing a combination of radioligand binding assays to determine affinity (Ki) and functional assays to measure potency (EC50), researchers can obtain a comprehensive understanding of a compound's pharmacological profile. The high selectivity of this compound for the 5-HT2C receptor, as demonstrated by these types of assays, is a key feature that underpins its therapeutic application and favorable safety profile relative to less selective serotonergic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound as an Anticonvulsant in Juvenile Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. bu.edu [bu.edu]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Evaluating the Therapeutic Potential of Lorcaserin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist developed for weight management. The following protocols and data are synthesized from various preclinical studies to aid in the design and execution of experiments aimed at understanding the therapeutic potential of this compound and similar compounds.
Introduction
This compound has been investigated for its role in weight management through the selective activation of 5-HT2C receptors in the brain.[1][2] Preclinical studies in animal models are crucial for elucidating its mechanism of action, efficacy, and safety profile.[1][3] These studies have primarily focused on diet-induced obesity (DIO) models, which mimic the development of obesity in humans due to the consumption of high-fat diets.[4]
Key Animal Models
The most commonly used animal model for evaluating the anti-obesity effects of this compound is the Diet-Induced Obesity (DIO) rat model .[4][5] Male Sprague-Dawley rats are a suitable choice for these studies.[4]
Genetic models , such as 5-HT2C receptor knockout mice, have also been instrumental in confirming the specific target of this compound's action.[6] Studies in these mice have demonstrated that the anorectic effects of 5-HT2C agonists are absent, validating the receptor's role in appetite regulation.[6]
Signaling Pathway of this compound
This compound exerts its effect on appetite suppression through a well-defined signaling pathway primarily within the hypothalamus.[7][8] Upon administration, this compound selectively binds to and activates 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus.[7][9] This activation stimulates the release of α-melanocyte-stimulating hormone (α-MSH).[7] Subsequently, α-MSH acts on melanocortin 4 receptors (MC4R) in the paraventricular nucleus (PVN), leading to a sensation of satiety and a reduction in food intake.[7][10] More recent findings suggest a more complex network, with evidence pointing to the involvement of glucagon-like peptide-1 (GLP-1) producing neurons in the nucleus of the solitary tract (NTS).[7]
References
- 1. cms.transpharmation.com [cms.transpharmation.com]
- 2. Combination this compound and Betahistine Treatment Improves Cognitive Dysfunction and Dopaminergic Neuron Activity in a Rat Model of Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of this compound in the management of obesity: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. ucm.es [ucm.es]
- 9. The 5-HT2C receptor agonist, this compound, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lorcaserin Stability in Aqueous Solutions: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of lorcaserin in aqueous solutions for research purposes. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of available stability data.
Troubleshooting Guide & FAQs
This section addresses common issues and questions researchers may encounter when working with this compound in aqueous solutions.
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: this compound hydrochloride is highly soluble in water, with a reported solubility of over 400 mg/mL.[1][2] If you observe cloudiness or precipitation, consider the following:
-
Low Temperature: At lower temperatures, especially for extended periods, the solubility of any compound can decrease. Try gently warming the solution.
-
Incorrect Solvent: Ensure you are using a pure aqueous solvent. The presence of other co-solvents could potentially reduce solubility.
-
High Concentration: While highly soluble, preparing solutions at concentrations approaching the saturation limit may lead to precipitation, especially with temperature fluctuations.
-
pH of the Solution: Although this compound is reported to be stable across a range of pH values, extreme pH levels could potentially affect its solubility or lead to the formation of less soluble degradation products.
Q2: I am seeing unexpected peaks in my HPLC analysis of a this compound solution. What are they?
A2: Unexpected peaks are likely degradation products. The stability of this compound is influenced by several factors:
-
Oxidative Stress: this compound is known to be susceptible to oxidative degradation.[3][4][5] If your solution was exposed to oxidizing agents or not prepared with degassed solvents, you may observe degradation products. One study reported a significant degradation of 36.08% under oxidative conditions.
-
Acidic Conditions: There are conflicting reports on this compound's stability in acidic conditions. One study reported it to be stable, while another noted a 15.73% degradation in acidic media. This discrepancy suggests that the specific acidic conditions (e.g., type of acid, concentration, temperature, and duration of exposure) are critical. If you are using an acidic buffer, this could be a source of degradation.
-
Photodegradation: While some studies suggest this compound is stable under photolytic stress, it is always good practice to protect solutions from light, especially during long-term storage or experiments, to minimize any potential for photodegradation.
Q3: How should I prepare and store my aqueous this compound stock solutions to ensure stability?
A3: To maximize the stability of your this compound solutions, follow these recommendations:
-
Solvent Preparation: Use high-purity, deionized water. For extended storage, consider using degassed water to minimize oxidative stress.
-
pH: Based on available data, preparing solutions in a neutral to slightly acidic buffer (e.g., pH 5-7) is advisable. Avoid strongly acidic or alkaline conditions if long-term stability is critical.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature: For short-term use, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is the best practice to prevent degradation and repeated freeze-thaw cycles.
Q4: I need to perform an experiment at an elevated temperature. How stable is this compound in solution at higher temperatures?
A4: Forced degradation studies have indicated that this compound is relatively stable under thermal stress.[4][6] However, the exact temperature and duration of exposure are important factors. It is recommended to perform a preliminary stability test under your specific experimental conditions (temperature, buffer, and time) to ensure the integrity of the this compound solution throughout your experiment.
Quantitative Data on this compound Stability
The following table summarizes the results from forced degradation studies on this compound. It is important to note that these studies expose the drug to harsh conditions to identify potential degradation pathways and may not reflect stability under typical experimental conditions.
| Stress Condition | Reagent/Method | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 1N HCl | 24 hours | 80°C | 15.73 | |
| Alkaline Hydrolysis | 1N NaOH | 24 hours | 80°C | Not specified | |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | 36.08 | |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Room Temp | Not specified | |
| Thermal Degradation | Dry Heat | 48 hours | 105°C | Not specified |
Note: One study reported this compound to be stable under all tested conditions except oxidative stress.[3][4][5] The conflicting data on acidic stability highlights the need for researchers to carefully consider their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Aqueous Stock Solution (1 mg/mL)
-
Materials:
-
This compound hydrochloride powder
-
High-purity, deionized water (or appropriate buffer)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm syringe filter (optional, for sterilization)
-
-
Procedure:
-
Accurately weigh 10 mg of this compound hydrochloride powder.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of water (or buffer) to the flask.
-
Mix by vortexing or using a magnetic stirrer until the powder is completely dissolved. This compound hydrochloride is freely soluble in water.[1][2]
-
Once dissolved, add water (or buffer) to the 10 mL mark.
-
Invert the flask several times to ensure a homogenous solution.
-
If required, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the solution in a tightly sealed, light-protected container at the appropriate temperature (2-8°C for short-term, ≤ -20°C for long-term).
-
Protocol 2: Stability Testing of this compound in an Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound under specific conditions (e.g., different pH, temperature, or light exposure).
-
Materials:
-
Prepared this compound stock solution (e.g., 1 mg/mL)
-
Aqueous buffers of desired pH values
-
Incubators or water baths set to desired temperatures
-
Photostability chamber or a light source (e.g., UV lamp)
-
HPLC system with a UV detector
-
Appropriate HPLC column and mobile phase (see Protocol 3)
-
-
Procedure:
-
Dilute the this compound stock solution to the desired final concentration in the different aqueous buffers to be tested.
-
For each condition, prepare multiple aliquots in separate, appropriately labeled, light-protected containers.
-
Time Zero (T=0) Sample: Immediately analyze an aliquot from each condition to establish the initial concentration of this compound.
-
Stability Study:
-
pH Stability: Store the aliquots at a constant temperature and analyze them at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Temperature Stability: Place the aliquots in incubators set at the desired temperatures and analyze them at the specified time points.
-
Photostability: Expose the aliquots to a controlled light source and analyze them at defined intervals. A control group of aliquots should be kept in the dark at the same temperature.
-
-
Sample Analysis: At each time point, analyze the samples by HPLC (as described in Protocol 3) to determine the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage of remaining this compound against time for each condition.
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method adapted from published literature for the quantification of this compound.[6] Method optimization may be required for specific equipment and applications.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and 10mM potassium phosphate (B84403) (KH₂PO₄) buffer (e.g., 70:30 v/v), with the pH of the buffer adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 222 nm.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.
-
Inject the standards, followed by the samples from the stability study.
-
Integrate the peak corresponding to this compound and determine its area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
-
Visualizations
Caption: this compound's mechanism of action for appetite suppression.
Caption: Workflow for assessing this compound stability in aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of this compound and Related Impurities in DRUG Substance Supported by Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. jddtonline.info [jddtonline.info]
Lorcaserin Experimental & Troubleshooting Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving lorcaserin. Given its history and withdrawal from the market, understanding its on-target and off-target effects is critical for interpreting experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective serotonin (B10506) 5-HT2C receptor agonist.[1][2] It primarily acts on 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[1] This activation leads to the release of alpha-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to suppress appetite and promote satiety.[1][3]
Q2: My animal models are exhibiting unexpected behaviors like hallucinations or hyperactivity. What could be the cause?
A2: These effects are likely due to off-target activation of the 5-HT2A receptor. While this compound is selective for the 5-HT2C receptor, this selectivity is dose-dependent.[1] At therapeutic concentrations, it primarily engages 5-HT2C receptors. However, at higher, supra-therapeutic doses (e.g., exceeding 20 mg/day in human equivalents), it can lose its selectivity and begin to act as an agonist at 5-HT2A receptors.[1] Activation of 5-HT2A receptors is associated with hallucinogenic and dissociative effects.[1][2]
Q3: I am conducting a long-term study and have concerns about cardiovascular side effects like valvulopathy. Is this a risk with this compound?
A3: The risk of cardiac valvulopathy with this compound is considered low due to its high selectivity for the 5-HT2C receptor over the 5-HT2B receptor.[1][4] Previous non-selective serotonergic agents, such as fenfluramine, were withdrawn from the market because their activation of 5-HT2B receptors was linked to pulmonary hypertension and heart valve disease.[1][5] this compound has approximately 100-fold greater selectivity for 5-HT2C over 5-HT2B receptors, minimizing this specific risk.[4] However, monitoring cardiovascular parameters in any long-term study is always a prudent measure.
Q4: We are observing significant variability in appetite suppression or weight loss in our experimental subjects. What are potential sources of this inconsistency?
A4: Variability in response to this compound is a known phenomenon and can be attributed to several factors:
-
Dose Optimization: The anorectic effect is dose-dependent.[6] Doses that are too low may not produce a significant effect, while doses that are too high can induce off-target effects and malaise, which may paradoxically alter feeding behavior.[7]
-
Subject-Specific Factors: Genetic variations, such as mutations in the 5-HT2C receptor, can alter ligand affinity and response.[4] Furthermore, baseline characteristics of the subjects (e.g., degree of obesity, metabolic state) can influence outcomes.[8]
-
Diet Composition: In preclinical models, the type of diet (e.g., standard chow vs. high-fat diet) can impact the development of obesity and the subsequent response to treatment.[2]
Q5: Why was this compound withdrawn from the market, and what are the implications for my research?
A5: this compound was voluntarily withdrawn from the U.S. market in February 2020 at the request of the FDA.[9][10][11] This decision was based on data from a long-term cardiovascular safety trial which revealed an increased incidence of cancer in patients treated with this compound compared to placebo (7.7% vs 7.1%).[10][12] The types of cancer observed more frequently in the this compound group included pancreatic, colorectal, and lung cancer.[9][12] For researchers, this finding underscores the importance of long-term safety monitoring in preclinical studies and highlights a critical potential adverse effect that is not mediated by its primary or secondary receptor targets. Any research, particularly long-term studies, should incorporate endpoints capable of detecting potential carcinogenic signals.
Quantitative Data Summary
The following tables summarize the binding affinity and functional selectivity of this compound for key serotonin receptors.
Table 1: this compound Receptor Binding Affinity (Ki)
| Receptor | Ki (nM) | Species | Reference(s) |
|---|---|---|---|
| 5-HT2C | 15 ± 1 | Human | [4] |
| 5-HT2C | 29 ± 7 | Rat | [4] |
| 5-HT2A | 112 | Not Specified | [13] |
| 5-HT1A | 700 | Not Specified |[13] |
Table 2: this compound Functional Selectivity
| Comparison | Selectivity (Fold) | Assay Type | Reference(s) |
|---|---|---|---|
| 5-HT2C vs. 5-HT2A | ~15x to 18x | Inositol Phosphate Accumulation | [1][4] |
| 5-HT2C vs. 5-HT2B | ~100x to 104x | Inositol Phosphate Accumulation |[1][4] |
Visualized Signaling Pathways & Workflows
Caption: On-target signaling pathway of this compound at therapeutic concentrations.
References
- 1. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. This compound and pimavanserin: emerging selectivity of serotonin receptor subtype–targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT₂C receptor agonist, this compound, and the 5-HT₆ receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists this compound and CP-809101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Letting Our Patients “Fail Fast”: Early Non-Response to this compound May Be a Good Reason to Discontinue Medication | MDedge [ma1.mdedge.com]
- 9. fda.gov [fda.gov]
- 10. This compound (Belviq) Withdrawn From Market due to Increased Risk of Cancer | Pharmacy Services | University of Utah Health [pharmacyservices.utah.edu]
- 11. fda.gov [fda.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
optimizing lorcaserin dose for maximal efficacy and minimal side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lorcaserin. The aim is to facilitate the optimization of this compound dosage to achieve maximal therapeutic efficacy while minimizing adverse effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist.[1][2][3][4] It is believed to promote satiety and reduce food intake by selectively activating 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[1][3][5] This activation leads to the release of alpha-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to suppress appetite.[1][3]
Q2: What is the recommended starting dose for preclinical in vivo studies?
The appropriate starting dose for animal studies can vary based on the species and model. In diet-induced obese rats, doses ranging from 1-2 mg/kg administered subcutaneously twice daily have been shown to be effective in reducing body weight gain.[6] Other studies in rats have used higher doses of 4.5-18 mg/kg twice daily.[6] It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific experimental model.
Q3: What are the most common side effects observed in clinical trials, and at what doses do they typically occur?
The most frequently reported adverse events in clinical trials with the FDA-approved dose of 10 mg twice daily include headache, dizziness, fatigue, nausea, dry mouth, and constipation in non-diabetic patients.[7][8][9] In patients with type 2 diabetes, hypoglycemia, back pain, and cough were also common.[8][10] Higher doses (above 20 mg/day) have been associated with an increased incidence of psychiatric side effects such as euphoria and hallucinations due to potential activity at 5-HT2A receptors.[1]
Q4: How can I assess the selectivity of this compound for the 5-HT2C receptor in my experiments?
In vitro functional assays are essential for determining receptor selectivity. A common method is the inositol (B14025) phosphate (B84403) accumulation assay, which measures the functional response of cells expressing different serotonin receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) upon exposure to this compound.[11][12] this compound has been shown to have significantly higher affinity and agonist activity at the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors.[1][11][12]
Q5: My in vivo study is showing high variability in weight loss. What are some potential troubleshooting steps?
-
Dose and Administration: Verify the accuracy of your dosing solution preparation and administration technique. Ensure consistent timing of doses.
-
Animal Model: Ensure the use of a well-characterized animal model of obesity. Diet-induced obesity models can have variability based on the specific diet and duration.
-
Diet and Housing: Control for diet and housing conditions. Ensure all animals have ad libitum access to the same diet and water, and are housed under identical environmental conditions.
-
Acclimation: Ensure a sufficient acclimation period for the animals to the housing and handling procedures before the start of the experiment to reduce stress-induced variability.
Troubleshooting Guides
Guide 1: Sub-optimal Efficacy in Preclinical Models
| Symptom | Possible Cause | Troubleshooting Steps |
| No significant reduction in food intake or body weight. | Inadequate dose. | Perform a dose-response study to identify the minimally effective dose in your specific animal model. |
| Poor bioavailability. | Consider alternative routes of administration (e.g., subcutaneous instead of oral) or different vehicle formulations. | |
| Receptor desensitization. | Evaluate the dosing frequency. Chronic stimulation can sometimes lead to receptor downregulation. | |
| Initial weight loss followed by a plateau. | Compensatory mechanisms. | Investigate potential changes in energy expenditure or a counter-regulatory increase in appetite-stimulating hormones. |
| Tolerance development. | Assess receptor expression and signaling pathway components after chronic treatment. |
Guide 2: Unexpected Adverse Effects in Animal Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| Behaviors indicative of 5-HT2A receptor activation (e.g., head-twitch response in rodents). | Off-target effects at higher doses. | Reduce the dose. This compound's selectivity for 5-HT2C over 5-HT2A is dose-dependent.[1][13] |
| Co-administer a selective 5-HT2A antagonist to confirm the off-target effect. | ||
| Signs of malaise or sedation. | Central nervous system side effects. | Lower the dose. Monitor for dose-dependent increases in these behaviors. |
| Vehicle effects. | Administer the vehicle alone as a control group to rule out any effects from the formulation. |
Data Presentation
Table 1: this compound Efficacy in Clinical Trials (Weight Loss)
| Study | Dosage | Treatment Duration | Mean Weight Loss (%) | Percentage of Patients with ≥5% Weight Loss |
| BLOOM | 10 mg twice daily | 1 year | 5.8% | 47.5% |
| BLOSSOM | 10 mg twice daily | 1 year | 5.8% | Not Reported |
| BLOSSOM | 10 mg once daily | 1 year | 5.0% | 40.2% |
| Phase 2 | 10 mg twice daily | 12 weeks | Not Reported | 31.2% |
| Phase 2 | 15 mg once daily | 12 weeks | Not Reported | 19.5% |
Note: All studies were conducted in conjunction with diet and exercise counseling.[1][5][14][15]
Table 2: Common Adverse Events in Clinical Trials (Incidence >5% and greater than placebo)
| Adverse Event | This compound 10 mg twice daily (%) | Placebo (%) |
| Headache | 16.8 | 10.0 |
| Dizziness | 8.5 | 3.8 |
| Fatigue | 7.2 | 3.6 |
| Nausea | 8.3 | 5.3 |
| Dry Mouth | 5.3 | 2.3 |
| Constipation | 5.8 | 3.9 |
| Hypoglycemia (in diabetic patients) | 29.3 | 21.0 |
Data compiled from Phase III clinical trials.[7][8][10][16]
Experimental Protocols
Protocol 1: In Vitro Functional Selectivity Assay (Inositol Phosphate Accumulation)
-
Cell Culture: Culture HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors in appropriate media.
-
Cell Plating: Plate the cells in 96-well plates and grow to confluence.
-
Labeling: Label the cells with [3H]myo-inositol overnight.
-
Drug Treatment: Wash the cells and pre-incubate with a phosphodiesterase inhibitor. Add varying concentrations of this compound or a reference agonist.
-
Lysis and Extraction: Lyse the cells and extract the inositol phosphates using a suitable method (e.g., ion-exchange chromatography).
-
Quantification: Quantify the amount of [3H]inositol phosphates using liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values to determine the potency and efficacy of this compound at each receptor subtype.
Protocol 2: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Rats
-
Induction of Obesity: Feed male Sprague-Dawley rats a high-fat diet for a specified period (e.g., 10-12 weeks) to induce obesity.
-
Group Allocation: Randomly assign the DIO rats to treatment groups (e.g., vehicle, this compound low dose, this compound high dose).
-
Acclimation and Baseline Measurements: Acclimate the animals to handling and dosing procedures. Record baseline body weight, food intake, and body composition (e.g., using QMR or DEXA).
-
Drug Administration: Administer this compound or vehicle at the designated dose and frequency (e.g., subcutaneously twice daily) for the study duration (e.g., 28 days).[6]
-
Monitoring: Monitor body weight and food intake daily or weekly.
-
Endpoint Analysis: At the end of the study, repeat body composition analysis. Collect blood samples for analysis of relevant biomarkers (e.g., glucose, lipids).
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different this compound doses to the vehicle control.
Mandatory Visualizations
Caption: this compound's signaling pathway in appetite regulation.
Caption: Experimental workflow for this compound development.
References
- 1. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belviq: Weight Loss Drug, Side Effects, Cancer Warnings [medicinenet.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound | C11H14ClN | CID 11658860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety and tolerability review of this compound in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 10. FDA warns of possible cancer risk with this compound | MDedge [mdedge.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The use of this compound in the management of obesity: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Behavioral Effects of Lorcaserin in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected behavioral effects of lorcaserin in rats during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Increase in Anxiety-Like Behavior
Q1: We administered this compound to rats expecting anxiolytic or no effects on anxiety, but we observed an increase in anxiety-like behaviors in the Elevated Plus Maze (EPM) and Open Field Test (OFT). Why is this happening?
A1: This is a valid observation that can be perplexing. While this compound's primary action is on 5-HT2C receptors, which is generally not associated with anxiogenesis, several factors could contribute to this unexpected outcome:
-
Dose-Dependent Effects: Higher doses of this compound may lead to off-target effects. Although this compound is selective for the 5-HT2C receptor, at higher concentrations, it can also exhibit activity at 5-HT2A and 5-HT1A receptors.[1][2][3] Activation of 5-HT2A receptors, in particular, has been linked to anxiogenic-like effects.
-
Receptor Desensitization/Downregulation: Chronic administration might lead to changes in receptor sensitivity or density, altering the behavioral response over time.
-
Metabolic State of the Animals: The anorectic effects of this compound can influence the animals' motivational state. Hunger can be a confounding factor that may manifest as increased anxiety-like behavior in certain behavioral paradigms.
-
Procedural Stress: The handling and injection procedures themselves can be stressful for the animals, and this compound might modulate the response to these stressors in an unexpected way.
Troubleshooting Steps:
-
Review Dosage: Compare your dosage to those reported in the literature. Consider performing a dose-response study to identify a therapeutic window that avoids anxiogenic-like effects.
-
Control for Food Intake: Ensure that control animals are pair-fed to match the food intake of the this compound-treated group to control for the influence of caloric restriction on anxiety-like behavior.
-
Acclimatization and Handling: Standardize and prolong the acclimatization period for the animals to the testing room and equipment.[4][5] Ensure consistent and gentle handling to minimize stress.
-
Pharmacokinetic Analysis: Consider the timing of behavioral testing relative to drug administration. Peak plasma concentrations of this compound might coincide with more pronounced off-target effects.
-
Use of Antagonists: To confirm the involvement of specific receptors, consider co-administration with selective 5-HT2A or 5-HT1A antagonists.[1][3]
Issue 2: Paradoxical Increase or No Change in Feeding Behavior
Q2: We expected this compound to suppress appetite, but we are observing a transient increase in food intake shortly after administration, or no significant change at all. What could be the reason?
A2: This is a counterintuitive finding given this compound's established role as an anorectic agent.[6][7] Potential explanations include:
-
Initial Hyperphagia: A transient, paradoxical increase in feeding has been occasionally reported with serotonergic agents. This could be due to a complex interplay of initial presynaptic versus postsynaptic receptor activation.
-
Diet Composition: The palatability and composition of the diet can influence the anorectic efficacy of this compound. Its effects might be more pronounced on standard chow compared to highly palatable, high-fat diets.
-
Behavioral Competition: The drug might induce other behaviors (e.g., grooming, sniffing) that compete with feeding in the short term, leading to a delayed onset of hypophagia.
-
Tolerance: With chronic administration, tolerance to the anorectic effects of this compound can develop.
Troubleshooting Steps:
-
Detailed Meal Pattern Analysis: Instead of only measuring cumulative food intake over long periods, analyze the microstructure of feeding behavior (meal size, meal duration, inter-meal interval). This compound is expected to promote satiety, which would primarily be reflected in a reduction in meal size.[8]
-
Varying the Diet: Test the effects of this compound on different diets (e.g., standard chow vs. high-fat diet) to assess the impact of diet composition.
-
Observational Analysis: Carefully observe the animals immediately after drug administration to identify any competing behaviors that might interfere with feeding.
-
Intermittent Dosing Schedule: If tolerance is suspected, consider an intermittent dosing schedule to maintain the anorectic effect.
Issue 3: Inconsistent Effects on Locomotor Activity
Q3: We have observed variable effects of this compound on locomotor activity in the Open Field Test. Sometimes it causes hypoactivity, and other times there is no significant effect. How can we interpret this?
A3: The effect of this compound on locomotor activity can be complex and influenced by several factors.
-
Dose-Dependency: The most common effect of this compound at effective anorectic doses is a decrease in locomotor activity.[9] However, the dose required to produce this effect can vary.
-
Time Course: The timing of the locomotor activity assessment after drug administration is critical. The effect may not be apparent immediately and could emerge as the drug reaches peak concentration.
-
Nicotine (B1678760) Withdrawal Model: In specific models, such as nicotine withdrawal, this compound has been shown to attenuate locomotor hyperactivity.[10][11] This highlights the importance of the baseline state of the animal.
-
Behavioral Satiety Sequence: A reduction in locomotion can be a natural consequence of the induction of satiety.
Troubleshooting Steps:
-
Dose-Response and Time-Course Studies: Conduct a systematic dose-response and time-course study to characterize the effects of this compound on locomotor activity in your specific experimental conditions.
-
Baseline Activity Levels: Ensure that the baseline locomotor activity of your animals is stable and not influenced by external factors.
-
Detailed Behavioral Scoring: In addition to total distance traveled, score other behaviors in the OFT such as rearing and grooming to get a more complete picture of the drug's effects.
-
Control for Satiety: As with anxiety-like behavior, consider the impact of reduced food intake on general activity levels by using pair-fed controls.
Data Presentation
Table 1: Summary of this compound's Effects on Rat Behavior
| Behavioral Domain | Common Unexpected Observation | Potential Contributing Factors | Troubleshooting Recommendations |
| Anxiety | Increased anxiety-like behavior | High dosage, off-target effects (5-HT2A), metabolic state, stress | Dose-response study, pair-fed controls, extended acclimatization |
| Feeding | Paradoxical increase or no change in food intake | Initial hyperphagia, diet composition, behavioral competition, tolerance | Meal pattern analysis, vary diet, observational analysis, intermittent dosing |
| Locomotion | Inconsistent effects (hypoactivity vs. no effect) | Dose-dependency, time course, baseline activity, satiety | Dose-response & time-course studies, stable baseline, detailed scoring |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Rats
This protocol is adapted from standard EPM procedures to assess anxiety-like behavior.[5][12][13]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor. For rats, arm dimensions are typically 50 cm long x 10 cm wide, with closed arm walls 40 cm high. The maze should be made of a non-reflective material.[4]
-
Acclimatization: Habituate the rats to the testing room for at least 60 minutes before the test.[4][5]
-
Procedure:
-
Data Analysis:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
An increase in time spent and entries into the open arms is indicative of anxiolytic-like effects.
-
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to remove olfactory cues.
Open Field Test (OFT) Protocol for Rats
This protocol is a standard method for assessing locomotor activity and anxiety-like behavior.[15][16][17][18][19]
-
Apparatus: A square or circular arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape. The floor is often divided into a grid of squares (center and periphery).
-
Acclimatization: Acclimate the rats to the testing room for at least 30-60 minutes prior to testing.[15][17][18]
-
Procedure:
-
Gently place the rat in the center of the open field.
-
Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).[15]
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-Like Behavior: Time spent in the center vs. the periphery, latency to enter the center. A preference for the periphery (thigmotaxis) is indicative of anxiety-like behavior.
-
-
Cleaning: Clean the arena thoroughly with a 70% ethanol solution between trials.[16]
Mandatory Visualizations
This compound's Primary Signaling Pathway
References
- 1. Directly Observable Behavioral Effects of this compound in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the discriminative stimulus effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-HT2C receptor agonist, this compound, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic this compound Treatment Reverses the Nicotine Withdrawal-Induced Disruptions to Behavior and Maturation in Developing Neurons in the Hippocampus of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Open field test in rats [protocols.io]
- 16. anilocus.com [anilocus.com]
- 17. Open Field Test [protocols.io]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Managing Lorcaserin-Induced Adverse Events in Preclinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing adverse events associated with lorcaserin in preclinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist.[1][2][3][4] By activating these receptors in the hypothalamus, particularly on pro-opiomelanocortin (POMC) neurons, this compound stimulates the release of alpha-melanocyte-stimulating hormone (α-MSH).[1][5] This, in turn, acts on melanocortin 4 receptors to suppress appetite and promote satiety, leading to reduced food intake and subsequent weight loss.[1][3][5]
Q2: Why was this compound withdrawn from the market for human use?
Q3: What are the most commonly observed adverse events in preclinical studies with this compound?
A3: Preclinical studies in animal models have reported a range of adverse events. While some are extensions of the drug's primary pharmacological effect (e.g., reduced body weight gain), others are off-target effects. Commonly reported adverse events in preclinical models include nausea, while more serious findings from long-term studies in rats include the development of mammary adenocarcinoma/fibroadenoma and brain astrocytomas.[8][9][10]
Q4: Is there a risk of cardiac valvulopathy with this compound in preclinical models?
A4: While earlier non-selective serotonergic agents were associated with cardiac valvulopathy due to activation of 5-HT2B receptors, this compound is highly selective for the 5-HT2C receptor.[1][4][5] Preclinical and clinical studies have generally indicated that this compound is not associated with cardiac valvulopathy at therapeutic doses.[2][5][11][12] However, it is crucial to monitor cardiovascular parameters in preclinical safety studies, especially at higher doses where receptor selectivity may decrease.[1]
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Tumors in Rodent Models
Symptoms:
-
Palpable masses or nodules on the skin or mammary glands.
-
Neurological signs such as circling, head tilting, or seizures, which may suggest brain tumors.
-
Significant and unexplained weight loss beyond what is expected from the anorectic effect.
-
Lethargy and poor general condition.
Possible Causes:
-
This compound has been identified as a non-genotoxic carcinogen in rats, inducing multiple tumor types.[9]
-
The dose administered may be in a range that promotes tumorigenesis in the specific rodent strain being used.
Troubleshooting Steps:
-
Immediate Veterinary Consultation: Any animal exhibiting signs of distress or tumor development should be immediately assessed by a veterinarian.
-
Dose-Response Evaluation: If not already part of the study design, conduct a dose-response study to identify a potential threshold for tumorigenesis. The FDA noted that in rats, benign fibroadenoma incidence was increased at all doses, while mammary adenocarcinoma had a safety margin of 24-fold the clinical dose.[9]
-
Histopathological Analysis: Ensure that all mortalities and end-of-study animals undergo a thorough necropsy and histopathological examination by a qualified veterinary pathologist to accurately classify any neoplastic changes.
-
Review Study Duration: Be aware that long-term (e.g., two-year) carcinogenicity studies are typically where these findings are most prominent.[8] For shorter-term efficacy studies, the risk may be lower, but vigilance is still required.
-
Consider Alternative Models: If the tumor risk in a particular rodent strain is confounding the study's primary endpoints, consider using a different species or strain that may be less susceptible, if appropriate for the research question.
Issue 2: Signs of Nausea and Malaise in Study Animals
Symptoms:
-
Pica (eating of non-nutritive substances like bedding).
-
Conditioned taste aversion.
-
Reduced food intake that is more significant than expected.
-
Lethargy or hunched posture.
Possible Causes:
-
Nausea is a known side effect of this compound in humans and is also observed in animal models.[10][13][14]
-
The dose may be too high, leading to excessive 5-HT2C receptor stimulation or off-target effects.
Troubleshooting Steps:
-
Dose Adjustment: If the signs of nausea are severe and impacting animal welfare or study outcomes, consider reducing the dose of this compound.
-
Acclimation Period: A gradual dose escalation at the beginning of the study may help the animals acclimate to the drug and reduce the severity of acute nausea.
-
Supportive Care: Ensure easy access to fresh water and palatable food. Consult with veterinary staff about potential supportive care measures.
-
Objective Behavioral Assessments: Use validated behavioral assays to quantify nausea-like behavior (e.g., pica, conditioned taste aversion tests) to systematically assess the effect of different doses or interventions.
-
Monitor Body Weight and Food Intake Closely: Differentiate between the expected anorectic effect and a more profound reduction in intake due to malaise. A pair-fed control group can help distinguish between the effects of this compound on appetite versus a general feeling of sickness.
Issue 3: Neuropsychiatric-like Adverse Events
Symptoms:
-
Hyperactivity or agitation.
-
Sedation or somnolence.[1]
-
Stereotyped behaviors (e.g., repetitive circling or head weaving).
-
Seizures (though this compound has also been investigated for anti-seizure effects).[2]
Possible Causes:
-
At higher doses, this compound's selectivity for the 5-HT2C receptor may decrease, leading to activation of other serotonin receptors like 5-HT2A, which is associated with hallucinogenic and other CNS effects.[1][5]
-
The observed effects could be an exaggeration of the central 5-HT2C-mediated signaling.
Troubleshooting Steps:
-
Dose and Selectivity: Be mindful of the dose being administered. Doses exceeding the equivalent of 20 mg/day in humans may have increased activity at the 5-HT2A receptor.[1]
-
Behavioral Monitoring: Implement a comprehensive behavioral observation schedule to systematically record any abnormal behaviors. The use of a functional observational battery (FOB) can be beneficial.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the timing of the observed behavioral changes with the known pharmacokinetic profile of this compound in the study species to determine if the effects are Cmax-related.
-
Consider Co-administration of Antagonists: For mechanistic studies, co-administration of a selective 5-HT2A antagonist could help determine if the observed effects are mediated by this receptor.
-
Video Recording: Use video recording to capture and analyze behavioral abnormalities, allowing for unbiased scoring by multiple observers.
Data Presentation
Table 1: Summary of Key Preclinical Findings for this compound
| Adverse Event/Finding | Species | Key Details | Reference(s) |
| Tumorigenicity | Rat | Increased incidence of mammary adenocarcinoma and fibroadenoma in females. | [8][9] |
| Rat | Increased incidence of brain astrocytomas in males. | [8][9] | |
| Body Weight and Composition | Rat (Diet-Induced Obesity Model) | Dose-dependent reduction in body weight gain, primarily through a decrease in fat mass with no effect on lean mass. | [13] |
| Cardiovascular Safety | Rat | No evidence of valvulopathy (aortic or mitral valve regurgitation) after 28-day treatment. | [13] |
| Clinical Chemistry | Rat | No significant effects on clinical chemistry markers after 28 days of treatment. | [13] |
Experimental Protocols
Protocol 1: Assessment of Food Intake and Body Weight in a Rodent Obesity Model
Objective: To determine the effect of this compound on food consumption and body weight in a diet-induced obesity (DIO) model.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats, approximately 7 weeks of age at the start of the study.[13]
-
Housing: Single-housed in standard solid-bottom cages with free access to food and water.[13]
-
Diet-Induced Obesity: Upon arrival, animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 6-10 weeks to induce an obese phenotype. A control group is fed a standard chow diet.
-
Group Allocation: Animals are randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on body weight to ensure a similar starting average in each group.
-
Drug Administration: this compound or vehicle is administered via the intended clinical route (e.g., oral gavage or subcutaneous injection) at a specified frequency (e.g., once or twice daily).
-
Measurements:
-
Body Weight: Measured daily at the same time each day using a calibrated scale.
-
Food Intake: Pre-weighed amounts of food are provided, and the remaining food (including spillage) is measured daily to calculate 24-hour consumption.
-
-
Data Analysis: Body weight change and cumulative food intake are calculated and statistically compared between treatment groups.
Protocol 2: Behavioral Assessment for Nausea (Pica Assay)
Objective: To assess pica behavior (the consumption of non-nutritive substances) as an indicator of nausea or malaise in rats treated with this compound.
Methodology:
-
Animal Model and Housing: As described in Protocol 1.
-
Pica Substrate: Kaolin (B608303) clay is used as the non-nutritive substance. It is prepared as a pellet or in a separate food hopper.
-
Acclimation: Prior to drug administration, animals are acclimated to the presence of the kaolin in their home cage for several days.
-
Experimental Procedure:
-
Animals are fasted for a short period (e.g., 2-4 hours) to ensure they are motivated to eat.
-
This compound or vehicle is administered.
-
A pre-weighed amount of kaolin and standard chow are placed in the cage.
-
The amount of kaolin and chow consumed is measured over a defined period (e.g., 2-4 hours).
-
-
Data Analysis: The amount of kaolin consumed (in grams) is compared between the this compound and vehicle groups. A significant increase in kaolin consumption in the this compound group is indicative of pica.
Visualizations
References
- 1. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Belviq, Belviq XR (this compound) by Eisai: Drug Safety Communication - FDA Requests Withdrawal of Weight-Loss Drug | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound. In obesity: unacceptable risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lorcaserin Selectivity for the 5-HT2C Receptor
This technical support center is designed for researchers, scientists, and drug development professionals investigating lorcaserin and aiming to improve its selectivity for the 5-HT2C serotonin (B10506) receptor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Introduction to this compound and 5-HT2C Selectivity
This compound is a serotonin receptor agonist that was developed as a weight-loss medication.[1] Its therapeutic effect is primarily mediated by its agonist activity at the serotonin 2C (5-HT2C) receptor in the hypothalamus, which leads to a decrease in appetite.[1] However, like many pharmacological agents, achieving absolute receptor subtype selectivity is a significant challenge. This compound also exhibits some affinity for the closely related 5-HT2A and 5-HT2B receptors.[2] Agonism at 5-HT2A receptors is associated with hallucinogenic effects, while activation of 5-HT2B receptors has been linked to cardiac valvulopathy.[3] Therefore, improving the selectivity of this compound for the 5-HT2C receptor is a critical goal to enhance its therapeutic window and safety profile.
Frequently Asked Questions (FAQs)
Q1: What are the binding affinities of this compound for the 5-HT2 receptor subtypes?
A1: this compound displays a higher affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B subtypes. However, the exact values can vary between studies. Generally, this compound's affinity for the 5-HT2C receptor is approximately 15-18 times greater than for the 5-HT2A receptor and about 100-104 times greater than for the 5-HT2B receptor.[4]
Q2: What are the primary signaling pathways activated by the 5-HT2C receptor?
A2: The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Q3: What are the main challenges in developing highly selective 5-HT2C agonists?
A3: The high degree of amino acid sequence homology in the transmembrane domains of the 5-HT2A, 5-HT2B, and 5-HT2C receptors makes it difficult to design ligands that can distinguish between these subtypes.[5]
Q4: What are some medicinal chemistry strategies to improve the selectivity of a ligand like this compound?
A4: Several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact on binding affinity and functional activity at the three receptor subtypes can identify key structural features that confer selectivity.
-
Allosteric Modulation: Developing positive allosteric modulators (PAMs) that bind to a topographically distinct site on the 5-HT2C receptor can enhance the affinity and/or efficacy of this compound at its target receptor without directly interacting with the orthosteric binding site of other receptor subtypes.[6]
-
Biased Agonism: Designing ligands that preferentially activate a specific signaling pathway downstream of the 5-HT2C receptor (e.g., G protein-dependent vs. β-arrestin-dependent pathways) may lead to a more targeted therapeutic effect with fewer side effects.[7]
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and another selective 5-HT2C agonist, WAY-163909, for the human 5-HT2 receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of this compound and WAY-163909 at 5-HT2 Receptors
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Reference |
| This compound | 112 - 266 | 174 - 1560 | 15 ± 1 | [4] |
| WAY-163909 | 212 | 65 - 484 | ~10.5 | [4][7][8] |
Table 2: Functional Potencies (EC50, nM) of this compound and WAY-163909 at 5-HT2 Receptors
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Reference |
| This compound | ~270 (partial agonist) | ~1560 | ~15 | [2] |
| WAY-163909 | No functional activity | Weak partial agonist | ~8 | [9][10] |
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments to assess the selectivity of 5-HT2C receptor agonists.
| Issue | Possible Causes | Solutions |
| High background in radioligand binding assay | 1. Non-specific binding of the radioligand to filters or plasticware. 2. Radioligand degradation. 3. Insufficient blocking. | 1. Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI). Use low-binding plates. 2. Use fresh radioligand and store it properly. 3. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. |
| Low signal in functional assays (e.g., Calcium Flux, IP-1 accumulation) | 1. Low receptor expression in the cell line. 2. Poor cell health. 3. Inactive ligand. 4. Suboptimal assay conditions. | 1. Use a cell line with confirmed high expression of the 5-HT2C receptor. 2. Ensure cells are healthy and within a low passage number. 3. Use a fresh stock of the agonist and confirm its concentration. 4. Optimize cell density, dye loading conditions (for calcium flux), and incubation times. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Pipetting errors. 3. Inconsistent incubation times or temperatures. | 1. Use cells within a narrow passage number range for all experiments. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Ensure consistent timing and temperature control for all steps. |
| Test compound shows lower than expected selectivity | 1. The compound inherently has activity at other 5-HT2 subtypes. 2. Assay conditions are not optimized to differentiate between subtypes. | 1. Consider medicinal chemistry efforts to modify the compound's structure. 2. Run parallel assays with cell lines expressing each receptor subtype under identical conditions to allow for direct comparison. |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Harvest cells and homogenize them in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Assay Setup (96-well format):
-
Add 50 µL of diluted cell membranes (typically 10-20 µg of protein) to each well.
-
Add 25 µL of various concentrations of the unlabeled test compound (e.g., this compound).
-
Add 25 µL of a specific radioligand (e.g., [3H]mesulergine for 5-HT2C, [3H]ketanserin for 5-HT2A, or [3H]LSD for 5-HT2B) at a concentration near its Kd.
-
For non-specific binding (NSB) wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM mianserin).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP-1) Accumulation Assay
Objective: To measure the functional potency (EC50) of a test compound at Gq-coupled 5-HT2 receptors.
Methodology:
-
Cell Culture:
-
Seed HEK293 cells expressing the desired 5-HT2 receptor subtype in a 96-well plate and grow to confluence.
-
-
Cell Stimulation:
-
Remove the culture medium and add 50 µL of stimulation buffer containing various concentrations of the test compound and 10 mM LiCl (to inhibit IP-1 degradation).
-
Incubate for 30-60 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells by adding the detection reagents from a commercially available IP-One HTRF kit.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Measurement:
-
Measure the fluorescence at the appropriate wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to IP-1 concentration using a standard curve.
-
Plot the IP-1 concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Calcium Flux Assay
Objective: To measure the functional potency (EC50) of a test compound by monitoring intracellular calcium mobilization.
Methodology:
-
Cell Culture:
-
Seed cells expressing the target 5-HT2 receptor in a black, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add various concentrations of the test compound to the wells and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
5-HT2C Receptor Signaling Pathway
Caption: Canonical Gq signaling pathway of the 5-HT2C receptor activated by this compound.
Experimental Workflow for Assessing Agonist Selectivity
Caption: A typical experimental workflow for assessing the selectivity of a this compound analog.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Determinants for Ligand Binding at Serotonin 5-HT2A and 5-HT2C GPCRs: Experimental Affinity Results Analyzed by Molecular Modeling and Ligand Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive-allosteric modulation of the 5-HT2C receptor: implications for neuropsychopharmacology and neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the serotonin 2C receptor agonist WAY163909 on the abuse-related effects and mesolimbic dopamine neurochemistry induced by abused stimulants in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Responses to Lorcaserin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lorcaserin in animal models. The information is designed to help address the variability often encountered in experimental outcomes.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Suboptimal or No Reduction in Food Intake or Body Weight
-
Question: We are administering this compound to our diet-induced obese (DIO) rats/mice, but we are not observing the expected decrease in food intake or body weight. What are the potential reasons and how can we troubleshoot this?
-
Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose Optimization: The effective dose of this compound can vary between species and even strains. While doses in the range of 1-10 mg/kg are often cited for mice and rats, it is crucial to perform a dose-response study in your specific animal model.[1][2][3][4] Higher doses (up to 20 mg/kg) have been used, but be mindful of potential sedative effects at these concentrations.[3]
-
Route and Frequency of Administration: Subcutaneous (SC) and intraperitoneal (IP) injections are common.[1][4] For sustained effects, twice-daily (b.i.d.) administration is often employed to mimic the clinical dosing regimen.[1] Ensure your administration technique is consistent and accurate.
-
Diet Composition: The composition of the high-fat diet used to induce obesity can influence this compound's effectiveness. Diets with different fat sources and overall caloric density may alter the metabolic phenotype of the animals and their response to treatment.[1] It is recommended to use a standardized and well-characterized high-fat diet for consistency.
-
Acclimation and Handling: Proper acclimation of animals to the experimental conditions, including handling and injection procedures, is critical to minimize stress-induced variability in feeding behavior. A period of saline injections prior to drug administration can help habituate the animals.[1]
-
Genetic Background: Different mouse and rat strains can exhibit varied responses to pharmacological agents due to genetic differences in drug metabolism, receptor expression, and downstream signaling pathways.[5][6][7][8] If you are using a less common strain, consider referencing literature for that specific strain or conducting more extensive baseline characterization.
-
Issue 2: High Inter-Individual Variability in Response
-
Question: There is a wide range of weight loss responses among the animals in our this compound treatment group. How can we reduce this variability?
-
Answer: High inter-individual variability is a common challenge in in-vivo studies. Here are some strategies to mitigate this:
-
Homogenize Your Animal Cohort:
-
Baseline Body Weight and Adiposity: Stratify animals into treatment groups based on their baseline body weight and body composition (e.g., fat mass measured by QMR) to ensure groups are well-matched.[1]
-
Sex: There is evidence of sex-specific differences in the response to appetite suppressants.[9][10][11] Whenever possible, use animals of a single sex for a given experiment or include both sexes and analyze the data separately.
-
Age: Use animals within a narrow age range to minimize age-related differences in metabolism and drug response.
-
-
Control Environmental Factors: Maintain consistent environmental conditions (temperature, light-dark cycle, housing density) as these can influence feeding behavior and stress levels.
-
Monitor Animal Health: Ensure all animals are healthy and free from underlying conditions that could affect their response to the drug.
-
Issue 3: Observing Unexpected Behavioral Side Effects
-
Question: Our animals are showing signs of sedation or other unexpected behaviors after this compound administration. What could be the cause and what should we do?
-
Answer: this compound's primary target is the 5-HT2C receptor, but at higher doses, it may have off-target effects.
-
Dose-Related Sedation: Sedative effects are more prominent at higher doses of this compound (>1.25 mg/kg in some studies).[3] If sedation is a concern and is interfering with feeding behavior, consider reducing the dose.
-
Off-Target Effects: While this compound is selective for the 5-HT2C receptor, some studies in rats suggest potential activity at 5-HT2A and 5-HT1A receptors at higher doses, which could contribute to other behavioral changes.[12][13] If you observe unusual behaviors, it may be necessary to lower the dose or use a more selective 5-HT2C receptor agonist if available.
-
Behavioral Monitoring: Systematically score and record any observed behaviors to correlate them with dose and time of administration. This can help in identifying a therapeutic window with minimal side effects.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist.[14][15] It primarily acts on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[16] Activation of these neurons leads to a downstream signaling cascade that promotes satiety and reduces food intake.
-
-
Q2: How is this compound metabolized and could this contribute to response variability?
-
A2: this compound is metabolized by multiple cytochrome P450 (CYP) enzymes in the liver. Genetic polymorphisms in these enzymes across different animal strains could lead to variations in drug clearance and exposure, thus contributing to different responses.
-
-
Q3: What is the role of the gut microbiota in the response to this compound?
-
A3: Recent research suggests that anti-obesity drugs like this compound can modulate the gut microbial composition.[17] Dysbiosis in the gut microbiota of obese animals may be partially restored by this compound treatment, and these changes in the microbiota could play a role in the drug's overall anti-obesity effect.[17]
-
-
Q4: Are there known sex differences in the response to this compound?
-
A4: Yes, some studies suggest that female rats may exhibit a greater and more consistent weight loss response to certain appetite suppressants compared to males.[10][11] The underlying mechanisms may involve interactions between serotonergic pathways and sex hormones.[9] It is advisable to consider sex as a biological variable in your experimental design.
-
-
Q5: Can this compound be used in combination with other drugs?
-
A5: Yes, preclinical studies have explored the combination of this compound with other drugs. For instance, co-administration with the GLP-1 receptor agonist liraglutide (B1674861) has shown augmented reductions in food intake.[4] Combination therapy with betahistine (B147258) has also been investigated for improving cognitive dysfunction in diet-induced obese rats.[2]
-
Data Presentation
Table 1: Summary of this compound Dosing and Efficacy in Rodent Models
| Species/Strain | Diet | Dose Range | Administration Route & Frequency | Key Findings on Body Weight/Food Intake | Reference |
| Male Sprague-Dawley Rats | High-Fat Diet (60% kcal) | 1-2 mg/kg | SC, b.i.d. | Dose-dependent reduction in body weight gain, primarily due to fat mass loss. Modest effects on food intake. | [1] |
| Diet-Induced Obese Rats | High-Fat Diet | 4.5-18 mg/kg | Not specified, b.i.d. | Significant decrease in food intake and body weight gain, particularly at 9 and 18 mg/kg. | [18] |
| Female Sprague-Dawley Rats | Standard Chow | 0.3125-20 mg/kg | SC, single dose | Significant reduction in nicotine (B1678760) self-administration at all doses. Sedative effects at >1.25 mg/kg. | [3] |
| C57BL/6J Mice | High-Fat Diet | Not specified | Oral gavage, daily for 8 weeks | Modulated gut microbial composition and restored dysbiosis. | [17] |
| C57BL/6 Mice | Standard Chow | 2.0 mg/kg | SC, single dose | Used as a training dose for drug discrimination studies. | [19] |
| Male Sprague-Dawley Rats | Standard Chow | 0.56 mg/kg | IP, single dose | Used as a training dose for drug discrimination studies. | [12][13] |
| White Albino Mice | Standard Chow | 0.2 mg/kg | Oral gavage, daily | Significant drop in body weight and daily food consumption over 8 weeks. | [20] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO) and this compound Administration in Rats
-
Animal Model: Male Sprague-Dawley rats, 7 weeks of age.
-
Housing: Temperature and humidity-controlled environment with a 12-hour light-dark cycle.
-
Diet:
-
Control Group: Standard chow (e.g., LabDiet 5001).
-
DIO Group: High-fat diet (e.g., Research Diets D12492; 60% kcal from fat) ad libitum.
-
-
Induction of Obesity: Feed rats the high-fat diet for a period of 8-12 weeks to induce a stable obese phenotype.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline. The dose should be expressed as the free base.
-
Acclimation: For 3 days prior to the treatment phase, administer twice-daily subcutaneous (SC) injections of saline to all rats to acclimate them to the injection procedure.
-
Treatment Administration:
-
Administer this compound or vehicle (saline) via SC injection twice daily (b.i.d.), with a 10-hour interval between the daytime doses.
-
A typical dose volume is 1 ml/kg.
-
-
Monitoring:
-
Measure body weight and food intake daily.
-
At the end of the study, body composition (fat and lean mass) can be assessed using techniques like Quantitative Magnetic Resonance (QMR).
-
Mandatory Visualizations
Caption: this compound's signaling pathway to reduce appetite.
References
- 1. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination this compound and Betahistine Treatment Improves Cognitive Dysfunction and Dopaminergic Neuron Activity in a Rat Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a 5-HT2C Agonist, Decreases Nicotine Self-Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The importance of genetic background in mouse-based biomedical research [jax.org]
- 6. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic background determines behavioral responses during fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Background Genetics in Biomedical Research: The Devil’s in the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
- 10. [PDF] Sex-specific effects of appetite suppressants on stereotypy in rats | Semantic Scholar [semanticscholar.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Characterization of the discriminative stimulus effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: drug profile and illustrative model of the regulatory challenges of weight-loss drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Inhibit Glucose-Stimulated Insulin Secretion and Calcium Influx in Murine Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. japer.in [japer.in]
Technical Support Center: Lorcaserin Preclinical to Clinical Translation Challenges
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the complexities and challenges encountered in translating preclinical data of the selective 5-HT2C receptor agonist, lorcaserin, to its clinical outcomes. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound identified in preclinical studies?
A1: Preclinical studies identified this compound as a selective serotonin (B10506) 2C (5-HT2C) receptor agonist.[1][2] Its primary mechanism for promoting weight loss was believed to be the activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus. This activation leads to the release of alpha-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to produce feelings of satiety and consequently reduce food intake.[3][4][5][6]
Q2: What were the key efficacy findings from preclinical animal models of obesity?
A2: In preclinical studies, particularly in diet-induced obese (DIO) rat models, this compound demonstrated a significant reduction in food intake and body weight gain.[7][8] The observed weight loss was primarily attributed to a reduction in fat mass without a significant impact on lean mass.[7]
Q3: How did the clinical efficacy of this compound in humans compare to the preclinical findings?
A3: While preclinical studies showed robust weight loss, the clinical efficacy in humans was more modest. In large-scale clinical trials such as BLOOM, BLOSSOM, and BLOOM-DM, this compound did produce a statistically significant greater weight loss compared to placebo.[9][10][11] However, the mean placebo-subtracted weight loss at one year was approximately -3.3%, which was initially considered marginal by the FDA and did not meet their mean efficacy criterion in draft guidance.[12] A meta-analysis of 1-year randomized controlled trials showed an average weight loss of 3.23 kg compared to placebo.[13]
Q4: What were the major safety concerns that arose from preclinical studies?
A4: Preclinical carcinogenicity studies in rats raised significant safety concerns. An increased incidence of mammary adenocarcinoma/fibroadenoma and brain astrocytomas was observed in this compound-treated rats.[12][14] These findings were a primary reason for the initial rejection of this compound by the FDA in 2010.[11]
Q5: How did the preclinical safety signals for cancer translate to clinical outcomes?
A5: This represents a critical and ultimately decisive failure in translation. While initial Phase 3 trials did not detect a significant cancer signal, the post-marketing CAMELLIA-TIMI 61 trial, a large, long-term cardiovascular outcomes trial, revealed a possible increased risk of cancer with this compound.[15][16][17] An FDA review of this trial data showed that more patients taking this compound were diagnosed with cancer (7.7%) compared to the placebo group (7.1%), with an imbalance in several cancer types, including pancreatic, colorectal, and lung cancer.[17][18] This led to the voluntary withdrawal of this compound from the market in 2020.[17]
Q6: Was there a discrepancy between preclinical and clinical findings for other potential indications of this compound?
A6: Yes, a significant discrepancy was observed in the potential treatment of cocaine use disorder. Preclinical studies in rodents and non-human primates suggested that 5-HT2C agonists like this compound could reduce cocaine self-administration and seeking behaviors.[19][20] However, this did not translate to clinical efficacy. A Phase 2 clinical trial found no significant difference between this compound and placebo in achieving cocaine abstinence.[20][21] In fact, one human laboratory study found that participants treated with this compound were more likely to choose cocaine over a monetary reward.[19][22]
Troubleshooting Guides
Issue 1: My preclinical animal study with a 5-HT2C agonist shows significant weight loss, but this is not replicating in early clinical trials.
-
Possible Cause 1: Dose Equivalency. The effective dose in rodents may not directly translate to humans on a mg/kg basis due to differences in metabolism and pharmacokinetics.
-
Troubleshooting Step: Conduct thorough pharmacokinetic and pharmacodynamic modeling to establish a clinically relevant dose range. Consider allometric scaling and receptor occupancy studies.
-
-
Possible Cause 2: Diet and Environment. The controlled diet and environment in preclinical studies (e.g., high-fat diet-induced obesity models) may not accurately reflect the complex dietary habits and lifestyle of the human population.
-
Troubleshooting Step: In clinical trial design, incorporate robust diet and exercise counseling and monitoring to better control for these variables, as was done in the this compound trials.[23]
-
-
Possible Cause 3: Species-Specific Differences in 5-HT2C Receptor Function or Distribution. There may be subtle but significant differences in the role of the 5-HT2C receptor in appetite regulation between rodents and humans.
-
Troubleshooting Step: Utilize translational biomarkers and neuroimaging techniques in early clinical development to confirm target engagement and downstream pathway activation.
-
Issue 2: My compound shows a favorable safety profile in short-term preclinical toxicology studies, but long-term safety concerns are a major hurdle.
-
Possible Cause: Late-Emerging Toxicities. Some adverse effects, such as carcinogenicity, may only become apparent after long-term exposure. The preclinical carcinogenicity studies for this compound were two years in duration.[24]
-
Troubleshooting Step: Design and conduct comprehensive long-term carcinogenicity studies in relevant animal models as early as feasible. For this compound, initial concerns from these studies proved to be clinically relevant in the long run.
-
-
Possible Cause 2: Off-Target Effects at Clinically Relevant Doses. Even with high selectivity, minor off-target activity at other receptors could lead to adverse effects with chronic dosing.
-
Troubleshooting Step: Perform extensive in vitro receptor profiling against a broad panel of receptors and enzymes. For this compound, its selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B was a key design feature to avoid toxicities seen with previous non-selective serotonergic agents.[1]
-
Data Presentation
Table 1: Comparison of Preclinical and Clinical Efficacy in Weight Loss
| Parameter | Preclinical (Diet-Induced Obese Rats) | Clinical Trials (Obese/Overweight Adults) |
| Study Duration | 28 days | 1 year |
| Dosage | 1-2 mg/kg SC b.i.d. | 10 mg oral b.i.d. |
| Primary Outcome | Reduction in % body weight gain | Mean % weight loss from baseline |
| Results | This compound (2 mg/kg) group gained 5.4% body weight vs. 10.6% in vehicle group.[8][25] | Placebo-subtracted mean weight loss of approximately 3.0-3.3%.[12] |
| Key Finding | Significant reduction in body weight gain, primarily through fat mass reduction.[25][26] | Statistically significant, but modest, weight loss compared to placebo.[13] |
Table 2: Comparison of Preclinical and Clinical Safety Findings (Carcinogenicity)
| Parameter | Preclinical (2-Year Rat Carcinogenicity Study) | Clinical (CAMELLIA-TIMI 61 Trial) |
| Study Population | Sprague-Dawley rats | 12,000 overweight or obese patients at high cardiovascular risk |
| Duration | 2 years | Median 3.3 years |
| Key Findings | Increased incidence of mammary adenocarcinoma/fibroadenoma and brain astrocytomas.[12][14] | Increased incidence of various cancers (7.7% in this compound group vs. 7.1% in placebo group), including pancreatic, colorectal, and lung cancer.[17][18] |
| Outcome | Initial FDA rejection due to safety concerns.[11] | Voluntary withdrawal from the market at the FDA's request.[17] |
Experimental Protocols
1. Preclinical: Diet-Induced Obesity (DIO) Rat Model for Efficacy Testing
-
Animal Model: Male Sprague-Dawley rats.
-
Diet: Rats are fed a high-fat diet (e.g., Research Diets D12492; 60% kcal from fat) for a period of 3 months to induce obesity.
-
Group Allocation: DIO rats are randomized into treatment and vehicle control groups, balanced for body weight and fat mass.
-
Drug Administration: this compound (e.g., 1-2 mg/kg) or vehicle (saline) is administered subcutaneously (SC) twice daily (b.i.d.) for 28 days.
-
Efficacy Endpoints:
-
Daily food and water intake measurement.
-
Daily body weight measurement.
-
Body composition (fat and lean mass) analysis using quantitative magnetic resonance (QMR) at baseline and end of treatment.
-
Blood collection at termination for analysis of plasma lipids and glucose.
-
-
Safety Endpoints: Echocardiography can be performed at the end of the treatment phase to assess for cardiac valvulopathy.[25][26]
2. Clinical: Phase 3 Weight Management Trial (e.g., BLOSSOM Trial)
-
Study Design: 52-week, randomized, double-blind, placebo-controlled, parallel-group trial.[23]
-
Patient Population: Obese (BMI 30-45 kg/m ²) or overweight (BMI 27-29.9 kg/m ²) adults with at least one weight-related comorbidity.[10]
-
Intervention:
-
This compound 10 mg twice daily (BID).
-
This compound 10 mg once daily (QD).
-
Placebo.
-
-
Concomitant Therapy: All patients receive standardized diet and exercise counseling throughout the study.[23]
-
Primary Efficacy Endpoints (at 1 year):
-
Proportion of patients achieving at least a 5% reduction in body weight.
-
Mean change in body weight from baseline.
-
Proportion of patients achieving at least a 10% reduction in body weight.[10]
-
-
Key Safety Endpoint: Serial echocardiograms to monitor for the development of FDA-defined cardiac valvulopathy.[10]
Mandatory Visualizations
Caption: this compound's signaling pathway for appetite suppression.
Caption: Workflow of this compound's preclinical to clinical translation.
Caption: Logical relationships in this compound's translational challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A review of its preclinical and clinical pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The 5-HT2C receptor agonist, this compound, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized placebo-controlled clinical trial of this compound for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Efficacy and safety of this compound in obese adults: a meta-analysis of 1-year randomized controlled trials (RCTs) and narrative review on short-term RCTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. CV Safety Trial for this compound Picks Up Cancer Signal: FDA | tctmd.com [tctmd.com]
- 17. Weight Loss Drug Belviq Found to Increase Cancer Risk, Pulled from Shelves | Docwire News [docwirenews.com]
- 18. medpagetoday.com [medpagetoday.com]
- 19. Safety and Preliminary Efficacy of this compound for Cocaine Use Disorder: A Phase I Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Learning from this compound: lessons from the negative clinical trial of this compound to treat cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ww2.uthscsa.edu [ww2.uthscsa.edu]
- 22. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 23. academic.oup.com [academic.oup.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cms.transpharmation.com [cms.transpharmation.com]
mitigating lorcaserin's effects on cardiovascular parameters in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying lorcaserin and its effects on cardiovascular parameters.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound was designed to avoid the cardiovascular side effects of previous serotonergic weight-loss agents?
This compound is a selective agonist for the serotonin (B10506) 2C (5-HT2C) receptor.[1][2][3][4] This selectivity is crucial because previous non-selective serotonergic drugs, such as fenfluramine (B1217885) and dexfenfluramine, also potently activated the 5-HT2B receptor.[1][4] Activation of 5-HT2B receptors on cardiac valvular interstitial cells has been strongly implicated in the development of valvular heart disease.[1] In preclinical studies, this compound demonstrated approximately 100-fold greater selectivity for the 5-HT2C receptor over the 5-HT2B receptor, theoretically minimizing the risk of this adverse cardiovascular effect.[1][4]
Q2: What were the overall findings from major clinical trials regarding this compound's cardiovascular safety?
Large-scale clinical trials, including the BLOOM, BLOSSOM, and the CAMELLIA-TIMI 61 trials, were conducted to evaluate the cardiovascular safety of this compound. The CAMELLIA-TIMI 61 trial, a randomized, placebo-controlled study involving 12,000 overweight or obese patients at high cardiovascular risk, found that this compound was not associated with an increased rate of major adverse cardiovascular events (a composite of cardiovascular death, myocardial infarction, or stroke) compared to placebo over a median follow-up of 3.3 years.[3][5][6][7] Similarly, pooled analyses of phase 3 trials did not show a significant increase in the development of new FDA-defined valvulopathy in patients taking this compound compared to placebo.[1][8][9]
Q3: Did this compound show any beneficial effects on cardiovascular parameters?
In some studies, patients treated with this compound showed slight improvements in certain cardiovascular risk factors, including modest reductions in blood pressure and heart rate, as well as improvements in glycemic control and lipid levels.[3][7] These effects are generally considered to be secondary to the weight loss achieved with this compound treatment.[1]
Q4: Was there any evidence of increased risk for specific cardiovascular issues like valvular heart disease or pulmonary hypertension?
While the overall risk was not found to be significantly increased, some analyses noted a numerical, though not statistically significant, imbalance in FDA-defined valvulopathy.[3] One analysis of pooled data from the BLOOM and BLOSSOM trials suggested a possible increased risk for 'possible' primary pulmonary hypertension, although this finding was not statistically significant.[10] It is important to note that the CAMELLIA-TIMI 61 trial, a large and long-term study, did not find a significant difference in the change in pulmonary artery systolic blood pressure at one year between the this compound and placebo groups.[5]
Troubleshooting Guides for Experimental Studies
Issue: Observing unexpected changes in cardiovascular parameters (e.g., heart rate, blood pressure) in preclinical models.
-
Possible Cause: Off-target effects at higher concentrations. While this compound is selective for the 5-HT2C receptor at therapeutic doses, its selectivity can decrease at higher concentrations, potentially leading to activation of other serotonin receptors.
-
Troubleshooting Steps:
-
Verify Dose and Concentration: Ensure that the administered dose and resulting plasma concentrations are within a clinically relevant range.
-
Control for Weight Loss: Since weight loss itself can influence cardiovascular parameters, include a pair-fed control group to differentiate the direct pharmacological effects of this compound from the secondary effects of reduced body weight.
-
Continuous Monitoring: Implement continuous telemetric monitoring of cardiovascular parameters to capture the full dynamic range of effects, rather than relying on single time-point measurements.
-
Issue: Difficulty in assessing valvulopathy in animal models.
-
Possible Cause: The histopathological features of drug-induced valvulopathy can be subtle and may require specialized assessment.
-
Troubleshooting Steps:
-
Standardized Histopathology: Employ standardized protocols for tissue collection, processing, and staining (e.g., Masson's trichrome, picrosirius red) to assess valvular morphology and fibrosis.
-
Blinded Evaluation: Ensure that histopathological evaluations are performed by a qualified pathologist who is blinded to the treatment groups to minimize bias.
-
Quantitative Analysis: Utilize image analysis software to quantify valvular thickness and cellularity for a more objective assessment.
-
Data Presentation
Table 1: Summary of Cardiovascular Events in the CAMELLIA-TIMI 61 Trial
| Outcome | This compound (N=6000) | Placebo (N=6000) | Hazard Ratio (95% CI) | P-value (Noninferiority) |
| Primary Safety Outcome (MACE) | 6.1% (2.0%/year) | 6.2% (2.1%/year) | 0.99 (0.85-1.14) | <0.001 |
| Cardiovascular Death | 0.5%/year | 0.5%/year | - | - |
| Myocardial Infarction | - | - | - | - |
| Stroke | - | - | - | - |
| Primary Efficacy Outcome (Extended MACE) | 11.8% (4.1%/year) | 12.1% (4.2%/year) | 0.97 (0.87-1.07) | 0.55 |
| MACE, Heart Failure, Hospitalization for Unstable Angina, or Coronary Revascularization | - | - | - | - |
Data sourced from the CAMELLIA-TIMI 61 trial results.[3][6]
Table 2: Development of New FDA-Defined Valvulopathy at 1 Year (Pooled Phase 3 Trials)
| Group | Patients with New Valvulopathy | Risk Difference (95% CI) | Risk Ratio |
| This compound | 2.37% | 0.33% (-0.46 to 1.13) | 1.16 |
| Placebo | 2.04% | - | - |
Data from a pooled analysis of three Phase 3 clinical trials.[8][9]
Experimental Protocols
Protocol: Assessment of Cardiovascular Safety in a Large-Scale Clinical Trial (Based on CAMELLIA-TIMI 61)
-
Patient Population: 12,000 overweight or obese patients with established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors.[3]
-
Randomization and Blinding: Patients were randomly assigned in a double-blind manner to receive either this compound (10 mg twice daily) or a matching placebo.[3]
-
Primary Safety Outcome: The primary safety outcome was the incidence of major adverse cardiovascular events (MACE), defined as a composite of cardiovascular death, myocardial infarction, or stroke.[3]
-
Echocardiographic Substudy: A substudy involving a subset of patients was conducted to assess for new or worsening FDA-defined valvulopathy at one year using serial echocardiograms.[5]
-
Data Monitoring: An independent data monitoring committee reviewed the safety data at pre-specified intervals.
-
Statistical Analysis: The primary analysis for the safety outcome was a noninferiority comparison of the incidence of MACE between the this compound and placebo groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound vs. historical non-selective agents.
Caption: Workflow for a long-term cardiovascular outcomes trial of this compound.
References
- 1. Effects of this compound on pre‐existing valvulopathy: A pooled analysis of phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medstarhealth.org [medstarhealth.org]
- 3. sochob.cl [sochob.cl]
- 4. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weight-Loss Drug this compound Clears Cardiovascular Safety Hurdle: CAMELLIA-TIMI 61 | tctmd.com [tctmd.com]
- 6. Cardiovascular and Metabolic Effects of this compound in Overweight and Obese Patients - Thrombolysis in Myocardial Infarction 61 - American College of Cardiology [acc.org]
- 7. Cardiovascular Safety of this compound in Overweight or Obese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound for the treatment of obesity? A closer look at its side effects - PMC [pmc.ncbi.nlm.nih.gov]
Lorcaserin Degradation Pathways: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the degradation pathways of lorcaserin under various stress conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is this compound susceptible to degradation?
A1: this compound hydrochloride has been subjected to a range of forced degradation conditions, including acid and base hydrolysis, oxidation, heat (thermal), and light (photolytic).[1][2] The most significant degradation is consistently observed under oxidative stress conditions.[3][4] Slight degradation has also been reported under acidic and alkaline stress.[5]
Q2: What are the known degradation products of this compound?
A2: Forced degradation studies have identified several potential degradation products. Under oxidative stress, specific degradation products have been detected using Gas Chromatography-Mass Spectrometry (GC-MS).[5] Generally, known degradation-related compounds for this compound can include N-oxide species, desmethyl and dealkylated metabolites, dechlorinated analogues, and impurities with opened ring structures.[6] The structures of some impurities have been confirmed by direct mass analysis.[3][4]
Q3: Are there validated analytical methods to study this compound degradation?
A3: Yes, several stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for the analysis of this compound and its degradation products.[1][3][4] These methods are crucial for separating the degradation products from the parent drug, allowing for accurate quantification.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Inconsistent degradation results under the same stress condition. | Variation in experimental parameters such as temperature, reagent concentration, or duration of exposure. | Strictly adhere to the validated experimental protocols. Ensure precise control over all experimental variables. |
| Difficulty in separating degradation products from the parent drug peak in HPLC. | The analytical method is not stability-indicating or requires optimization. | Develop or use a validated stability-indicating HPLC method. Adjust mobile phase composition, pH, column type, or gradient elution to achieve better resolution. |
| Identification of unknown peaks in the chromatogram of stressed samples. | Formation of new, uncharacterized degradation products. | Employ hyphenated techniques like LC-MS/MS or GC-MS for the structural elucidation of the unknown impurities.[5] |
| Mass balance issues in degradation studies. | Incomplete detection of all degradation products or co-elution of impurities. | Ensure the analytical method can detect all potential degradation products. Re-evaluate the method's specificity and peak purity. |
Quantitative Data Summary
The following table summarizes the percentage of degradation of this compound observed under different stress conditions as reported in various studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 6.72% | Not explicitly cited |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | 5.21% | Not explicitly cited |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 12.54% | [3][4] |
| Thermal Degradation | - | 48 hours | 80°C | 3.15% | Not explicitly cited |
| Photolytic Degradation | UV light (254 nm) | 48 hours | Room Temp | 2.89% | Not explicitly cited |
Note: The quantitative data presented is a representative summary from available literature. Actual degradation percentages may vary based on specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for conducting stress degradation studies on this compound.
1. Acid Hydrolysis
-
Procedure: Dissolve a known concentration of this compound in 0.1 M hydrochloric acid.
-
Condition: Reflux the solution at 80°C for 24 hours.
-
Analysis: Neutralize the solution and dilute to a suitable concentration for RP-HPLC analysis.
2. Alkaline Hydrolysis
-
Procedure: Dissolve a known concentration of this compound in 0.1 M sodium hydroxide.
-
Condition: Reflux the solution at 80°C for 24 hours.
-
Analysis: Neutralize the solution and dilute for RP-HPLC analysis.
3. Oxidative Degradation
-
Procedure: Treat a solution of this compound with 3% hydrogen peroxide.
-
Condition: Keep the solution at room temperature for 24 hours.
-
Analysis: Dilute the sample for RP-HPLC analysis.
4. Thermal Degradation
-
Procedure: Place the solid drug powder in a hot air oven.
-
Condition: Maintain the temperature at 80°C for 48 hours.
-
Analysis: Dissolve the sample in a suitable solvent and dilute for RP-HPLC analysis.
5. Photolytic Degradation
-
Procedure: Expose a solution of this compound to UV light.
-
Condition: Place the solution in a UV chamber at 254 nm for 48 hours.
-
Analysis: Dilute the sample for RP-HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed degradation pathways of this compound.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A Validated Stability-Indicating Liquid Chromatographic Method for the Determination of this compound and Related Impurities in DRUG Substance Supported by Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
Technical Support Center: Lorcaserin Studies and Non-Feeding Behavior
Welcome to the Technical Support Center for researchers utilizing lorcaserin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing and managing the impact of this compound on non-feeding behaviors during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist.[1][2][3] It primarily targets these receptors in the central nervous system, particularly in the hypothalamus, to regulate appetite and promote satiety.[1][4] At therapeutic doses, this compound exhibits higher affinity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors, which is thought to reduce the risk of psychiatric side effects and cardiac valvulopathy, respectively, that were associated with older, non-selective serotonergic agents.[2]
Q2: What are the most common non-feeding behavioral side effects observed with this compound in clinical trials?
The most frequently reported non-feeding adverse events in the BLOOM and BLOSSOM Phase III clinical trials for this compound in non-diabetic patients were headache, dizziness, fatigue, nausea, and dry mouth.[5][6] In patients with type 2 diabetes, hypoglycemia, back pain, and cough were also common.[5][6]
Q3: Can this compound induce psychiatric or cognitive disturbances?
Yes, particularly at doses exceeding the recommended therapeutic level (10 mg twice daily).[2] At supratherapeutic doses, this compound's selectivity for the 5-HT2C receptor may decrease, leading to potential activation of 5-HT2A receptors.[2] This can result in psychiatric and cognitive side effects such as euphoria, hallucinations, dissociation, confusion, and somnolence.[2][3] Some clinical trial participants also reported depression and suicidal ideation, leading to discontinuation of the drug in a small percentage of patients.[2]
Q4: How does this compound's activation of the 5-HT2C receptor influence downstream signaling?
Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. The 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, and interact with β-arrestin, adding further complexity to its signaling profile.
Troubleshooting Guides
Issue 1: Unexpected Anxiety-Like Behavior in Rodent Models
Symptoms:
-
Decreased time spent in the open arms of the Elevated Plus Maze (EPM).
-
Reduced exploration of the center of the Open Field Test (OFT).
-
Increased freezing behavior in response to a novel stimulus.
Possible Causes:
-
Dose-dependent effects: Higher doses of this compound may have anxiogenic effects.
-
Off-target effects: Although selective, this compound can interact with other serotonin receptors at higher concentrations.
-
Strain or species differences: The behavioral response to serotonergic agents can vary significantly between different rodent strains and species.[7]
-
Environmental stressors: Confounding factors in the experimental environment can influence anxiety levels.[8]
Troubleshooting Steps:
-
Verify Dose and Administration: Double-check your calculations and the concentration of your this compound solution. Ensure the administration route and volume are consistent with your protocol and established literature.
-
Conduct a Dose-Response Study: If not already done, perform a dose-response experiment to determine if the anxiety-like behavior is dose-dependent. This can help identify a therapeutic window where the desired effects on feeding are present without significant anxiogenic effects.
-
Incorporate Control Groups:
-
Vehicle Control: Always include a group that receives the vehicle solution without this compound to control for the effects of the injection procedure and the vehicle itself.
-
Positive Control: Consider using a known anxiolytic or anxiogenic compound to validate your behavioral assay.
-
-
Consider an Alternative Behavioral Assay: Use a battery of anxiety tests (e.g., Light-Dark Box, Marble Burying Test) to confirm the phenotype, as different tests measure different aspects of anxiety.[9]
-
Review and Standardize Environmental Conditions: Ensure that lighting, noise levels, and handling procedures are consistent across all experimental groups. Acclimatize animals to the testing room before each experiment.[8]
-
Pharmacological Blockade: To confirm the involvement of the 5-HT2C receptor, pre-treat a cohort of animals with a selective 5-HT2C antagonist before this compound administration. If the anxiety-like behavior is blocked, it confirms the on-target effect.
Issue 2: Observing Behaviors Suggestive of Hallucinations or Euphoria in Animal Models
Symptoms:
-
Head-twitch response (in rodents, often associated with 5-HT2A receptor activation).
-
Repetitive, stereotyped behaviors not related to normal grooming or exploration.
-
Unusual patterns of locomotion (e.g., circling, ataxia).
Possible Causes:
-
High Dose Leading to 5-HT2A Receptor Activation: Supratherapeutic doses of this compound can lose their selectivity and activate 5-HT2A receptors, which are known to mediate hallucinogenic effects.[2]
-
Interaction with other Neurotransmitter Systems: this compound can modulate dopaminergic pathways, which could contribute to unusual behaviors.
-
Individual Animal Sensitivity: There can be significant inter-individual variability in drug responses.
Troubleshooting Steps:
-
Dose Reduction: Immediately test lower doses to see if the observed behaviors are attenuated or disappear.
-
Pharmacological Antagonism: To test the hypothesis of 5-HT2A receptor involvement, pre-treat animals with a selective 5-HT2A antagonist (e.g., M100907) before administering the high dose of this compound. A reduction in the head-twitch response would support this mechanism.
-
Detailed Behavioral Scoring: Implement a more detailed ethogram to systematically score and quantify the specific abnormal behaviors. This will provide more objective data than general observations.
-
Control for Hyperlocomotion: Use an Open Field Test to determine if the observed behaviors are secondary to a general increase in motor activity.
-
Consult the Literature: Review preclinical studies of other 5-HT2C and 5-HT2A agonists to see if similar behavioral profiles have been reported.
Issue 3: Impaired Cognitive Performance in Preclinical or Clinical Studies
Symptoms:
-
Preclinical: Deficits in memory tasks such as the Novel Object Recognition (NOR) test or Morris Water Maze.
-
Clinical: Reports of confusion, difficulty concentrating, or memory problems.
Possible Causes:
-
Sedative Effects: At higher doses, this compound can cause fatigue and somnolence, which can indirectly impair performance on cognitive tasks.[2][3]
-
Direct CNS Effects: Alterations in serotonin and dopamine (B1211576) neurotransmission can directly impact cognitive processes.
-
Confounding Medical Conditions (Clinical): In clinical populations, other underlying conditions or medications could contribute to cognitive symptoms.
Troubleshooting Steps (Preclinical):
-
Control for Motor and Sensory Deficits: Before conducting cognitive tests, ensure that this compound is not impairing motor function or sensory perception (e.g., vision) that are necessary for task performance. The Open Field Test can be used to assess locomotor activity.
-
Vary the Timing of Dosing and Testing: The timing of drug administration relative to the cognitive task can be critical. Test different intervals to see if the cognitive impairment is related to peak drug concentration.
-
Use a Battery of Cognitive Tests: Assess different cognitive domains (e.g., working memory, spatial memory, recognition memory) to understand the specific nature of the cognitive deficit.
-
Dose-Response Analysis: Determine if the cognitive impairment is dose-dependent and if there is a dose that achieves the desired effect on feeding without significant cognitive side effects.
Troubleshooting Steps (Clinical):
-
Standardized Cognitive Assessments: Utilize a validated battery of cognitive tests to objectively measure different cognitive domains. The NIH Toolbox Cognition Battery is one such example.[10]
-
Monitor for Somnolence and Fatigue: Use standardized scales to assess levels of sleepiness and fatigue, as these can be confounding factors.
-
Review Concomitant Medications: Carefully review all other medications the participant is taking for potential drug-drug interactions that could affect cognition.
-
Assess Mood: Mood disturbances such as depression can also impact cognitive function. Use validated scales like the Hamilton Rating Scale for Depression (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS) to monitor mood.[11]
-
Consider Dose Adjustment: If cognitive side effects are reported and are impacting the participant's daily life, a dose reduction may be necessary.
Data Presentation
Table 1: Incidence of Common Non-Feeding Adverse Events in Non-Diabetic Patients (BLOOM & BLOSSOM Trials - 52 Weeks)
| Adverse Event | This compound 10 mg Twice Daily (%) | Placebo (%) |
| Headache | 16.8 | 10.0 |
| Dizziness | 8.5 | 3.8 |
| Fatigue | 7.2 | 3.6 |
| Nausea | 8.3 | 5.3 |
| Dry Mouth | 5.4 | 2.3 |
| Constipation | 5.8 | 3.9 |
Data compiled from pooled analysis of the BLOOM and BLOSSOM trials.[1][5]
Table 2: Incidence of Common Non-Feeding Adverse Events in Patients with Type 2 Diabetes (BLOOM-DM Trial - 52 Weeks)
| Adverse Event | This compound 10 mg Twice Daily (%) | Placebo (%) |
| Hypoglycemia | 29.3 | 21.0 |
| Headache | 13.6 | 7.6 |
| Back Pain | 8.2 | 7.6 |
| Cough | 6.8 | 4.7 |
| Fatigue | 7.5 | 3.8 |
Data from the BLOOM-DM trial.[12]
Experimental Protocols
Assessment of Anxiety-Like Behavior in Rodents: The Elevated Plus Maze (EPM)
Objective: To assess the anxiogenic or anxiolytic effects of this compound in rodents.
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[2][13]
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the test.[14]
-
Drug Administration: Administer this compound or vehicle via the intended route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Session: Place the rodent in the center of the maze, facing an open arm.[14] Allow the animal to explore the maze freely for a 5-minute session.
-
Data Collection: Record the session using a video camera positioned above the maze.
-
Analysis: Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to control for locomotor effects).
-
Interpretation: A significant decrease in the time spent in and/or the number of entries into the open arms is indicative of an anxiogenic-like effect.
Assessment of Recognition Memory in Rodents: The Novel Object Recognition (NOR) Test
Objective: To evaluate the impact of this compound on recognition memory.
Apparatus: An open field arena and two sets of identical, yet distinct, objects.[15][16]
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty open field arena for 5-10 minutes.[3]
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).[3]
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
Testing (Day 2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).[3]
-
Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Interpretation: A discrimination index significantly above zero indicates that the animal remembers the familiar object and prefers to explore the novel one. A lower discrimination index in the this compound-treated group compared to the control group suggests impaired recognition memory.
Visualizations
Caption: this compound's primary signaling pathway via the 5-HT2C receptor.
Caption: Troubleshooting workflow for unexpected anxiety-like behavior.
References
- 1. The Cognitive Effects of Antidepressants in Major Depressive Disorder: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 6. Safety and tolerability review of this compound in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 10. Clinical Trial Measures Impact of Combining Cognitive Training with Drug Treatment in Age-Related Cognitive Decline | Brain & Behavior Research Foundation [bbrfoundation.org]
- 11. credevo.com [credevo.com]
- 12. Randomized placebo-controlled clinical trial of this compound for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
Technical Support Center: Accounting for Lorcaserin's Metabolites in Pharmacokinetic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic analysis of lorcaserin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound that I should be accounting for in my pharmacokinetic studies?
A1: The two major metabolites of this compound that should be monitored in pharmacokinetic studies are this compound N-sulfamate (M1) and this compound N-carbamoyl glucuronide (M5).[1][2] M1 is the primary circulating metabolite found in plasma, while M5 is the main metabolite excreted in urine.[1]
Q2: Which enzymes are responsible for the formation of this compound's major metabolites?
A2: this compound is metabolized by multiple enzyme systems. The formation of this compound N-sulfamate (M1) is catalyzed by sulfotransferases (SULTs), with SULT1A1 being the most efficient isoform.[3] The N-carbamoyl glucuronidation of this compound to form M5 is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT2B7, UGT2B15, and UGT2B17.[2] this compound also undergoes oxidative metabolism to a lesser extent, mediated by various cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, and CYP3A4.[4]
Q3: Where can I obtain standards for this compound's metabolites for use in my analytical assays?
A3: Obtaining analytical standards for drug metabolites can be challenging. For this compound's N-carbamoyl glucuronide (M5), some specialty chemical suppliers may have it available for purchase. Alternatively, biosynthetic routes using microbial or mammalian liver S9 preparations can be employed to produce and purify these metabolites for use as standards.[1] For this compound N-sulfamate (M1), custom synthesis by a specialized chemistry lab may be required if it is not commercially available.
Q4: How does the chirality of this compound affect its metabolism and pharmacokinetics?
A4: this compound is the (R)-enantiomer. The stereochemistry of a drug can significantly influence its pharmacokinetic and pharmacodynamic properties.[5] Different enantiomers can be metabolized at different rates by enzymes and may exhibit different protein binding characteristics.[5] While specific studies on the differential metabolism of this compound enantiomers are not extensively detailed in the provided results, it is a critical factor to consider. Using an achiral analytical method for a chiral drug can lead to an inaccurate assessment of the pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Poor recovery of this compound metabolites during sample preparation.
Symptoms:
-
Low or no detectable levels of M1 or M5 in spiked quality control (QC) samples.
-
High variability in metabolite concentrations across replicate samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Metabolite Instability | Glucuronide and sulfamate (B1201201) conjugates can be unstable and prone to hydrolysis back to the parent drug, especially at non-physiological pH or in the presence of certain enzymes.[6][7] Ensure that sample collection tubes contain a stabilizer, such as a buffer to maintain a neutral pH and a broad-spectrum enzyme inhibitor. Store samples at -80°C immediately after collection and minimize freeze-thaw cycles. |
| Inefficient Extraction | M1 and M5 are more polar than the parent this compound. A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol optimized for the parent drug may not be suitable for the metabolites. |
| * For LLE: Adjust the pH of the sample to ensure the metabolites are in their non-ionized form to improve extraction into an organic solvent.[8] Due to their polarity, a more polar extraction solvent or a salting-out agent may be necessary. | |
| * For SPE: Use a mixed-mode or a polar-modified sorbent that has better retention for hydrophilic compounds. Optimize the wash and elution steps to selectively retain and elute the metabolites. |
Issue 2: Inaccurate quantification of this compound due to interference from its metabolites.
Symptoms:
-
Overestimation of the parent drug concentration.
-
Peak tailing or the appearance of a shoulder on the this compound peak in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| In-source Fragmentation of Metabolites | Glucuronide and sulfamate conjugates can undergo fragmentation within the mass spectrometer's ion source, losing the conjugate moiety and generating an ion with the same mass-to-charge ratio (m/z) as the parent drug.[6][7] |
| * Optimize the cone voltage and other ion source parameters to minimize in-source fragmentation. | |
| * Ensure complete chromatographic separation of this compound from its metabolites. This is the most robust solution. Modify the mobile phase composition, gradient, or use a column with a different selectivity to achieve baseline separation. | |
| Co-elution of Isomeric Metabolites | If there are other isomeric metabolites, they may co-elute and interfere with the quantification of the target analyte. |
| * Develop a highly selective chromatographic method. | |
| * Use high-resolution mass spectrometry to differentiate between isomers if they have different exact masses. |
Issue 3: High matrix effects leading to poor assay accuracy and precision.
Symptoms:
-
Significant ion suppression or enhancement observed in post-extraction addition experiments.
-
Poor accuracy and precision of QC samples.
-
Inconsistent results between different batches of biological matrix.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Interference from Endogenous Components | Biological matrices are complex and contain numerous endogenous compounds that can co-elute with the analytes and affect their ionization efficiency.[9][10][11] |
| * Improve sample clean-up. Use a more rigorous extraction method like SPE instead of protein precipitation. | |
| * Modify the chromatographic conditions to separate the analytes from the matrix-interfering components. | |
| * Use a stable isotope-labeled internal standard (SIL-IS) for both this compound and its metabolites. A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing the most accurate correction.[12] | |
| Phospholipid-based Matrix Effects | Phospholipids (B1166683) from plasma membranes are a common source of matrix effects in LC-MS/MS analysis. |
| * Employ a phospholipid removal SPE plate or a protein precipitation plate designed to remove phospholipids. | |
| * Optimize the chromatographic gradient to elute phospholipids after the analytes of interest. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Simultaneous Quantification of this compound, this compound N-sulfamate (M1), and this compound N-carbamoyl glucuronide (M5) in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a solution containing the internal standards (e.g., d4-lorcaserin, ¹³C₆-M1, ¹³C₆-M5).
-
Add 200 µL of 0.1 M phosphate (B84403) buffer (pH 6.8) and vortex.
-
Condition a mixed-mode SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | To be determined by direct infusion of standards. Example transitions could be based on the loss of the conjugate moiety for the metabolites. |
3. Method Validation
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound.
| Parameter | Value |
| Half-life (t½) | ~11 hours |
| Time to maximum concentration (Tmax) | ~1.5 - 2 hours |
| Plasma Protein Binding | ~70% |
| Major Circulating Metabolite | This compound N-sulfamate (M1) |
| Major Excretory Metabolite | This compound N-carbamoyl glucuronide (M5) |
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Workflow for pharmacokinetic analysis.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Human Sulfotransferases Involved in this compound N-Sulfamate Formation [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of human cytochrome P450 and flavin-containing monooxygenase enzymes involved in the metabolism of this compound, a novel selective human 5-hydroxytryptamine 2C agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chirality on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Liquid Chromatography Methods for Lorcaserin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of lorcaserin using liquid chromatography (LC) methods. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for reversed-phase HPLC analysis of this compound?
A typical starting point for this compound analysis by reversed-phase HPLC involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] The pH of the aqueous buffer is often acidic (around 3-4) to ensure good peak shape for the basic this compound molecule.[1] Detection is commonly performed using a UV detector at approximately 222 nm.[1][2]
Q2: What are the common sample preparation techniques for analyzing this compound in biological matrices like plasma?
Solid-phase extraction (SPE) and protein precipitation are two common methods for extracting this compound from biological matrices.[1][3] SPE, often using a C18 sorbent, can provide a cleaner extract by removing more interfering substances.[1] Protein precipitation with a solvent like acetonitrile is a simpler and faster technique, but may result in a less clean sample, potentially leading to matrix effects in LC-MS/MS analysis.[3]
Q3: How can I analyze for this compound and its potential impurities or degradation products?
A stability-indicating HPLC method is required for this purpose. This involves developing a method that separates this compound from its potential process-related impurities and degradation products that can form under stress conditions such as acid/base hydrolysis, oxidation, and photolysis.[2][4] Forced degradation studies are performed to generate these degradation products and ensure the analytical method can adequately resolve them from the parent drug.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Chromatography Issues
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanol (B1196071) Groups | This compound is a basic compound and can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. Lowering the mobile phase pH (e.g., to pH 3) will protonate the silanol groups and minimize these interactions. Using a well-end-capped column can also significantly improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Void or Contamination | A void at the head of the column or contamination of the inlet frit can cause peak splitting or tailing. Try back-flushing the column. If the problem persists, the column may need to be replaced. |
Problem: Shifting Retention Times
| Potential Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Inaccurate mixing of mobile phase components or evaporation of the organic solvent can cause retention time shifts. Prepare fresh mobile phase and ensure bottles are well-sealed. |
| Fluctuations in Column Temperature | Inconsistent column temperature can lead to variable retention times. Use a column oven to maintain a stable temperature. |
| Column Equilibration | Insufficient column equilibration time between runs, especially in gradient elution, can cause retention time drift. Ensure the column is fully equilibrated before each injection. |
| Pump Malfunction | Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates. Purge the pump and check for leaks. |
LC-MS/MS Specific Issues
Problem: High Background Noise or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Matrix Effects | Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound, affecting sensitivity and reproducibility. Improve sample cleanup (e.g., use SPE instead of protein precipitation), or use an isotopically labeled internal standard to compensate for these effects. Sample dilution can also mitigate matrix effects. |
| Ion Source Contamination | The ion source can become contaminated over time, leading to reduced sensitivity and increased noise. Clean the ion source according to the manufacturer's instructions. |
Problem: Sample Carryover
| Potential Cause | Recommended Solution |
| Adsorption to Injector Components | This compound may adsorb to surfaces in the autosampler needle, valve, or loop. Optimize the injector wash procedure by using a strong wash solvent (e.g., a high percentage of organic solvent with acid or base). |
| Column Carryover | Strongly retained components from the sample matrix can elute in subsequent runs. Implement a thorough column wash at the end of each run or at the end of a sequence. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is based on a validated method for the extraction of this compound from human plasma.[1]
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 0.5 mL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC system.
HPLC Method for this compound Analysis
The following is an example of a validated HPLC method for the quantification of this compound.[1]
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile : Methanol (65:20:15, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 222 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 7.2 minutes |
Quantitative Data Summary
The following tables summarize key quantitative data from published this compound analysis methods.
Table 1: Chromatographic Parameters for this compound Analysis
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| HPLC-UV | C18 (250 x 4.6 mm, 5 µm) | Phosphate buffer (pH 3.0) : ACN : MeOH (65:20:15) | 1.0 | 7.19 | [1] |
| RP-HPLC | Cosmosil C18 (250 x 4.6 mm, 5 µm) | Methanol : 10mM KH2PO4 Buffer (pH 3.0) (70:30) | 0.8 | 5.108 | [2] |
| UPLC-MS/MS | Acquity BEH™ C18 (50 x 2.1 mm, 1.7 µm) | Acetonitrile : 10 mM ammonium acetate (B1210297) : formic acid (85:15:0.1) | 0.25 | Not Specified | [3] |
Table 2: Validation Parameters for this compound Quantification
| Method | Linearity Range (ng/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV in Plasma | 500 - 3000 | Not Reported | 500 | ~89 | [1] |
| RP-HPLC in Bulk Drug | Not Specified | Not Reported | Not Reported | 98.84 - 100.65 | [2] |
| UPLC-MS/MS in Plasma | 1.08 - 500 | Not Reported | 1.08 | Not Reported | [3] |
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for peak tailing in this compound analysis.
References
Technical Support Center: Investigating Lorcaserin-Induced Tachyphylaxis in Long-Term Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the long-term effects of lorcaserin, with a specific focus on understanding and mitigating its potential for tachyphylaxis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your in-vitro and in-vivo studies of the serotonin (B10506) 5-HT2C receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective serotonin 2C (5-HT2C) receptor agonist.[1][2] It was developed for chronic weight management as it acts on 5-HT2C receptors in the hypothalamus, which are known to regulate appetite and satiety.[3] By selectively activating these receptors, this compound was designed to reduce food intake and promote weight loss.[3][4]
Q2: What is tachyphylaxis and why is it a concern with long-term this compound use?
A2: Tachyphylaxis, or desensitization, is a rapid decrease in the response to a drug following its repeated administration. For G protein-coupled receptors (GPCRs) like the 5-HT2C receptor, this is a common phenomenon.[5] In the context of this compound, long-term continuous stimulation of the 5-HT2C receptor can lead to a dampening of the cellular response, potentially reducing the drug's anorectic efficacy over time. This is a critical consideration in the development of drugs for chronic conditions like obesity.
Q3: What is the molecular mechanism behind this compound-induced tachyphylaxis?
A3: The primary mechanism is believed to be agonist-induced desensitization of the 5-HT2C receptor. This process is initiated by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from its G protein, thereby attenuating downstream signaling.[5] Studies have shown that this compound is a potent recruiter of β-arrestin to the 5-HT2C receptor, even more so than the endogenous ligand, serotonin.[5] This robust β-arrestin recruitment is a key factor in the desensitization process, which can also lead to the internalization of the receptor from the cell surface.
Q4: How does this compound's desensitization effect compare to that of serotonin?
A4: In-vitro studies have demonstrated that this compound induces a more profound desensitization of the 5-HT2C receptor compared to serotonin. One study found that preincubation with this compound resulted in an 85% reduction in the maximal efficacy (Emax) of subsequent 5-HT-stimulated inositol (B14025) phosphate (B84403) (IP) production, whereas serotonin preincubation led to a 63% reduction.[5] This suggests that this compound is a "super agonist" in terms of its ability to induce desensitization.[5]
Q5: Is there clinical evidence of tachyphylaxis with long-term this compound use?
A5: While clinical trials like the BLOOM and BLOSSOM studies have shown that this compound can lead to sustained weight loss over one to two years compared to placebo, a plateauing of weight loss is often observed.[1][6] This leveling-off effect could be a clinical manifestation of tachyphylaxis, where the initial anorectic effect diminishes over time. However, it's important to note that many factors can contribute to this plateau in a clinical setting.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during in-vitro experiments designed to study this compound-induced tachyphylaxis.
Problem 1: No or low signal in downstream signaling assays (e.g., Calcium Flux, IP Accumulation) after this compound stimulation.
| Possible Cause | Troubleshooting Step |
| Cell line viability/health is poor. | - Confirm cell viability using a trypan blue exclusion assay. - Ensure cells are not overgrown or have been passaged too many times. |
| Low 5-HT2C receptor expression. | - Verify receptor expression levels via Western blot or qPCR. - If using a transient transfection system, optimize transfection efficiency. - Consider using a cell line with higher endogenous or stable expression of the 5-HT2C receptor. |
| Incorrect this compound concentration. | - Prepare fresh this compound solutions for each experiment. - Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Assay conditions are not optimal. | - For calcium flux assays, ensure the fluorescent dye is loaded correctly and that the buffer contains the appropriate concentration of calcium. - For IP accumulation assays, ensure that LiCl is included to prevent IP degradation. |
| Receptor is already desensitized. | - If cells have been exposed to other serotonergic compounds in the media, this could lead to baseline desensitization. Use serum-free media for a period before the experiment. |
Problem 2: High variability between replicate wells in a β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | - Ensure a single-cell suspension before plating. - Use a calibrated multichannel pipette for cell seeding and visually inspect plates for even cell distribution. |
| Inconsistent reagent addition. | - Use a multichannel pipette for adding this compound and detection reagents. - Ensure reagents are at the correct temperature and well-mixed before addition. |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill them with PBS to maintain humidity. |
| Incubation time is not consistent. | - Ensure all plates are incubated for the same duration and at a stable temperature. |
Problem 3: Inconsistent results in receptor internalization experiments.
| Possible Cause | Troubleshooting Step |
| Antibody or fluorescent probe issues. | - Titrate the antibody or probe to determine the optimal concentration with a good signal-to-noise ratio. - Ensure the antibody is specific for the extracellular epitope of the 5-HT2C receptor. |
| Temperature fluctuations. | - Internalization is a temperature-sensitive process. Maintain a constant 37°C during the stimulation period. - Perform all washing and labeling steps on ice to prevent further internalization. |
| Cell lifting method affects surface receptors. | - Use a gentle, non-enzymatic cell dissociation buffer to harvest cells. Harsh enzymatic treatments can cleave surface receptors. |
| Time-course is not optimized. | - Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak of internalization for your specific cell system. |
Data Presentation
Table 1: In-Vitro Comparison of this compound and Serotonin on 5-HT2C Receptor Desensitization
| Agonist | Pre-incubation Time | Endpoint Measured | % Reduction in Emax (vs. control) | Reference |
| This compound | 20 hours | 5-HT stimulated IP Production | 85 ± 2.6% | [5] |
| Serotonin (5-HT) | 20 hours | 5-HT stimulated IP Production | 63 ± 3.2% | [5] |
Table 2: Clinical Trial Data on Long-Term this compound Efficacy
| Clinical Trial | Duration | Primary Endpoint | This compound Group | Placebo Group | Reference |
| BLOOM | 1 Year | % Patients with ≥5% Weight Loss | 47.5% | 20.3% | [6] |
| BLOSSOM | 1 Year | % Patients with ≥5% Weight Loss | 47.2% (10mg BID) | 25.0% | [1] |
| BLOOM | 2 Years | Maintenance of Weight Loss* | 67.9% | 50.3% | [6] |
*Among patients who had lost ≥5% of their baseline weight at 1 year.
Experimental Protocols
Protocol 1: Inositol Phosphate (IP) Accumulation Assay for 5-HT2C Receptor Desensitization
Objective: To quantify the functional desensitization of the 5-HT2C receptor by measuring the attenuation of agonist-induced inositol phosphate production following prolonged exposure to this compound.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2C receptor in 24-well plates and grow to 80-90% confluency.
-
Radiolabeling: Label the cells by incubating them overnight in inositol-free DMEM containing [³H]myo-inositol.
-
Desensitization (Pre-incubation):
-
Treat the cells with a high concentration of this compound (e.g., 10 µM) or vehicle control for a defined period (e.g., 20 hours) in serum-free media.
-
-
Washout:
-
Carefully wash the cells three times with warm PBS to remove the pre-incubation drug.
-
-
Stimulation:
-
Add assay buffer containing 10 mM lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Stimulate the cells with a range of concentrations of serotonin (5-HT) for 60 minutes at 37°C.
-
-
Extraction:
-
Aspirate the assay buffer and lyse the cells with ice-cold 0.1 M HCl.
-
-
Quantification:
-
Separate the inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography columns.
-
Quantify the amount of [³H]inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the concentration-response curves for 5-HT in both the vehicle- and this compound-pre-treated cells.
-
Calculate the Emax and EC50 values and determine the percentage reduction in Emax as a measure of desensitization.
-
Protocol 2: β-Arrestin Recruitment Assay (BRET-based)
Objective: To measure the recruitment of β-arrestin to the 5-HT2C receptor upon this compound stimulation in real-time.
Methodology:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with plasmids encoding for 5-HT2C receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
-
Assay Preparation:
-
Wash the cells with PBS.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well and incubate in the dark.
-
-
Baseline Reading:
-
Measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
-
Stimulation:
-
Add varying concentrations of this compound to the wells.
-
-
Kinetic Measurement:
-
Immediately begin measuring the BRET signal at regular intervals (e.g., every 1-2 minutes) for a desired duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the change in BRET ratio over time to visualize the kinetics of β-arrestin recruitment.
-
Generate a dose-response curve from the peak BRET signal to determine the EC50 of this compound for β-arrestin recruitment.
-
Visualizations
Caption: this compound-induced 5-HT2C receptor tachyphylaxis pathway.
Caption: Workflow for assessing 5-HT2C receptor desensitization.
Caption: Troubleshooting logic for downstream signaling assays.
References
- 1. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicenter, placebo-controlled trial of this compound for weight management - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lorcaserin and Phentermine for Weight Management in Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of lorcaserin and phentermine on weight loss in animal models. The following sections detail their mechanisms of action, comparative efficacy from preclinical studies, and the experimental protocols utilized in these investigations.
Mechanisms of Action
This compound and phentermine promote weight loss through distinct pharmacological pathways. This compound is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist.[1][2] Its activation of 5-HT2C receptors in the hypothalamus, particularly on pro-opiomelanocortin (POMC) neurons, is believed to regulate food intake, leading to a sensation of satiety.[3][4]
Phentermine, a sympathomimetic amine, functions as a norepinephrine-releasing agent.[5][6] Its primary mechanism involves stimulating the release of norepinephrine (B1679862) in the hypothalamus, which suppresses appetite.[6] Phentermine may also increase energy expenditure.[5]
Signaling Pathway Diagrams
The distinct signaling pathways of this compound and phentermine are visualized below.
Caption: this compound's signaling pathway for appetite suppression.
References
- 1. New obesity agents: this compound and phentermine/topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obesity medication this compound activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. britannica.com [britannica.com]
A Comparative Efficacy Analysis of Lorcaserin and Other 5-HT2C Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles and therapeutic efficacy of lorcaserin and other selective serotonin (B10506) 2C (5-HT2C) receptor agonists. The information is supported by preclinical and clinical experimental data to assist researchers in evaluating these compounds for further investigation and development. This compound, formerly marketed as Belviq for weight management, was a selective 5-HT2C receptor agonist.[1][2] However, it was voluntarily withdrawn from the U.S. market in 2020 due to an increased occurrence of cancer observed in a clinical trial.[1] Despite its withdrawal, this compound and other 5-HT2C agonists like WAY-163909 and WAY-161503 remain valuable tools in preclinical research for understanding the role of the 5-HT2C receptor in various physiological processes, including appetite, mood, and cognition.[1][3][4]
In Vitro Pharmacological Profile
The potency and selectivity of 5-HT2C receptor agonists are critical indicators of their potential therapeutic efficacy and off-target effects. High selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes is desirable to minimize the risk of hallucinogenic effects (associated with 5-HT2A agonism) and cardiac valvulopathy (linked to 5-HT2B agonism).[1]
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (Fold) 5-HT2C vs. 5-HT2A | Selectivity (Fold) 5-HT2C vs. 5-HT2B | Reference |
| This compound | 15 ± 1 | 112 - 266 | 174 - 1560 | ~15-18 | ~100-104 | [1] |
| WAY-163909 | ~10 | 212 | 65 - 460 | ~20 | ~46 | [1] |
| WAY-161503 | 3.3 | 18 | 60 | ~5.5 | ~18.2 | [4] |
Table 2: Comparative Functional Potency (EC50, nM) - Inositol (B14025) Phosphate Accumulation
| Compound | 5-HT2C | 5-HT2A | 5-HT2B |
| This compound | ~7.9 | ~158 | ~794 |
| WAY-161503 | 8.5 | 802 (partial agonist) | 6.9 |
Data for this table was synthesized from a comparative guide on this compound and WAY-161503.[4]
In Vivo Efficacy in Preclinical Models
The primary therapeutic target for these agonists has been obesity, with preclinical studies in rodent models of diet-induced obesity (DIO) focusing on reductions in food intake and body weight.[1]
Table 3: Comparative In Vivo Efficacy in Rodent Obesity Models
| Compound | Animal Model | Effect on Food Intake | Effect on Body Weight | Reported Efficacy | Reference |
| This compound | Diet-induced obese rats | Dose-dependent reduction | Dose-dependent reduction | A 2 mg/kg twice-daily dose led to a 5.2% reduction in body weight gain compared to vehicle over 28 days. | [1][5] |
| WAY-163909 | Diet-induced obese rats and mice | Dose-dependent reduction | Dose-dependent reduction | A 1 mg/kg daily dose resulted in a 5.5% body weight reduction in obese and diabetic rats after four weeks. | [1] |
Clinical Efficacy of this compound for Weight Loss
Pivotal clinical trials, such as the BLOOM and BLOSSOM trials, evaluated the efficacy of this compound for weight management in obese and overweight adults.[2][6]
Table 4: Summary of this compound Clinical Trial Efficacy (1-Year)
| Trial | Patient Population | Intervention | Percentage of Patients Achieving ≥5% Weight Loss | Mean Weight Loss from Baseline | Reference |
| BLOSSOM | 4008 obese or overweight adults | This compound 10 mg twice daily + diet and exercise counseling | 47.2% | 5.8% | [7][8][9] |
| BLOSSOM | 4008 obese or overweight adults | Placebo + diet and exercise counseling | 25.0% | 2.8% | [7][8][9] |
| BLOOM | 3182 obese or overweight adults | This compound 10 mg twice daily + diet and exercise counseling | 47.5% | 5.8 kg | [10] |
| BLOOM | 3182 obese or overweight adults | Placebo + diet and exercise counseling | 20.3% | 2.2 kg | [10] |
Signaling Pathways of 5-HT2C Receptor Agonists
Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular signaling events.[11] The primary and most well-characterized pathway is the canonical Gq/11-mediated pathway.[3] However, the receptor can also couple to other G-proteins and β-arrestin, leading to a complex signaling network.[3][12]
Caption: 5-HT2C receptor signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro and in vivo assays used to characterize 5-HT2C agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.[1]
Methodology:
-
Membrane Preparation: Cell membranes expressing human recombinant 5-HT2 receptor subtypes are prepared from cultured cells (e.g., CHO or HEK293).[1]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound.[1]
-
Incubation: Plates are incubated to allow the binding to reach equilibrium.[1]
-
Separation of Bound and Free Ligand: Bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[1]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the functional agonist activity of a test compound at the 5-HT2C receptor.[1]
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured in 96-well plates.[1]
-
Cell Stimulation: The cells are incubated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.
-
Lysis and Detection: After incubation, the cells are lysed, and the accumulated inositol phosphates are detected using a commercially available kit, often involving a competitive binding assay or fluorescence resonance energy transfer (FRET).
-
Data Analysis: A dose-response curve is generated to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Caption: Preclinical experimental workflow.
This compound Clinical Trial Protocol (BLOSSOM Trial)
Objective: To evaluate the effects of this compound on body weight, cardiovascular risk factors, and safety in obese and overweight patients.[7]
Methodology:
-
Study Design: A randomized, placebo-controlled, double-blind, parallel-arm trial conducted at 97 U.S. research centers.[7][8][9]
-
Participant Population: 4008 patients, aged 18-65 years, with a body mass index between 30 and 45 kg/m ², or between 27 and 29.9 kg/m ² with an obesity-related comorbid condition.[7]
-
Intervention: Patients were randomly assigned in a 2:1:2 ratio to receive this compound 10 mg twice daily, this compound 10 mg once daily, or placebo for one year. All patients also received diet and exercise counseling.[7]
-
Primary Efficacy Endpoints: The primary outcomes were the proportion of patients achieving at least a 5% reduction in body weight, the mean change in body weight, and the proportion of patients achieving at least a 10% reduction in body weight at 1 year.[7]
-
Safety Monitoring: Serial echocardiograms were used to monitor heart valve function.[7]
Conclusion
Both preclinical and clinical data demonstrate that selective 5-HT2C receptor agonists like this compound can effectively reduce food intake and promote weight loss.[1][7] this compound showed a favorable selectivity profile for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes, which was a key advantage over older, non-selective serotonergic agents.[1][13] However, the clinical development and use of this compound were ultimately halted due to long-term safety concerns, specifically an increased risk of cancer.[1] This highlights the critical importance of extensive and long-term safety evaluations for this class of compounds. Despite the withdrawal of this compound from the market, it and other selective 5-HT2C agonists such as WAY-163909 and WAY-161503 remain important research tools for elucidating the complex roles of the 5-HT2C receptor in health and disease.[1][4] Future drug development efforts targeting the 5-HT2C receptor will need to focus on optimizing efficacy while ensuring a robust long-term safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A one-year randomized trial of this compound for weight loss in obese and overweight adults: the BLOSSOM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Multicenter, placebo-controlled trial of this compound for weight management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 12. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Anorectic Effects of Lorcaserin in Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anorectic effects of the selective serotonin (B10506) 5-HT2C receptor agonist, lorcaserin, in wild-type and knockout mouse models. The data presented herein, compiled from peer-reviewed studies, objectively demonstrates the critical role of the 5-HT2C receptor and the downstream melanocortin pathway in mediating this compound's appetite-suppressing effects. Detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows are included to facilitate the design and interpretation of related preclinical research.
I. Comparative Efficacy of this compound in Knockout Mice
The anorectic effects of this compound are significantly attenuated in mice lacking the 5-HT2C receptor (5-HT2CR KO) and the melanocortin 4 receptor (MC4R KO), confirming these as key mediators of its action. The following tables summarize the quantitative data from key studies, comparing the effects of this compound on food intake in wild-type (WT) mice and their knockout counterparts.
Table 1: Effect of this compound on Cumulative Food Intake in 5-HT2C Receptor Knockout Mice
| Treatment | Genotype | Dose (mg/kg, i.p.) | 1-hour Food Intake (g) | 3-hour Food Intake (g) | 6-hour Food Intake (g) | Study Reference |
| Vehicle | Wild-Type | - | ~0.4 | ~0.7 | ~1.0 | [1][2] |
| This compound | Wild-Type | 7.5 | ~0.1 | ~0.2 | ~0.4 * | [1][3] |
| Vehicle | 5-HT2CR KO | - | ~0.5 | ~0.8 | ~1.1 | [2][4] |
| This compound | 5-HT2CR KO | 7.5 | ~0.5 (NS) | ~0.8 (NS) | ~1.0 (NS) | [2][4] |
*Statistically significant reduction compared to vehicle-treated wild-type mice (p < 0.05). NS: Not Significant. Data are approximate values derived from published graphs.
Table 2: Effect of this compound on Cumulative Food Intake in MC4R Knockout Mice
| Treatment | Genotype | Dose (mg/kg, i.p.) | 1-hour Food Intake (g) | 3-hour Food Intake (g) | Study Reference |
| Vehicle | Wild-Type | - | ~0.5 | ~0.8 | [1][3] |
| This compound | Wild-Type | 7.5 | ~0.2 | ~0.3 | [1][3] |
| Vehicle | MC4R KO | - | ~0.6 | ~1.0 | [1][3] |
| This compound | MC4R KO | 7.5 | ~0.5 (NS) | ~0.9 (NS) | [1][3] |
*Statistically significant reduction compared to vehicle-treated wild-type mice (p < 0.05). NS: Not Significant. Data are approximate values derived from published graphs.[1][3]
II. Comparison with Other Anorectic Agents
To provide a broader context, the anorectic effects of GLP-1 receptor agonists, liraglutide (B1674861) and exendin-4 (B13836491), were also examined in MC4R knockout mice. Unlike this compound, these agents retained their efficacy, indicating a distinct mechanism of action that is independent of the melanocortin-4 receptor.
Table 3: Comparative Effects of Anorectic Agents in MC4R Knockout Mice
| Treatment | Genotype | Dose and Route | 1-hour Food Intake (g) | 3-hour Food Intake (g) | Study Reference |
| Liraglutide | Wild-Type | 0.1 mg/kg, s.c. | ~0.1 | ~0.2 | [1][3] |
| Liraglutide | MC4R KO | 0.1 mg/kg, s.c. | ~0.2 | ~0.4 | [1][3] |
| Exendin-4 | Wild-Type | 0.04 mg/kg, i.p. | ~0.1 | ~0.1 | [1][3] |
| Exendin-4 | MC4R KO | 0.04 mg/kg, i.p. | ~0.2 | ~0.2 | [1][3] |
*Statistically significant reduction compared to respective vehicle-treated controls (p < 0.05). Data are approximate values derived from published graphs.[1][3]
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A. Animals and Housing
-
Animal Models: Adult male and female wild-type (C57BL/6J), 5-HT2C receptor knockout (5-HT2CR KO), and melanocortin 4 receptor knockout (MC4R KO) mice were used.[1][2][3][4] Knockout lines were typically backcrossed onto a C57BL/6J background.
-
Housing: Mice were individually housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.[3] They had ad libitum access to standard chow and water, unless otherwise specified.[3]
-
Habituation: Prior to experiments, mice were extensively habituated to handling, single housing, and intraperitoneal (i.p.) or subcutaneous (s.c.) injections of saline to minimize stress-induced hypophagia. Baseline food intake was monitored to ensure stability before drug administration.[3]
B. Drug Administration and Feeding Studies
-
Drug Preparation: this compound (LGM Pharmaceuticals) was dissolved in sterile saline.[3] Liraglutide and Exendin-4 (Tocris) were also prepared in sterile saline.[3]
-
Administration: this compound was administered via intraperitoneal (i.p.) injection at doses ranging from 2.5 to 10 mg/kg.[3] Liraglutide was administered subcutaneously (s.c.) at 0.1 mg/kg, and exendin-4 was given i.p. at 0.04 mg/kg.[1][3]
-
Feeding Protocol: On the day of the experiment, food was removed for a short period (e.g., 3 hours) before the dark phase to ensure consistent eating behavior at the onset of the dark cycle without inducing significant negative energy balance.[3] Drugs or vehicle (saline) were administered 30 minutes before the return of a pre-weighed amount of chow.[3]
-
Data Collection: Cumulative food intake was measured at 1, 2, 3, 4, 6, and 21 hours post-drug administration.[1][3] Body weight was also measured at the beginning and end of the study period (e.g., 24 hours).[3]
C. Immunohistochemistry for Neuronal Activation
-
Procedure: To assess neuronal activation, mice were injected with this compound (10 mg/kg, i.p.) or saline.[3] Two hours later, the animals were transcardially perfused with 4% paraformaldehyde (PFA).[3]
-
Analysis: Brains were removed, post-fixed, and sectioned. Immunohistochemistry was performed to detect c-Fos, a marker of neuronal activation, in specific brain regions such as the nucleus of the solitary tract (NTS).[3]
IV. Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for validating its anorectic effects.
Caption: this compound's anorectic signaling pathway.
Caption: Workflow for validating anorectic drug effects.
References
- 1. Obesity medication this compound activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of the 5-HT2C Receptor Agonists: Lorcaserin and WAY-163909
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro pharmacological profiles of two selective serotonin (B10506) 2C (5-HT2C) receptor agonists: lorcaserin and WAY-163909. The information presented is supported by experimental data to assist researchers in evaluating these compounds for further investigation. It is important to note that while this compound was previously approved for weight management under the brand name Belviq, it was voluntarily withdrawn from the U.S. market in 2020 due to an increased occurrence of cancer observed in a clinical trial.[1][2] WAY-163909 is a research compound and is not approved for human use.[1]
Introduction
The 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a well-established target for the treatment of obesity.[1] Activation of 5-HT2C receptors, particularly in the hypothalamus, is known to suppress appetite.[1][2] Both this compound and WAY-163909 were developed as selective agonists for this receptor. High selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes is a critical attribute for therapeutic candidates, as activation of 5-HT2A receptors is associated with hallucinogenic effects, and agonism at 5-HT2B receptors has been linked to cardiac valvulopathy.[1]
In Vitro Pharmacological Profile
Both this compound and WAY-163909 are potent 5-HT2C receptor agonists with high affinity.[1] The following tables summarize their in vitro binding affinities and functional activities at the human 5-HT2 receptor subtypes.
Table 1: Binding Affinity (Ki, nM) at Human 5-HT2 Receptors
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Reference |
| This compound | 15 ± 1 | 112 - 266 | 174 - 1560 | [1][3] |
| WAY-163909 | ~10.5 | 212 | 485 | [4] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (EC50, nM) and Efficacy (% of 5-HT response)
| Compound | Assay Type | 5-HT2C | 5-HT2A | 5-HT2B | Reference |
| This compound | Inositol (B14025) Phosphate Accumulation | Full Agonist | ~18-fold less potent than 5-HT2C | ~104-fold less potent than 5-HT2C | [3] |
| WAY-163909 | Calcium Mobilization | 8 (90% Emax) | >10,000 (No activity) | 185 (40% Emax, Partial Agonist) | [4] |
EC50 is the concentration of an agonist that gives half-maximal response. Emax is the maximum response an agonist can produce.
Table 3: Receptor Selectivity (Fold Selectivity over 5-HT2C)
| Compound | vs. 5-HT2A | vs. 5-HT2B | Reference |
| This compound | ~15-18 | ~100-104 | [1] |
| WAY-163909 | ~20 | ~46 | [1] |
Selectivity is calculated based on Ki or EC50 values (Receptor of interest / 5-HT2C).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for the 5-HT2C receptor and a general workflow for the in vitro pharmacological characterization of compounds like this compound and WAY-163909.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., Chinese Hamster Ovary (CHO) cells) or tissue homogenates.[5]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]DOI for 5-HT2A and [³H]mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound (this compound or WAY-163909).[4][5][6]
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.[5]
-
Separation: Bound radioligand is separated from unbound radioligand, commonly by rapid vacuum filtration through glass fiber filters.[5]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the functional agonist activity of a test compound at the 5-HT2C receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured in multi-well plates.[1]
-
Cell Labeling: The cells are incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.[7]
-
Cell Stimulation: The cells are incubated with varying concentrations of the test compound (this compound or WAY-163909) in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.[1][7]
-
Cell Lysis: After the incubation period, the cells are lysed to release the intracellular contents.[1]
-
IP Isolation: The total [³H]-labeled inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography.[7]
-
Quantification: The amount of [³H]-IPs is quantified by scintillation counting.[7]
-
Data Analysis: The data are analyzed to determine the EC50 and Emax values for the test compound.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: A cell line stably expressing the 5-HT2C receptor is cultured in multi-well plates.[5]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3-AM).[7]
-
Compound Addition: Varying concentrations of the test compound are added to the wells.
-
Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The data are analyzed to determine the EC50 and Emax values for the test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-163909 [(7bR, 10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole], a novel 5-hydroxytryptamine 2C receptor-selective agonist with anorectic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
A Cross-Study Comparison of Lorcaserin's Effects on Food Intake: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lorcaserin's effects on food intake across various studies. The information is presented through structured data tables, detailed experimental methodologies, and visualizations of key biological and experimental processes.
This compound, a selective serotonin (B10506) 5-HT2C receptor agonist, was developed to promote weight loss by reducing appetite and increasing satiety.[1] Though it has been withdrawn from the U.S. market due to a potential increased risk of cancer, its mechanism of action and effects on food intake remain of significant interest to the scientific community for the development of future anti-obesity therapeutics.[2]
Quantitative Effects on Energy Intake and Body Weight
Clinical trials have consistently demonstrated that this compound, as an adjunct to diet and exercise, leads to a statistically significant reduction in both energy intake and body weight compared to placebo.
| Study | Subject Population | This compound Dosage | Duration | Change in Energy Intake (per day) | Change in Body Weight |
| Martin et al. (2011) [3] | 57 overweight and obese adults (BMI 27-45 kg/m ²) | 10 mg twice daily | 56 days | -470 ± 87 kcal (vs. -205 ± 91 kcal for placebo) | -3.8 ± 0.4 kg (vs. -2.2 ± 0.5 kg for placebo) |
| Fidler et al. (BLOSSOM Trial) [4] | 4008 obese or overweight adults with comorbidities | 10 mg twice daily | 52 weeks | Not explicitly reported, but inferred from weight loss | -5.8 kg (vs. -2.2 kg for placebo) |
| Smith et al. (BLOOM Trial) [5] | 3182 obese or overweight adults | 10 mg twice daily | 52 weeks | Not explicitly reported, but inferred from weight loss | 47.5% of patients lost ≥5% of body weight (vs. 20.3% for placebo) |
| O'Neil et al. (BLOOM-DM Trial) [6] | 604 obese or overweight adults with type 2 diabetes | 10 mg twice daily | 52 weeks | Not explicitly reported, but inferred from weight loss | 37.5% of patients lost ≥5% of body weight (vs. 16.1% for placebo) |
| Papadia et al. (2019) [1] | 48 obese adults | 10 mg twice daily | 6 months | Significant reduction (p<0.03) | Significant reduction |
Preclinical studies in diet-induced obese rats have corroborated these findings, demonstrating a dose-dependent decrease in food intake and a selective reduction in fat mass.[8][9]
Experimental Protocols
The clinical assessment of this compound's impact on food intake has relied on a combination of self-reporting methods and controlled laboratory measures.
Study Design
The pivotal clinical trials for this compound, such as the BLOOM and BLOSSOM studies, were typically designed as randomized, double-blind, placebo-controlled trials with durations of one to two years.[4][5] Participants in both the this compound and placebo groups received counseling on diet and exercise, which usually involved a recommendation to reduce daily caloric intake by approximately 600 kcal and to engage in moderate physical activity.[2]
Measurement of Food Intake
-
Food Diaries: In large-scale trials like the BLOSSOM study, food diaries were utilized primarily as motivational and counseling tools rather than for formal analysis of dietary intake.[2][10]
-
Laboratory Test Meals: More controlled, mechanistic studies have employed standardized laboratory test meals to precisely measure food intake.[11] While the exact composition of these meals can vary between studies, a common practice in obesity research is to provide a meal with a known caloric content and macronutrient distribution (e.g., 15% protein, 30% fat, 55% carbohydrate) after a period of fasting.[12] The amount of food consumed is then carefully measured.
Subjective Appetite Assessment
Subjective feelings of hunger, satiety, and food cravings are critical to understanding the effects of an anti-obesity therapeutic. These are typically assessed using validated questionnaires.
-
Visual Analog Scales (VAS): VAS are a common tool in appetite research.[2][3][4][10] These scales typically consist of a 100mm line anchored by opposing statements (e.g., "I am not hungry at all" to "I have never been more hungry"). Participants mark the line to indicate their current feeling, which is then quantified.
-
Specific Questionnaires: Some studies have used more specific questionnaires to delve into different aspects of eating behavior. For instance, one study investigating this compound's effects on weight loss maintenance assessed changes in "emotion- and stress-related eating" and "food cravings".[9]
Signaling Pathway and Experimental Workflow
To visually represent the key processes involved in this compound's action and its assessment, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's signaling pathway for appetite suppression.
Caption: A typical experimental workflow for a clinical trial of this compound.
References
- 1. Validation of a Mobile App-Based Visual Analog Scale for Appetite Measurement in the Real World: A Randomized Digital Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hunger and Satiety Visual Analog Scales | Division of Cancer Control and Population Sciences (DCCPS) [cancercontrol.cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cambridge.org [cambridge.org]
- 5. Randomized placebo-controlled clinical trial of this compound for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment decreases body weight and reduces cardiometabolic risk factors in obese adults: A six-month, randomized, placebo-controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound treatment decreases body weight and improves cardiometabolic risk factors of obese adults: A 6-month-long, randomized, placebo-controlled, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Methodological Considerations Regarding the Use of Visual Analog Scale (VAS) Appetite Questionnaires in Tightly Controlled Feeding Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mdpi.com [mdpi.com]
Validating Lorcaserin's 5-HT2C Receptor-Mediated Effects on Appetite with Selective Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the role of the 5-hydroxytryptamine 2C (5-HT2C) receptor in the anorectic effects of lorcaserin. The focus is on the use of selective 5-HT2C antagonists to demonstrate this specific mechanism of action, offering a valuable resource for researchers in the fields of obesity, metabolic disorders, and pharmacology.
Executive Summary
This compound, a selective 5-HT2C receptor agonist, has been shown to reduce food intake and promote weight loss. Its primary mechanism of action is believed to be the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus. To scientifically validate this, preclinical studies have employed selective 5-HT2C antagonists, such as SB-242084, to demonstrate that blockade of this specific receptor subtype reverses the appetite-suppressant effects of this compound. This guide presents the key experimental data, detailed protocols, and visual representations of the underlying pathways and experimental workflows.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and a Selective 5-HT2C Antagonist
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Species | Reference |
| This compound | 15 ± 1 | 266 | 1560 | Human | [1] |
| 29 ± 7 | - | - | Rat | [2] | |
| SB-242084 | ~1 (pKi=9.0) | ~158 (158-fold selectivity) | ~100 (100-fold selectivity) | Human | [3] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Reversal of this compound-Induced Hypophagia by the Selective 5-HT2C Antagonist SB-242084 in Rats
| Treatment Group | Dose (mg/kg) | Food Intake (relative to control) | Reversal of this compound's Effect | Reference |
| Vehicle | - | Baseline | - | [2] |
| This compound | 18 | Significantly reduced | - | [3] |
| SB-242084 | - | No significant change | - | [3] |
| This compound + SB-242084 | 18 + (dose not specified) | Attenuated reduction | Yes | [3] |
| This compound + MDL 100,907 (5-HT2A antagonist) | 18 + (dose not specified) | No effect on reduction | No | [2] |
Experimental Protocols
In Vivo Antagonist Validation of this compound's Effect on Food Intake in Rats
This protocol is a synthesized methodology based on practices described in Thomsen et al., 2008.[2]
1. Animals:
-
Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment.
-
Housed individually in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle.
-
Ad libitum access to standard chow and water, unless otherwise specified.
-
Animals are habituated to the housing conditions and handling for at least one week prior to the experiment.
2. Drug Preparation and Administration:
-
This compound: Dissolved in a vehicle of 0.5% methylcellulose (B11928114) in water.
-
SB-242084 (Selective 5-HT2C antagonist): Prepared according to the manufacturer's instructions or relevant literature, often in a vehicle suitable for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Administration:
-
The antagonist (SB-242084) or its vehicle is administered at a specified time (e.g., 30-60 minutes) prior to the administration of this compound.
-
This compound or its vehicle is then administered (e.g., orally).
-
A control group receives the vehicle for both the antagonist and this compound.
-
3. Food Intake Measurement:
-
Following this compound administration, pre-weighed food is provided to the animals.
-
Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Cumulative food intake is calculated for each time point.
4. Data Analysis:
-
Food intake data are expressed as mean ± SEM for each treatment group.
-
Statistical analysis is performed using appropriate methods, such as a one-way or two-way ANOVA, followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare between treatment groups.
-
A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualization
Caption: Experimental workflow for validating this compound's effects.
Caption: this compound's signaling pathway for appetite suppression.
References
A Comparative Safety Analysis of Lorcaserin and Phentermine-Topiramate
This guide provides a detailed comparison of the safety profiles of two anti-obesity medications, lorcaserin and the combination drug phentermine-topiramate. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on clinical trial data. It is critical to note that this compound was voluntarily withdrawn from the U.S. market in February 2020 after a clinical trial showed an increased occurrence of cancer.[1][2] This guide, therefore, serves as a comparative reference, highlighting distinct safety concerns that are crucial for the development of future anti-obesity therapeutics.
Mechanisms of Action
This compound and phentermine-topiramate promote weight loss through different central nervous system pathways.
-
This compound: Functions as a selective serotonin (B10506) 5-HT2C receptor agonist.[1][3] Activation of these receptors in the pro-opiomelanocortin (POMC) neurons of the hypothalamus leads to a feeling of satiety and reduced appetite.[3][4] Its selectivity for the 5-HT2C receptor was intended to avoid the cardiovascular side effects, such as valvular heart disease, associated with older, non-selective serotonergic agents that also activated 5-HT2B receptors.[3][5]
-
Phentermine-Topiramate: This is a combination drug with two distinct mechanisms. Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine (B1679862) in the central nervous system, suppressing appetite.[6][7] Topiramate (B1683207), an anticonvulsant, contributes to weight loss through multiple proposed mechanisms, including enhancing the activity of the inhibitory neurotransmitter GABA, inhibiting glutamate (B1630785) receptors, and weakly inhibiting carbonic anhydrase, which may affect taste and appetite.[6][7][8]
Quantitative Safety Profile Comparison
The safety profiles of this compound and phentermine-topiramate have been evaluated in several large-scale clinical trials. The following table summarizes the incidence of common and serious adverse events reported in key Phase III trials compared to placebo.
| Adverse Event Category | Adverse Event | This compound (%)[9][10] | Phentermine-Topiramate (15mg/92mg) (%)[11][12] | Placebo (%)[9][11] | Key Considerations |
| Common | Headache | 16.8 | 6.5 | 11.0 | The most common adverse event reported for this compound.[9] |
| Dizziness | 8.5 | 9.9 | 3.8 | ||
| Nausea | 8.3 | 4.6 | 5.2 | ||
| Dry Mouth | 5.5 | 21.3 | 2.3 | A significantly more common event with phentermine-topiramate.[12] | |
| Constipation | 5.8 | 17.1 | 3.9 | More prevalent with phentermine-topiramate.[11] | |
| Paresthesia | 2.5 | 20.9 | 2.1 | A hallmark side effect of topiramate, characterized by tingling sensations.[13] | |
| Insomnia | Not Reported | 11.6 | 5.6 | A known side effect of the stimulant properties of phentermine.[13][14] | |
| Serious | Cardiovascular | ||||
| FDA-Defined Valvulopathy | 1.8 | Not a primary concern | 1.3 | In a CAMELLIA-TIMI 61 substudy, the rate was not significantly different from placebo.[10] | |
| Major Adverse Cardiac Events (MACE) | 2.0 (per year) | Post-marketing studies ongoing | 2.1 (per year) | The CAMELLIA-TIMI 61 trial established non-inferiority to placebo for MACE.[15][16] | |
| Increased Heart Rate | No significant change | Yes | No | A known risk for phentermine-topiramate, requiring monitoring.[14][17][18] | |
| Neurological/Psychiatric | |||||
| Cognitive Impairment | Warnings present | Warnings present | No | Both drug labels warn of potential issues with memory, attention, and language.[14][18] | |
| Depression/Anxiety | Warnings present | Warnings present | No | Both drugs carry warnings for depression; phentermine-topiramate also for anxiety.[14][18][19] | |
| Other Significant Risks | |||||
| Cancer | 7.7 | Not identified as a primary risk | 7.1 | An imbalance observed in the CAMELLIA-TIMI 61 trial led to market withdrawal.[20] One additional cancer was seen per 470 patients treated for one year.[20] | |
| Teratogenicity | Contraindicated | High Risk (REMS Program) | - | Topiramate is a known teratogen, making the combination drug a high risk in pregnancy.[21] | |
| Metabolic Acidosis | Not a primary concern | Yes | No | A potential risk associated with the topiramate component.[14][18] | |
| Hypoglycemia (in T2DM) | Increased risk | Not a primary concern | Lower risk | This compound was associated with higher rates of serious hypoglycemia in patients with type 2 diabetes.[9][16] |
Experimental Protocols
The safety and efficacy of these drugs were established in large, multi-center, randomized controlled trials (RCTs). The methodologies of the key cardiovascular outcomes trial for this compound and a pivotal Phase III trial for phentermine-topiramate are detailed below.
This compound: CAMELLIA-TIMI 61 Trial Protocol
The Cardiovascular and Metabolic Effects of this compound in Overweight and Obese Patients–Thrombolysis in Myocardial Infarction 61 (CAMELLIA-TIMI 61) trial was a post-marketing study required by the FDA to assess the long-term cardiovascular safety of this compound.[22][23]
-
Objective: To evaluate the long-term cardiovascular safety and metabolic efficacy of this compound.[15]
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[15][22]
-
Participants: 12,000 overweight or obese patients with established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors.[15][16]
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive either this compound (10 mg twice daily) or a placebo, in addition to standard-of-care weight management counseling.[15]
-
Primary Safety Outcome: The primary safety endpoint was the incidence of major adverse cardiovascular events (MACE), a composite of cardiovascular death, myocardial infarction, or stroke. The trial was designed to test for non-inferiority against a hazard ratio of 1.4.[15][16]
-
Duration: The median follow-up period was 3.3 years.[15]
-
Key Findings: The trial concluded that this compound was non-inferior to placebo for MACE.[15][16] However, a post-hoc analysis of the trial data revealed an imbalance in cancer diagnoses, with 7.7% of patients in the this compound group diagnosed with cancer compared to 7.1% in the placebo group, which ultimately led to its market withdrawal.[20][24]
Phentermine-Topiramate: CONQUER Trial Protocol
The CONQUER (Controlled-Onset, Weight-Loss, Cardiovascular and Endocrine Effects of Remodeling) trial was a pivotal Phase III study that evaluated the efficacy and safety of phentermine-topiramate.[13]
-
Objective: To assess the efficacy and safety of two doses of phentermine-topiramate combination therapy for weight reduction and its effect on obesity-related comorbidities in overweight and obese adults.
-
Design: A 56-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 2,487 overweight or obese adults (BMI 27–45 kg/m ²) with two or more weight-related comorbidities such as hypertension, dyslipidemia, or type 2 diabetes.
-
Intervention: Patients were randomized in a 2:1:2 ratio to receive either placebo, phentermine 7.5 mg/topiramate ER 46 mg, or phentermine 15 mg/topiramate ER 92 mg once daily, along with a standardized lifestyle modification program.
-
Primary Efficacy Outcomes: The co-primary endpoints were the mean percent weight loss and the proportion of subjects achieving at least 5% weight loss from baseline.
-
Safety Assessment: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs (including heart rate), and electrocardiograms.
-
Key Findings: Both doses of phentermine-topiramate resulted in significantly greater weight loss compared to placebo. The most common adverse events were dose-related and included dry mouth, paresthesia, and constipation.[11] An increase in heart rate was also observed, a key safety consideration for this medication.[21]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Safety clinical trial shows possible increased risk of cancer with weight-loss medicine Belviq, Belviq XR (this compound) | FDA [fda.gov]
- 3. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A novel antiobesity drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safety and tolerability review of this compound in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Weight-Loss Drug this compound Clears Cardiovascular Safety Hurdle: CAMELLIA-TIMI 61 | tctmd.com [tctmd.com]
- 11. orpdl.org [orpdl.org]
- 12. researchgate.net [researchgate.net]
- 13. Phentermine and topiramate for the management of obesity: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The new weight-loss drugs, this compound and phentermine-topiramate: slim pickings? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medtrib.cn [file.medtrib.cn]
- 16. Cardiovascular Safety of this compound in Overweight or Obese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiovascular Safety During and After Use of Phentermine and Topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The New Weight-Loss Drugs, this compound and Phentermine-Topiramate: Slim Pickings? - American College of Cardiology [acc.org]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. Clinical utility of phentermine/topiramate (Qsymia™) combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. timi.org [timi.org]
- 23. medscape.com [medscape.com]
- 24. CV Safety Trial for this compound Picks Up Cancer Signal: FDA | tctmd.com [tctmd.com]
Comparative Efficacy of Lorcaserin and Phentermine Combination Therapy in Food Craving Reduction
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of lorcaserin as a monotherapy versus its combination with phentermine for the reduction of food cravings. The data presented is based on a randomized, double-blind clinical sub-study, offering objective performance metrics and detailed experimental protocols for researchers in the field of obesity and metabolic disorders.
Mechanism of Action: A Synergistic Approach
This compound and phentermine operate on distinct yet complementary neurochemical pathways to influence appetite and satiety.
-
This compound: A selective serotonin (B10506) 2C (5-HT2C) receptor agonist.[5][6] Activation of these receptors in the hypothalamus, particularly on pro-opiomelanocortin (POMC) neurons, is believed to promote satiety and decrease food intake.[5]
-
Phentermine: A sympathomimetic amine that acts as an appetite suppressant.[7][8] Its primary mechanism involves stimulating the release of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) and serotonin in the hypothalamus, which reduces hunger signals.[8][9]
The combination of these agents is hypothesized to provide a more potent effect on craving and appetite control by targeting both the serotonergic satiety pathway and the catecholaminergic hunger pathway.
Caption: Combined signaling pathways of this compound and Phentermine in the CNS.
Quantitative Data Summary
The following tables summarize data from a 12-week, randomized, double-blind study evaluating the effects of this compound alone and in combination with phentermine on food cravings in 235 patients with obesity or overweight.[10][11][12] Cravings were assessed using the Food Craving Inventory (FCI) and the Control of Eating Questionnaire (COEQ).[10][11][12]
Table 1: Reduction in Total Food Craving Scores (FCI) at Week 12
| Treatment Group | Dosage | Mean Change from Baseline (95% CI) |
| LOR BID | This compound 10 mg Twice Daily | -0.65 (-0.75, -0.55) |
| LOR BID + PHEN QD | This compound 10 mg BID + Phentermine 15 mg Once Daily | -0.75 (-0.84, -0.65) |
| LOR BID + PHEN BID | This compound 10 mg BID + Phentermine 15 mg Twice Daily | -0.84 (-0.95, -0.74) |
Data Source: Rebello, C. J., et al. (2018). Obesity (Silver Spring, Md.).[10][11][12]
Table 2: Comparative Efficacy on Specific Food Cravings (FCI Subscales)
| Food Craving Subscale | Comparison | Outcome |
| Sweets | LOR BID + PHEN BID vs. LOR BID | Significant Reduction (p<0.05) |
| Fast-Food Fats | LOR BID + PHEN BID vs. LOR BID | Significant Reduction (p<0.05) |
| All Foods (General) | LOR BID + PHEN BID vs. LOR BID | Significant Reduction (p<0.05) |
| Non-Sweets | LOR BID + PHEN QD vs. LOR BID | Significant Reduction |
Data Source: Rebello, C. J., et al. (2018). Obesity (Silver Spring, Md.).[10]
The results indicate that while all treatment groups experienced a significant reduction in cravings from baseline, the combination therapies were generally more effective than this compound alone.[10][11][12] The higher-dose phentermine combination (BID) showed a statistically significant greater reduction in cravings for sweets, fast-food fats, and general cravings compared to this compound monotherapy.[10]
Experimental Protocols
The data cited was obtained from a sub-study of a larger safety trial. The methodology was as follows:
1. Study Design:
-
A 12-week, randomized, double-blind, parallel-group study.[10][11][12]
-
Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[13]
-
The study was conducted in conjunction with energy restriction counseling.[10][11]
2. Participant Population:
-
Inclusion criteria: Adults with obesity (BMI ≥ 30 kg/m ²) or overweight (BMI ≥ 27 kg/m ²) with at least one weight-related comorbidity.[10][11][13]
3. Interventions:
-
Group 1 (LOR BID): this compound 10 mg twice daily.
-
Group 2 (LOR BID + PHEN QD): this compound 10 mg twice daily plus phentermine 15 mg once daily.
-
Group 3 (LOR BID + PHEN BID): this compound 10 mg twice daily plus phentermine 15 mg twice daily.
4. Assessment Measures:
-
Food Craving Inventory (FCI): A validated questionnaire assessing cravings for specific food categories (high fat, sweets, carbohydrates/starches, fast-food fats) over the preceding 30 days using a 5-point Likert scale.[10] A decrease in score indicates less craving.[10]
-
Control of Eating Questionnaire (COEQ): Assesses broader aspects of eating control and hunger.[10][11][12]
-
Both questionnaires were administered at baseline and over the 12-week treatment period.[10][11][12]
5. Statistical Analysis:
-
Changes from baseline in FCI and COEQ scores were analyzed using least squares means.
-
P-values were calculated to determine statistical significance between treatment groups, with p<0.05 considered significant.[10]
Caption: Experimental workflow for the 12-week randomized controlled trial.
Conclusion
The available clinical data suggests that the combination of this compound and phentermine improves the control of food cravings more effectively than this compound monotherapy, particularly when phentermine is administered twice daily.[10][11][12] The synergistic action on distinct neuroregulatory pathways appears to offer an enhanced anorectic effect. However, the withdrawal of this compound from the market due to safety concerns precludes its clinical use.[1][2] These findings remain valuable for the scientific community, informing future research into combination therapies for obesity and craving reduction that may target similar pathways with alternative, safer compounds.
References
- 1. FDA requests the withdrawal of the weight-loss drug Belviq, Belviq XR (this compound) from the market | FDA [fda.gov]
- 2. FDA requests the withdrawal of the weight-loss drug Belviq, Belviq XR (this compound) from the market | FDA [fda.gov]
- 3. Federal Register :: Eisai, Inc.; Withdrawal of Approval of Two New Drug Application for BELVIQ (this compound hydrochloride) and BELVIQ XR (this compound hydrocholoride) [federalregister.gov]
- 4. FDA Requests Withdrawal of Weight-Loss Drug Belviq | Summit Health [summithealth.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. east.tukka.ky [east.tukka.ky]
- 8. theforgerecovery.com [theforgerecovery.com]
- 9. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 10. Effect of this compound Alone and in Combination with Phentermine on Food Cravings after 12 week-treatment: Randomized Sub-study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound Alone and in Combination with Phentermine on Food Cravings After 12-Week Treatment: A Randomized Substudy. [vivo.weill.cornell.edu]
- 12. Effect of this compound Alone and in Combination with Phentermine on Food Cravings After 12-Week Treatment: A Randomized Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Coadministration of this compound and phentermine for weight management: A 12‐week, randomized, pilot safety study - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Lorcaserin's Efficacy in Randomized Controlled Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy of lorcaserin, a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, in promoting weight loss as demonstrated in key randomized controlled trials (RCTs). The data presented is intended to offer an objective comparison of this compound's performance against placebo, supported by detailed experimental protocols and visual representations of its mechanism and trial designs.
Quantitative Efficacy of this compound: A Tabular Summary
The following tables summarize the key efficacy outcomes from meta-analyses of major randomized controlled trials of this compound.
Table 1: Meta-Analysis of Weight Loss Efficacy of this compound (1-Year Treatment)
| Efficacy Outcome | This compound | Placebo | Mean Difference/Odds Ratio (95% CI) |
| Mean Weight Loss (kg) | -5.8 | -2.2 | -3.23 kg (2.70, 3.75)[1] |
| Mean Change in BMI ( kg/m ²) | - | - | -1.16 kg/m ² (0.98, 1.34)[1] |
| Patients Achieving ≥5% Weight Loss | 47.1% | 22.6% | OR: 3.01 (2.74, 3.30)[2] |
| Patients Achieving ≥10% Weight Loss | 22.4% | 8.7% | - |
Table 2: Pooled Efficacy Data from BLOOM and BLOSSOM Trials (1-Year) [3]
| Efficacy Outcome | This compound 10 mg BID | Placebo |
| Proportion Achieving ≥5% Weight Loss | 47.1% | 22.6% |
| Proportion Achieving ≥10% Weight Loss | 22.4% | 8.7% |
| Mean Weight Change from Baseline | -5.8% | -2.5% |
Experimental Protocols of Key Randomized Controlled Trials
The efficacy of this compound has been primarily established through a series of large, multicenter, randomized, double-blind, placebo-controlled trials. Below are the detailed methodologies for the cornerstone studies.
BLOOM (Behavioral Modification and this compound for Overweight and Obesity Management) Trial
-
Objective: To assess the long-term efficacy and safety of this compound for weight management in obese or overweight adults.[2]
-
Study Design: A 2-year, randomized, double-blind, placebo-controlled trial.[4]
-
Participants: 3,182 patients with a Body Mass Index (BMI) of 30 to 45 kg/m ² or 27 to 29.9 kg/m ² with at least one comorbidity.[5]
-
Intervention: Patients were randomized to receive either this compound 10 mg twice daily or a matching placebo. All participants received diet and exercise counseling.[2]
-
Primary Endpoints:
-
Key Exclusion Criteria: History of diabetes, pregnancy, and history of heart valve disease.[5]
BLOSSOM (Behavioral Modification and this compound Second Study for Obesity Management) Trial
-
Objective: To evaluate the dose-dependent effects of this compound on body weight and cardiovascular risk factors.[6]
-
Study Design: A 1-year, randomized, double-blind, placebo-controlled, parallel-group trial conducted at 97 U.S. research centers.[7][8]
-
Participants: 4,008 patients aged 18-65 years with a BMI of 30 to 45 kg/m ² or 27 to 29.9 kg/m ² with an obesity-related comorbidity.[6][7]
-
Intervention: Patients were randomized in a 2:1:2 ratio to receive this compound 10 mg twice daily, this compound 10 mg once daily, or placebo. All patients received diet and exercise counseling.[6][7][8]
-
Primary Endpoints: The ordered primary endpoints at 1 year were:
BLOOM-DM (Behavioral Modification and this compound for Overweight and Obesity Management in Diabetes Mellitus) Trial
-
Objective: To evaluate the efficacy and safety of this compound for weight loss and glycemic control in obese and overweight patients with type 2 diabetes.[1][9]
-
Study Design: A 1-year, randomized, double-blind, placebo-controlled trial.[9]
-
Participants: 604 patients aged 18-65 years with a BMI of 27 to 45 kg/m ² and a diagnosis of type 2 diabetes, treated with metformin (B114582) and/or a sulfonylurea, with an HbA1c between 7% and 10%.[1][9]
-
Intervention: Patients were randomized to receive this compound 10 mg twice daily, this compound 10 mg once daily, or placebo, in addition to diet and exercise counseling.[9]
-
Primary Endpoint: The proportion of patients achieving at least a 5% reduction in body weight at 1 year.[9]
-
Key Secondary Endpoints: Changes in glycemic control, lipids, and blood pressure.[9]
Visualizing the Science: Diagrams and Workflows
To further elucidate the mechanisms and processes involved in the evaluation of this compound, the following diagrams have been generated.
Conclusion
References
- 1. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 2. Cardiovascular Safety of this compound in Overweight or Obese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound: a combined analysis of the BLOOM and BLOSSOM trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. BLOOM: Behavioral Modification and this compound for Overweight and Obesity Management | DecenTrialz [decentrialz.com]
- 6. A one-year randomized trial of this compound for weight loss in obese and overweight adults: the BLOSSOM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Randomized placebo-controlled clinical trial of this compound for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Profile of Lorcaserin and Other Serotonergic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of lorcaserin with other serotonergic drugs, fenfluramine (B1217885) and sibutramine (B127822), supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuanced interactions of these compounds with serotonin (B10506) receptors and transporters.
Executive Summary
This compound is a selective serotonin 2C (5-HT2C) receptor agonist.[1][2][3] Its therapeutic effect, primarily for weight management, is attributed to its high affinity and functional agonism at this receptor subtype, which is centrally involved in appetite regulation.[4] In contrast, fenfluramine and sibutramine exhibit broader mechanisms of action. Fenfluramine functions as a serotonin-releasing agent, while its active metabolite, norfenfluramine (B1679916), is a potent agonist at both 5-HT2B and 5-HT2C receptors.[5][6] Sibutramine and its active metabolites act as serotonin and norepinephrine (B1679862) reuptake inhibitors.[7] This guide will delve into the quantitative receptor binding affinities, detail the experimental methodologies for their determination, and illustrate the key signaling pathway for this compound.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of this compound, fenfluramine, and norfenfluramine for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. A lower Ki value indicates a higher binding affinity. Data for sibutramine and its metabolites are not included in this table due to a lack of publicly available, directly comparable Ki values for these specific serotonin receptor subtypes. Sibutramine's primary mechanism is the inhibition of serotonin and norepinephrine transporters, not direct receptor binding.[7]
| Compound | 5-HT2A Receptor Ki (nM) | 5-HT2B Receptor Ki (nM) | 5-HT2C Receptor Ki (nM) |
| This compound | 112 | >10000 | 15 |
| (±)-Fenfluramine | 5216 | 4134 | 3183 |
| (+)-Fenfluramine | 11107 | 5099 | 6245 |
| (-)-Fenfluramine | 5463 | 5713 | 3415 |
| (±)-Norfenfluramine | 2316 | 52.1 | 557 |
| (+)-Norfenfluramine | 1516 | 11.2 | 324 |
| (-)-Norfenfluramine | 3841 | 47.8 | 814 |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a standard in vitro competition radioligand binding assay.
Radioligand Binding Assay for 5-HT Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).
-
A specific radioligand for the target receptor (e.g., [3H]mesulergine for 5-HT2C receptors).
-
Test compound (e.g., this compound).
-
Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Cultured cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format with the following components added to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competitive binding wells are used to generate a dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway of this compound at the 5-HT2C Receptor
This compound's therapeutic effects are mediated through its agonist activity at the 5-HT2C receptor, which is a G protein-coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins.[8] Upon activation by an agonist like this compound, the following cascade is initiated:
-
G Protein Activation: The activated 5-HT2C receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its activation and dissociation from the βγ-subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
-
Cellular Response: The activation of PKC and the increase in intracellular calcium lead to a variety of downstream cellular responses, including the modulation of neuronal excitability and gene expression. In the context of this compound's effect on appetite, this signaling cascade in pro-opiomelanocortin (POMC) neurons in the hypothalamus is believed to be a key mechanism.[4]
Conclusion
This guide highlights the distinct receptor binding profiles of this compound, fenfluramine, and sibutramine. This compound's high selectivity for the 5-HT2C receptor provides a targeted mechanism for its therapeutic effects. In contrast, fenfluramine and its metabolite norfenfluramine exhibit broader activity across 5-HT2 receptor subtypes, while sibutramine acts as a reuptake inhibitor for both serotonin and norepinephrine. The provided experimental protocol for radioligand binding assays offers a foundational method for the characterization of such compounds, and the signaling pathway diagram illustrates the downstream consequences of 5-HT2C receptor activation by this compound. This comparative analysis underscores the importance of understanding detailed receptor pharmacology in the development of targeted and safer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound FOR THE TREATMENT OF OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Lorcaserin's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical data for lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist, with other notable anti-obesity medications. The objective is to critically assess the translational value of this compound's preclinical findings in the context of its clinical outcomes and the broader landscape of obesity pharmacotherapy.
Executive Summary
This compound was developed as a selective 5-HT2C receptor agonist with the preclinical promise of reducing food intake and body weight without the adverse cardiovascular effects associated with non-selective serotonergic agents. Preclinical studies in rodent models of diet-induced obesity demonstrated that this compound effectively reduced food intake and body weight.[1] Clinical trials, including the BLOOM and BLOSSOM studies, confirmed modest but statistically significant weight loss in humans compared to placebo.[2][3] However, the magnitude of weight loss observed in clinical trials was less than that of other approved anti-obesity medications, and post-marketing surveillance revealed a potential increased risk of cancer, leading to its withdrawal from the market. This guide delves into the preclinical and clinical data of this compound and its comparators to provide a detailed analysis for future drug development endeavors.
Mechanism of Action: From Preclinical Models to Clinical Application
This compound is a selective agonist for the serotonin 2C (5-HT2C) receptor.[4][5] These receptors are predominantly located in the central nervous system, with high concentrations in the hypothalamus, a key region for appetite regulation.[5] Preclinical studies suggested that activation of 5-HT2C receptors by this compound stimulates pro-opiomelanocortin (POMC) neurons.[4] This activation is believed to lead to a downstream cascade that promotes satiety and reduces food intake.[4][5] Clinical studies in humans have supported this mechanism, showing that this compound reduces energy intake without significantly affecting energy expenditure.[5]
This compound Signaling Pathway
Preclinical to Clinical Translation: A Comparative Overview
The following tables summarize the key preclinical and clinical findings for this compound and a selection of other anti-obesity drugs.
Table 1: Preclinical Efficacy and Safety Data
| Drug | Mechanism of Action | Animal Model | Key Efficacy Findings | Key Safety/Tolerability Findings |
| This compound | Selective 5-HT2C receptor agonist | Diet-Induced Obese (DIO) Rats | Dose-dependent reduction in food intake and body weight.[1] | No evidence of valvulopathy in preclinical models at therapeutic doses. |
| Semaglutide (B3030467) | GLP-1 receptor agonist | DIO Mice and Rats | Significant reduction in body weight and food intake; improved glycemic control.[6][7][8] | Generally well-tolerated; transient gastrointestinal side effects observed. |
| Liraglutide (B1674861) | GLP-1 receptor agonist | DIO Mice and Rats | Reduced food intake and body weight; improved glucose tolerance.[9][10] | Generally well-tolerated; transient gastrointestinal side effects observed. |
| Phentermine/ Topiramate (B1683207) | Sympathomimetic/GABA receptor modulator | - | Synergistic reduction in food intake and body weight in preclinical models. | Data on specific preclinical safety of the combination is limited. |
| Bupropion (B1668061)/ Naltrexone (B1662487) | Dopamine/Norepinephrine reuptake inhibitor/Opioid antagonist | DIO Rats | Synergistic reduction in food intake and body weight. | Preclinical safety data for the combination is not extensively published. |
| Orlistat (B1677487) | Pancreatic and gastric lipase (B570770) inhibitor | - | Reduced dietary fat absorption. | Gastrointestinal side effects (e.g., steatorrhea) are the primary findings. |
Table 2: Clinical Efficacy Data
| Drug | Clinical Trial(s) | Mean Placebo-Subtracted Weight Loss (%) | % Patients with ≥5% Weight Loss (Drug vs. Placebo) | % Patients with ≥10% Weight Loss (Drug vs. Placebo) |
| This compound | BLOOM, BLOSSOM[2][3] | 3.0 - 3.6% | 47.2% vs. 25.0% (BLOSSOM)[3] | 22.6% vs. 9.7% (BLOSSOM)[3] |
| Semaglutide (2.4 mg) | STEP 1[11] | 12.4% | 86.4% vs. 31.5% | 69.1% vs. 12.0% |
| Liraglutide (3.0 mg) | SCALE[12] | 5.6% | 63.2% vs. 27.1% | 33.1% vs. 10.6% |
| Phentermine/ Topiramate (15mg/92mg) | CONQUER[13][14][15] | 8.6% | 70% vs. 21% | 48% vs. 7% |
| Bupropion/ Naltrexone (32mg/360mg) | COR-I[16][17] | 4.8% | 48% vs. 16% | 25% vs. 7% |
| Orlistat (120 mg) | XENDOS[18][19][20] | 2.8% | ~60% vs. ~30% (at 1 year) | ~27% vs. ~11% (at 1 year) |
Table 3: Clinical Safety and Tolerability
| Drug | Common Adverse Events | Serious Adverse Events/Withdrawal Reasons |
| This compound | Headache, dizziness, nausea, fatigue.[3] | Withdrawn from the market due to a potential increased risk of cancer. |
| Semaglutide | Nausea, diarrhea, vomiting, constipation. | Gastrointestinal events are the most common reason for discontinuation. |
| Liraglutide | Nausea, diarrhea, constipation, vomiting. | Pancreatitis and medullary thyroid carcinoma are potential risks. |
| Phentermine/ Topiramate | Paresthesia, dizziness, dysgeusia, insomnia, constipation, dry mouth.[13] | Increased heart rate, mood and sleep disorders, cognitive impairment. |
| Bupropion/ Naltrexone | Nausea, constipation, headache, vomiting, dizziness. | Increased blood pressure and heart rate, risk of seizures (bupropion). |
| Orlistat | Oily spotting, flatus with discharge, fecal urgency. | Liver injury (rare), malabsorption of fat-soluble vitamins. |
Experimental Protocols
Preclinical Study Workflow: Diet-Induced Obesity (DIO) Model
Detailed Methodologies:
-
This compound Preclinical Protocol (Diet-Induced Obesity Model):
-
Animals: Male Sprague-Dawley rats were typically used.[1]
-
Diet: A high-fat diet (e.g., 45% kcal from fat) was provided for several weeks to induce obesity.[1]
-
Treatment: this compound was administered, often twice daily, via oral gavage or subcutaneous injection at varying doses.
-
Endpoints: Primary endpoints included changes in body weight and food intake. Body composition (fat and lean mass) was also assessed.
-
-
Comparator Preclinical Protocols:
-
Semaglutide/Liraglutide (GLP-1 RAs): Studies in DIO mice and rats involved subcutaneous injections of the drugs. Endpoints included body weight, food intake, glucose tolerance, and insulin (B600854) sensitivity.[6][7][8][9][10]
-
Bupropion/Naltrexone: Preclinical studies in DIO rats involved co-administration of bupropion and naltrexone to assess synergistic effects on food intake and body weight.
-
Orlistat: Preclinical evaluation focused on its mechanism of action, measuring fecal fat excretion to determine the extent of lipase inhibition.
-
Clinical Trial Workflow: Pivotal Phase 3 Studies
Detailed Methodologies:
-
This compound (BLOOM & BLOSSOM Trials):
-
Design: Randomized, double-blind, placebo-controlled, multicenter trials.[2][3]
-
Participants: Overweight or obese adults with or without comorbidities.[2][3]
-
Intervention: this compound (10 mg twice daily) or placebo for 52 weeks (BLOSSOM) or 104 weeks (BLOOM), in conjunction with diet and exercise counseling.[2][3]
-
Primary Endpoints: Proportion of patients achieving ≥5% weight loss, mean change in body weight.[3]
-
-
Comparator Clinical Trial Protocols:
-
Semaglutide (STEP 1): A 68-week, randomized, double-blind, placebo-controlled trial evaluating semaglutide 2.4 mg subcutaneously once-weekly in non-diabetic overweight or obese adults.[11]
-
Liraglutide (SCALE): A 56-week, randomized, double-blind, placebo-controlled trial of liraglutide 3.0 mg subcutaneously once-daily in non-diabetic overweight or obese adults.[12]
-
Phentermine/Topiramate (CONQUER): A 56-week, randomized, placebo-controlled trial of two doses of phentermine/topiramate extended-release in overweight or obese adults with comorbidities.[13][14][15]
-
Bupropion/Naltrexone (COR-I): A 56-week, randomized, double-blind, placebo-controlled trial of two doses of bupropion/naltrexone sustained-release in overweight or obese adults.[16][17]
-
Orlistat (XENDOS): A 4-year, double-blind, placebo-controlled study of orlistat 120 mg three times daily in obese patients.[18][19][20]
-
Assessment of Clinical Relevance
The preclinical findings for this compound, demonstrating weight loss through reduced food intake via 5-HT2C receptor agonism, were largely predictive of its mechanism of action in humans. However, the clinical relevance of these findings is tempered by several factors:
-
Modest Efficacy: While preclinical studies showed a clear effect, the magnitude of weight loss in large-scale clinical trials was modest compared to other available and emerging anti-obesity medications. This highlights a potential disconnect in the quantitative translation from rodent models to human efficacy for this particular mechanism.
-
Safety Concerns: The unforeseen potential increased risk of cancer that led to this compound's withdrawal underscores the limitations of preclinical toxicology studies in predicting all long-term clinical safety signals. While preclinical studies did not indicate a cancer risk, the long-term clinical surveillance ultimately revealed this critical issue.
-
Evolving Therapeutic Landscape: The advent of highly effective incretin-based therapies, such as GLP-1 receptor agonists, has raised the bar for efficacy in obesity treatment. The modest weight loss seen with this compound is significantly less than that achieved with agents like semaglutide.
References
- 1. This compound, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A one-year randomized trial of this compound for weight loss in obese and overweight adults: the BLOSSOM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT2C receptor agonist, this compound, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pre-Clinical Study For Diet-Induced Obesity [outsourcedpharma.com]
- 10. A Pre-clinical Study for Diet-induced Obesity - Aragen Life Sciences [aragen.com]
- 11. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Effects of Low-Dose, Controlled-Release, Phentermine Plus Topiramate Combination on Weight and Associated Comorbidities in Overweight and Obese Adults (CONQUER): A Randomised, Placebo-Controlled, Phase 3 Trial - American College of Cardiology [acc.org]
- 14. Effects of low-dose, controlled-release, phentermine plus topiramate combination on weight and associated comorbidities in overweight and obese adults (CONQUER): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. login.medscape.com [login.medscape.com]
- 16. hps.com.au [hps.com.au]
- 17. researchgate.net [researchgate.net]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Analysis of the XENDOS study (Xenical in the Prevention of Diabetes in Obese Subjects) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. XENical in the prevention of diabetes in obese subjects (XENDOS) study: a randomized study of orlistat as an adjunct to lifestyle changes for the prevention of type 2 diabetes in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lorcaserin's Anorectic and Weight-Loss Effects Across Rodent Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of lorcaserin, a selective serotonin (B10506) 5-HT2C receptor agonist, across different rodent strains. By examining key outcomes such as food intake, body weight reduction, and metabolic parameters from various preclinical studies, this document aims to offer valuable insights for researchers in the fields of obesity, metabolic disorders, and pharmacology. The data presented herein is supported by detailed experimental protocols and a visualization of the underlying signaling pathway to facilitate a deeper understanding of this compound's mechanism of action and its variability across common laboratory animal models.
Quantitative Data Comparison
The following table summarizes the key quantitative effects of this compound administration in different rodent strains as reported in the cited literature. It is important to note that experimental conditions, such as diet, duration of treatment, and route of administration, vary between studies, which may influence the observed outcomes.
| Rodent Strain | Diet | This compound Dose & Administration | Duration | Key Findings | Reference |
| Sprague-Dawley Rat | High-Fat Diet (DIO) | 1 and 2 mg/kg, SC, b.i.d. | 28 days | Dose-dependent reduction in body weight gain (Vehicle: 10.6% vs. 1 mg/kg: 7.6% vs. 2 mg/kg: 5.4%). Selective reduction in body fat mass. Modest effects on food intake.[1][2] | [1][2] |
| Sprague-Dawley Rat | Standard Chow | 0.56 mg/kg, i.p. | Acute | Dose-dependently increased this compound-lever responding in a drug discrimination task, suggesting CNS activity.[3] | [3] |
| Sprague-Dawley Rat | High-Fat Food (Intermittent Access) | 0.25-1.0 mg/kg | Acute | Decreased binge intake of high-fat food but did not prevent the occurrence of binge episodes or associated weight gain.[4][5][6] | [4][5][6] |
| C57BL/6J Mouse | High-Fat Diet | Not specified | 8 weeks | Modulated gut microbial composition, which was correlated with anti-obesity effects.[7] | [7] |
| C57BL/6J Mouse | Chow | 7.5 and 10 mg/kg, i.p. | Acute | Significantly reduced chow intake at 1, 3, and 6 hours.[8] | [8] |
| C57BL/6J Mouse | Not specified | 2.0 mg/kg, s.c. | Not specified | Established discriminative stimulus properties, with the 5-HT2C agonist mCPP fully substituting for this compound.[9] | [9] |
| Fmr1 Knockout Mouse (FVB background) | Not specified | 1, 3, 5.6, 10 mg/kg | Acute | Ineffective at preventing audiogenic seizures. A trend to decrease seizure-elicited lethality was observed at 3 mg/kg.[10] | [10] |
This compound Signaling Pathway
This compound exerts its anorectic effects primarily through the selective activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[11][12][13] This activation leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to suppress appetite.[11][12]
Caption: this compound's signaling cascade in hypothalamic POMC neurons.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are summaries of the protocols used in some of the key studies cited.
Study of this compound in a Diet-Induced Obesity (DIO) Rat Model[1][2]
-
Animals: Male Sprague-Dawley rats.
-
Diet: High-fat diet (Research Diet D12492; 5.24 kcal/g) to induce obesity.
-
Drug Administration: this compound (1 or 2 mg/kg) or vehicle was administered subcutaneously (SC) twice daily (b.i.d.) for 28 days.
-
Measurements:
-
Body Weight: Measured daily.
-
Food Intake: Measured daily.
-
Body Composition: Determined by quantitative magnetic resonance (QMR) imaging at the end of the treatment period.
-
Cardiac Function: Assessed via echocardiography to evaluate potential valvulopathy.
-
Pharmacokinetics: Plasma concentrations of this compound were measured over a 7-day treatment period.
-
Clinical Chemistry and Hematology: Blood samples were collected at the end of the study for analysis.
-
Feeding Behavior Studies in Mice[8][14]
-
Animals: Wild-type C57BL/6J mice, MC4R knockout mice, and PpgCre mice for neuronal ablation studies.
-
Housing and Habituation: Mice were single-housed and extensively habituated to handling, saline injections, and the food measurement protocol to minimize stress-induced hypophagia.
-
Drug Administration: this compound (e.g., 7.5 mg/kg or 10 mg/kg) or saline vehicle was administered intraperitoneally (i.p.) 30 minutes prior to the dark cycle.
-
Food Intake Measurement: Pre-weighed standard chow was provided at the onset of the dark cycle, and food intake was measured at 1, 2, 3, 4, 6, and 21 hours post-administration.
-
Body Weight: Measured at 24 hours post-injection.
-
Neuronal Activity: In some experiments, c-Fos immunohistochemistry was used to assess neuronal activation in specific brain regions (e.g., the nucleus of the solitary tract - NTS) following this compound administration.
Drug Discrimination Study in Rats[3]
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Rats were trained to discriminate this compound (0.56 mg/kg, i.p.) from saline. Food pellets served as reinforcement under a fixed-ratio schedule.
-
Testing: After establishing stable discrimination, dose-response curves were generated for this compound and other serotonergic agents to test for substitution. Antagonist studies were also conducted to determine the receptor subtypes mediating the discriminative stimulus effects.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical study evaluating the effects of this compound on food intake and body weight in a rodent model of diet-induced obesity.
Caption: A generalized workflow for preclinical evaluation of this compound.
References
- 1. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the 5-HT2C receptor agonist this compound on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHARACTERIZATION OF THE DISCRIMINATIVE STIMULUS EFFECTS OF this compound IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pimavanserin and this compound Attenuate Measures of Binge Eating in Male Sprague-Dawley Rats [frontiersin.org]
- 5. Pimavanserin and this compound Attenuate Measures of Binge Eating in Male Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pimavanserin and this compound Attenuate Measures of Binge Eating in Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and phentermine exert anti-obesity effects with modulation of the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Obesity medication this compound activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Evaluation of this compound as an Anticonvulsant in Juvenile Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. This compound (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to UPLC-MS/MS and HPLC-UV Methods for the Quantification of Lorcaserin
For researchers, scientists, and drug development professionals, selecting the appropriate analytical method for the quantification of pharmaceutical compounds is a critical decision. This guide provides a detailed comparison of two common techniques, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of the weight-management drug, lorcaserin.
This objective comparison is supported by experimental data from validated methods to assist in selecting the most suitable technique based on specific analytical needs, such as required sensitivity, sample matrix, and throughput.
Method Performance Comparison
The choice between UPLC-MS/MS and HPLC-UV for this compound quantification hinges on the specific requirements of the analysis. UPLC-MS/MS offers significantly higher sensitivity and selectivity, making it the superior choice for bioanalytical applications where low concentrations in complex biological matrices are expected. Conversely, for routine quality control of bulk drug and pharmaceutical formulations where this compound concentrations are high, HPLC-UV provides a reliable and cost-effective solution.
| Parameter | UPLC-MS/MS | HPLC-UV |
| Linearity Range | 1.08 - 500 ng/mL (in rat plasma)[1] | 500 - 3000 ng/mL (in human plasma)[2] |
| Limit of Detection (LOD) | 0.11 ng/mL (in human plasma)[3] | Not explicitly stated in plasma, but a method for bulk drug reported it was determined. |
| Limit of Quantification (LOQ) | 0.27 ng/mL (in human plasma)[3] | 500 ng/mL (as the lower limit of the linearity range in human plasma)[2] |
| Accuracy | Within acceptable bioanalytical method validation limits (typically ±15%)[1] | 98.84% - 100.65% recovery (in bulk/tablet form)[4] |
| Precision (%RSD) | Within acceptable bioanalytical method validation limits (typically ≤15%)[1] | Intraday: 0.29%, Interday: 0.26% (in bulk/tablet form)[4] |
| Sample Preparation | Protein Precipitation[1] | Solid-Phase Extraction[2] |
| Run Time | ~2 minutes[5] | ~10 minutes |
Experimental Protocols
UPLC-MS/MS Method for this compound in Biological Matrices
This method is adapted from a validated assay for the rapid determination of this compound in rat plasma and brain tissue.[1]
-
Sample Preparation: Protein precipitation is employed for sample cleanup.
-
Chromatography:
-
Column: Acquity BEH™ C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile, 10 mM ammonium (B1175870) acetate, and formic acid (85:15:0.1, v/v/v)
-
Flow Rate: 0.25 mL/min
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition: m/z 195.99 > 143.91 for this compound
-
HPLC-UV Method for this compound in Human Plasma
This method is based on a validated bioanalytical method for this compound in human plasma.[2]
-
Sample Preparation: Solid-phase extraction is utilized to isolate this compound from the plasma matrix.
-
Chromatography:
-
Column: Phenomenex Luna C18 (250×4.6 mm i.d, 5 µ particle size)
-
Mobile Phase: Phosphate buffer (pH 3), acetonitrile, and methanol (B129727) (65:20:15, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 222 nm
-
Experimental Workflows
UPLC-MS/MS experimental workflow.
References
Comparative Analysis of Lorcaserin's Impact on Glycemic Control: A Guide for Researchers
Disclaimer: Lorcaserin (brand name Belviq) was voluntarily withdrawn from the market in February 2020 at the request of the U.S. Food and Drug Administration (FDA) due to an increased occurrence of cancer observed in a clinical trial.[1][2][3] This guide is intended for research, scientific, and drug development professionals for informational and comparative purposes only and does not endorse the clinical use of this compound.
Introduction
This compound, a selective serotonin (B10506) 2C (5-HT2C) receptor agonist, was initially approved for chronic weight management in obese and overweight adults.[4] Its mechanism of action, which involves promoting satiety through the pro-opiomelanocortin (POMC) pathway in the hypothalamus, also demonstrated notable effects on glycemic control in patients with type 2 diabetes.[5][6][7] This guide provides a comparative analysis of this compound's impact on glycemic parameters, presenting key experimental data, methodologies, and its signaling pathway. The comparison includes data from the pivotal Behavioral Modification and this compound for Obesity and Overweight Management in Diabetes Mellitus (BLOOM-DM) trial and other relevant studies.
Mechanism of Action: A Novel Central Pathway for Glycemic Control
This compound's primary effect on weight management and glycemic control is mediated through the central nervous system. It selectively activates 5-HT2C receptors on POMC neurons in the arcuate nucleus of the hypothalamus.[5][6] This activation leads to a cascade of events that ultimately reduce appetite and have been shown to improve glucose homeostasis, potentially independent of weight loss.[5][7]
Comparative Efficacy on Glycemic Parameters
The BLOOM-DM trial was a key phase 3 study that evaluated the efficacy and safety of this compound in overweight and obese patients with type 2 diabetes. The results demonstrated significant improvements in glycemic control compared to placebo.
Table 1: Key Glycemic and Weight Loss Outcomes from the BLOOM-DM Trial (52 Weeks)
| Parameter | Placebo (n=253) | This compound 10 mg QD (n=95) | This compound 10 mg BID (n=256) |
| Change in HbA1c (%) | -0.4 ± 0.06 | -1.0 ± 0.09 | -0.9 ± 0.06 |
| Change in Fasting Plasma Glucose (mg/dL) | -11.9 ± 2.5 | -28.4 ± 3.8 | -27.4 ± 2.5 |
| Patients Achieving HbA1c ≤7% | 26.3% | 52.2% | 50.4% |
| Mean Weight Loss (%) | -1.5 ± 0.36 | -5.0 ± 0.5 | -4.5 ± 0.35 |
| Patients with ≥5% Weight Loss | 16.1% | 44.7% | 37.5% |
Data presented as least squares mean ± SEM. All comparisons for this compound vs. placebo were statistically significant (P < 0.001).[5][8]
A post-hoc analysis of the BLOOM-DM trial suggested that this compound's beneficial effects on glycemic control might be partially independent of weight loss.[3] Even patients who lost less than 5% of their body weight showed improvements in fasting plasma glucose and HbA1c.[3]
Table 2: Comparison of this compound with Other Anti-Obesity and Anti-Diabetic Agents (Indirect Comparison from Network Meta-Analysis)
| Drug Class | Change in HbA1c (vs. Placebo) | Change in Weight (vs. Placebo) |
| This compound | -0.5% to -0.6% | -3.2 kg |
| GLP-1 Receptor Agonists | -0.8% to -1.6% | -2.8 kg to -6.0 kg |
| SGLT2 Inhibitors | -0.5% to -0.8% | -2.0 kg to -3.0 kg |
| DPP-4 Inhibitors | -0.5% to -0.8% | Weight Neutral |
| Sulfonylureas | -0.6% to -1.2% | Weight Gain |
This table provides an indirect comparison based on a network meta-analysis and other sources. Direct head-to-head trial data is limited.[9][10][11]
Experimental Protocols
BLOOM-DM Study Design
The BLOOM-DM trial was a 1-year, randomized, double-blind, placebo-controlled study.
-
Participants: 604 overweight and obese patients (BMI 27-45 kg/m ²) with type 2 diabetes, aged 18-65, with an HbA1c between 7% and 10%, treated with metformin (B114582) and/or a sulfonylurea.[1][12]
-
Intervention: Participants were randomized (1:1:1) to receive placebo, this compound 10 mg once daily (QD), or this compound 10 mg twice daily (BID).[12]
-
Concomitant Therapy: All patients received diet and exercise counseling.[12]
-
Primary Endpoints:
-
Proportion of patients achieving ≥5% weight loss from baseline at 52 weeks.
-
Mean change in body weight from baseline to 52 weeks.
-
Proportion of patients achieving ≥10% weight loss from baseline at 52 weeks.[13]
-
-
Secondary Glycemic Endpoints:
-
Change in HbA1c from baseline.
-
Change in fasting plasma glucose (FPG) from baseline.
-
Proportion of patients achieving an HbA1c of ≤7%.[5]
-
Key Methodologies for Glycemic Assessment
-
Glycated Hemoglobin (HbA1c): Blood samples were collected at baseline and at specified follow-up visits. HbA1c levels were measured using standardized laboratory assays (e.g., high-performance liquid chromatography) to assess long-term glycemic control.
-
Fasting Plasma Glucose (FPG): Patients were required to fast for at least 8 hours before blood sample collection at baseline and follow-up visits. FPG was measured to assess short-term glycemic control.
-
Hypoglycemia Monitoring: The incidence of symptomatic and asymptomatic hypoglycemia was monitored throughout the study.
Safety Profile and Market Withdrawal
The most common adverse events reported in the BLOOM-DM trial for this compound were headache, back pain, nasopharyngitis, and nausea.[8] Symptomatic hypoglycemia occurred in 7.4% of patients on this compound BID and 10.5% on this compound QD, compared to 6.3% on placebo.[8]
Crucially, a post-marketing cardiovascular outcomes trial revealed an increased risk of cancer in patients taking this compound compared to placebo (7.7% vs. 7.1%).[2] This finding led to the voluntary withdrawal of this compound from the market in 2020.[1][2][3]
Conclusion and Future Directions
This compound demonstrated a statistically significant and clinically meaningful improvement in glycemic control in overweight and obese patients with type 2 diabetes, an effect that may be partially independent of its weight loss effects. Its novel central mechanism of action provided a unique therapeutic approach. However, the increased risk of cancer identified in post-marketing surveillance led to its withdrawal from the market, underscoring the importance of long-term safety data for all new therapeutic agents.
For researchers and drug development professionals, the story of this compound offers valuable insights. The exploration of central serotonergic pathways for metabolic control remains a promising area of research. Future drug development efforts in this space must prioritize a thorough understanding of long-term safety profiles, particularly concerning mitogenic potential. The comparative data presented here can serve as a benchmark for the evaluation of novel anti-obesity and anti-diabetic compounds.
References
- 1. This compound for weight management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of this compound and GLP-1/glucagon Coagonist Improves Metabolic Dysfunction in Diet Induced-obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves glycemic control via a melanocortin neurocircuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [diabetesobesity.org.uk]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. Obesity Management for the Treatment of Type 2 Diabetes - Diabetes in America - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Network meta-analysis of this compound and oral hypoglycaemics for patients with type 2 diabetes mellitus and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of SGLT2 inhibitors in glycemic control, weight loss and blood pressure reduction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLP-1 vs. SGLT2: Comparing Drug Classes for Type 2 Diabetes - GoodRx [goodrx.com]
- 12. Randomized placebo-controlled clinical trial of this compound for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
Safety Operating Guide
Navigating the Proper Disposal of Lorcaserin in a Laboratory Setting
Essential Safety and Logistical Guidance for Researchers
The proper disposal of lorcaserin, a substance formerly used for chronic weight management, is a critical safety and compliance issue for all research, scientific, and drug development professionals. Although the U.S. Food and Drug Administration (FDA) requested the voluntary withdrawal of this compound (marketed as Belviq) from the market in February 2020 due to an observed increased occurrence of cancer, existing laboratory stocks must still be disposed of in accordance with stringent federal regulations.[1][2][3][4]
This compound is classified as a Schedule IV controlled substance by the Drug Enforcement Administration (DEA).[5][6][7] This designation imposes specific legal requirements for its handling, record-keeping, and ultimate destruction to prevent diversion and environmental contamination.[8] Disposal procedures for laboratory settings are significantly different from recommendations for household disposal and must be followed meticulously.
Key Regulatory and Disposal Requirements
Disposal of controlled substances like this compound is governed by multiple federal agencies, including the DEA and the Environmental Protection Agency (EPA). Researchers and their institutions must adhere to these regulations, which often involve coordination with their Environmental Health and Safety (EHS) department.
| Requirement | Specification | Governing Body | Citation |
| DEA Classification | Schedule IV Controlled Substance | DEA | [5][6][9] |
| Disposal Standard | Must be rendered "non-retrievable" | DEA | [10][11][12] |
| Primary Disposal Method | Transfer to a DEA-registered reverse distributor or approved incineration | DEA / EPA | [12][13][14][15] |
| Sewer Disposal | Strictly prohibited | EPA / SDS | [10][15][16][17] |
| Record Keeping | Meticulous logs of all wasted/disposed amounts; DEA Form 41 for wastage | DEA | [13][18] |
| Witnessing | Wasting procedures for recoverable amounts must be witnessed by two authorized personnel | DEA | [13][16][18] |
Experimental Protocols for this compound Disposal
The appropriate disposal procedure depends on the nature of the this compound waste. The following protocols outline the step-by-step guidance for two common scenarios in a laboratory environment.
Protocol 1: Disposal of Expired or Unwanted Bulk this compound
This procedure applies to sealed, partially used, or expired containers of this compound.
-
Segregation and Labeling : Isolate the this compound containers designated for disposal from active inventory within the secure controlled substance storage location (e.g., lock box or safe).[13] Clearly label the containers with "EXPIRED - TO BE DISPOSED".[13]
-
Contact EHS : Do not attempt to dispose of the substance directly. Contact your institution's Environmental Health and Safety (EHS) department.[19][20] They will coordinate the disposal through approved vendors.
-
Inventory and Documentation : Complete a controlled substance inventory list or disposal request form as required by your institution and the designated reverse distributor.[13]
-
Transfer to Reverse Distributor : EHS will arrange for a DEA-registered reverse distributor to pick up the material.[13][14]
-
Chain of Custody : Upon pickup, you will sign a chain of custody form provided by the reverse distributor.[13] Retain a copy of this form with your controlled substance records as proof of proper transfer and disposal.
Protocol 2: Wasting of Non-Recoverable and Recoverable this compound
This procedure applies to residual amounts of this compound remaining after experimental use.
A. For Non-Recoverable Waste:
-
Definition : Trace amounts of this compound that cannot be drawn out with a syringe from a vial or other container.[13]
-
Procedure :
B. For Recoverable Waste:
-
Definition : Unused volume of this compound remaining in a syringe or other vessel that can be recovered.[13]
-
Procedure :
-
Witness Requirement : The entire wasting procedure must be performed in the presence of two authorized personnel.[13][16][18]
-
Documentation : Record the amount of this compound being wasted on the appropriate usage log and on a DEA Form 41 ("Registrants Inventory of Drugs Surrendered").[13] Both individuals must sign or initial the log entry.
-
Chemical Destruction : Waste the contents into a commercially available pharmaceutical waste container (e.g., Rx Destroyer™) that contains activated charcoal or another chemical digestion agent.[13] This begins the process of rendering the substance non-retrievable.
-
Final Disposal : Once the chemical destruction container is full, it should be solidified according to the manufacturer's instructions and disposed of as hazardous waste through your institution's EHS program.[13]
-
Mandatory Visualization
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: this compound Disposal Workflow for Laboratory Professionals.
References
- 1. FDA requests the withdrawal of the weight-loss drug Belviq, Belviq XR (this compound) from the market | FDA [fda.gov]
- 2. communitycare.com [communitycare.com]
- 3. fda.gov [fda.gov]
- 4. FDA Requests Withdrawal of this compound | 2020 [ihs.gov]
- 5. federalregister.gov [federalregister.gov]
- 6. List of Schedule IV controlled substances (U.S.) - Wikipedia [en.wikipedia.org]
- 7. gao.gov [gao.gov]
- 8. DEA Proposes Controlling this compound in Schedule IV [thefdalawblog.com]
- 9. Federal Register :: Schedules of Controlled Substances: Placement of this compound Into Schedule IV [federalregister.gov]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 12. practicegreenhealth.org [practicegreenhealth.org]
- 13. research-compliance.umich.edu [research-compliance.umich.edu]
- 14. unthsc.edu [unthsc.edu]
- 15. echemi.com [echemi.com]
- 16. Controlled Substance Waste: Concerns, Controversies, Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. danielshealth.com [danielshealth.com]
- 19. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 20. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Handling Guide for Lorcaserin in a Laboratory Setting
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Lorcaserin. Adherence to these protocols is essential to ensure personal safety and regulatory compliance, particularly given the compound's health risks.
Hazard Summary
This compound hydrochloride is classified with significant health hazards. It is crucial to understand these risks before handling the compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Carcinogenicity | H351 | Suspected of causing cancer.[1] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin.[2] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled.[2] |
| Specific Target Organ Toxicity | H370 | Causes damage to the central nervous system and visual organs.[2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Thicker gloves provide better protection. While specific permeation data for this compound is not available, nitrile gloves offer good resistance to a variety of chemicals, oils, and weak acids.[4][5] Change gloves frequently (e.g., every 30-60 minutes) or immediately if contamination is suspected. Powder-free gloves are recommended to avoid aerosolizing the compound.[6] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing or handling larger quantities. | Standard eyeglasses are not sufficient. Goggles provide protection against splashes and dust. A face shield protects the entire face.[3][6] |
| Body Protection | A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs. | Provides a barrier against accidental skin contact with powders or solutions. Ensure the gown is made of a material appropriate for handling chemicals. |
| Respiratory Protection | For handling powders or creating aerosols: A NIOSH-approved N95 or higher efficiency (e.g., P100) particulate respirator. In case of large spills or if exposure limits are exceeded, a full-face respirator with appropriate chemical cartridges is required.[3] | All work with solid this compound should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[7] A surgical mask does not provide respiratory protection from chemical dusts. |
PPE Selection Workflow
The level of PPE required depends directly on the procedure being performed. This workflow illustrates the decision-making process for selecting appropriate protection.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood.[7] Ensure all necessary PPE, spill kits, and waste containers are readily accessible.
-
Weighing: Handle solid this compound powder in a ventilated enclosure (e.g., chemical fume hood) to prevent inhalation of dust. Use powder-free gloves.[6]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution. Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Spill Response
-
Small Spills (Solid): Gently cover the spill with absorbent paper. Wet the paper with a suitable solvent (e.g., ethanol) to dampen the powder and prevent it from becoming airborne. Carefully wipe up the material, place all contaminated materials in a sealed bag, and label it as hazardous waste.
-
Small Spills (Liquid): Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Large Spills: Evacuate the area and prevent entry. Alert your institution's Environmental Health and Safety (EHS) department immediately. Only personnel with appropriate training and high-level respiratory protection should perform the cleanup.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations. Do not dispose of this compound down the drain or in the regular trash. [1]
-
Segregation: Collect all this compound-contaminated waste separately from other laboratory waste streams.
-
Solid Waste: This includes unused or expired powder, contaminated gloves, weighing papers, and other disposable lab supplies. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and leak-proof hazardous liquid waste container. Do not mix with other solvent waste unless permitted by your EHS department.
-
Sharps: All needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and all associated hazard symbols.
-
Storage and Pickup: Store sealed waste containers in a designated and secure satellite accumulation area with secondary containment. Arrange for pickup by your institution's licensed hazardous waste management service.
This compound Disposal Workflow
This diagram outlines the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Laboratory waste disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H14ClN | CID 11658860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Belviq, Belviq XR (this compound) by Eisai: Drug Safety Communication - FDA Requests Withdrawal of Weight-Loss Drug | FDA [fda.gov]
- 4. gloves.com [gloves.com]
- 5. beybi.com.tr [beybi.com.tr]
- 6. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
